molecular formula C9H5Br2N B2552341 4,7-Dibromoisoquinoline CAS No. 223671-10-1

4,7-Dibromoisoquinoline

Numéro de catalogue: B2552341
Numéro CAS: 223671-10-1
Poids moléculaire: 286.954
Clé InChI: BECTWGZDTRBAKT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4,7-Dibromoisoquinoline is a brominated derivative of the isoquinoline alkaloid family, offered as a high-purity building block for advanced chemical synthesis and life sciences research. Isoquinoline alkaloids are a significant class of nitrogen-containing heterocyclic compounds, recognized as one of the most important types of natural products due to their large number and structural diversity . This compound serves as a key synthetic intermediate in medicinal chemistry for the development of novel therapeutic agents. Researchers value its bromine substituents, which facilitate further functionalization via cross-coupling reactions, to create libraries of complex molecules for biological screening. The isoquinoline core structure is of immense research interest as it is a privileged scaffold in many compounds with diverse pharmacological activities . Alkaloids bearing this structure are extensively studied for their potential anticancer, antimicrobial, and anti-inflammatory properties, making them a promising focus for future drug discovery efforts . The mechanism of action for final active compounds derived from such intermediates can vary widely but often includes targets such as interaction with nucleic acids, inhibition of key enzymes, or disruption of cell membrane integrity . 4,7-Dibromoisoquinoline is provided for laboratory research applications only. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4,7-dibromoisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2N/c10-7-1-2-8-6(3-7)4-12-5-9(8)11/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECTWGZDTRBAKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2C=C1Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223671-10-1
Record name 4,7-dibromoisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

The Strategic Synthesis of 4,7-Dibromoisoquinoline: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 4,7-Dibromoisoquinoline Scaffold

In the landscape of modern medicinal chemistry and materials science, the isoquinoline core stands as a "privileged scaffold," a foundational structure present in a multitude of biologically active compounds and functional materials.[1] The strategic introduction of halogen atoms, particularly bromine, onto this scaffold dramatically enhances its synthetic versatility. The bromine atoms at the C4 and C7 positions of 4,7-dibromoisoquinoline serve as valuable synthetic handles, enabling a diverse range of post-synthesis modifications through transition-metal-catalyzed cross-coupling reactions such as Suzuki and Stille couplings.[2] This allows for the construction of complex molecular architectures and the generation of extensive compound libraries for biological screening.[1]

The resulting derivatives are explored for a wide array of pharmacological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties.[1][3] This technical guide provides an in-depth exploration of a robust synthetic route to 4,7-dibromoisoquinoline, focusing on the underlying chemical principles and providing a detailed, field-proven protocol for its preparation.

Primary Synthetic Strategy: A Modified Pomeranz-Fritsch Reaction

The most direct and regioselective approach to 4,7-dibromoisoquinoline is through a modification of the classical Pomeranz-Fritsch reaction.[4][5] This powerful method constructs the isoquinoline nucleus from a benzaldehyde and a 2,2-dialkoxyethylamine.[6] By employing a strategically dibrominated benzaldehyde as the starting material, the desired 4,7-dibromo substitution pattern can be directly installed.

Causality of the Synthetic Design

The choice of the Pomeranz-Fritsch reaction is predicated on its reliability and the commercial availability of the requisite precursors. The key to achieving the desired 4,7-dibromo substitution lies in starting with 2,5-dibromobenzaldehyde. The bromine atom at the 2-position of the benzaldehyde deactivates the ortho-position for electrophilic attack, while the bromine at the 5-position remains, ultimately becoming the bromine at the 7-position of the isoquinoline ring. The cyclization step, which is an intramolecular electrophilic aromatic substitution, then proceeds at the less sterically hindered and electronically favorable position, leading to the formation of the 4-bromo-7-bromoisoquinoline (4,7-dibromoisoquinoline).

Reaction Workflow Diagram

Pomeranz_Fritsch_Workflow cluster_0 Part 1: Schiff Base Formation cluster_1 Part 2: Cyclization and Aromatization 2,5-Dibromobenzaldehyde 2,5-Dibromobenzaldehyde Schiff_Base Schiff Base Intermediate 2,5-Dibromobenzaldehyde->Schiff_Base Condensation Aminoacetaldehyde_diethyl_acetal Aminoacetaldehyde diethyl acetal Aminoacetaldehyde_diethyl_acetal->Schiff_Base Cyclization Acid-Catalyzed Cyclization Schiff_Base->Cyclization Strong Acid (e.g., H₂SO₄) Aromatization Aromatization (Elimination of EtOH) Cyclization->Aromatization Final_Product 4,7-Dibromoisoquinoline Aromatization->Final_Product

Caption: Workflow for the synthesis of 4,7-dibromoisoquinoline via a modified Pomeranz-Fritsch reaction.

Detailed Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
2,5-Dibromobenzaldehyde263.9110.02.64 g
Aminoacetaldehyde diethyl acetal133.1911.01.47 g (1.63 mL)
Toluene, anhydrous92.14-50 mL
Concentrated Sulfuric Acid (98%)98.08-20 mL
Sodium Bicarbonate (sat. aq. soln.)84.01-As needed
Dichloromethane (DCM)84.93-100 mL
Anhydrous Magnesium Sulfate120.37-As needed

Procedure:

Part 1: Schiff Base Formation

  • To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2,5-dibromobenzaldehyde (2.64 g, 10.0 mmol) and anhydrous toluene (50 mL).

  • Add aminoacetaldehyde diethyl acetal (1.63 mL, 11.0 mmol) to the flask.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the formation of the Schiff base is complete (typically 2-4 hours), allow the reaction mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator to yield the crude Schiff base intermediate as an oil.

Part 2: Cyclization and Aromatization

  • In a separate 100 mL round-bottom flask, place concentrated sulfuric acid (20 mL) and cool it to 0 °C in an ice bath.

  • Slowly add the crude Schiff base intermediate to the cold sulfuric acid with vigorous stirring. The addition should be dropwise to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to 80-90 °C for 2-3 hours. The color of the solution will typically darken.

  • Cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice (approx. 100 g) in a large beaker.

  • Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4,7-dibromoisoquinoline.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 4,7-dibromoisoquinoline.

Alternative Synthetic Consideration: Sequential Bromination

An alternative, though likely less regioselective, pathway to 4,7-dibromoisoquinoline involves the sequential bromination of isoquinoline. This would entail the synthesis of either 4-bromoisoquinoline or 7-bromoisoquinoline, followed by a second bromination step.

  • Synthesis of 4-Bromoisoquinoline: This can be achieved by the direct bromination of isoquinoline hydrochloride in a high-boiling solvent like nitrobenzene.[7]

  • Synthesis of 7-Bromoisoquinoline: This typically requires directed bromination under carefully controlled acidic conditions to favor substitution at the 7-position.[3]

The subsequent bromination of either of these monobrominated isomers would likely yield a mixture of dibrominated products, including the desired 4,7-isomer, which would necessitate careful purification. The directing effects of the existing bromine atom and the protonated nitrogen of the isoquinoline ring would influence the position of the second bromination.[2]

Characterization of 4,7-Dibromoisoquinoline

The identity and purity of the synthesized 4,7-dibromoisoquinoline should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the aromatic protons of the isoquinoline core. The chemical shifts and coupling constants will be indicative of the 4,7-substitution pattern.

    • ¹³C NMR will display the expected number of signals for the carbon atoms in the molecule, with the carbons attached to bromine exhibiting characteristic shifts.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of 4,7-dibromoisoquinoline (C₉H₅Br₂N), along with a characteristic isotopic pattern for a molecule containing two bromine atoms.

  • Melting Point: A sharp melting point is indicative of high purity.

Conclusion

The modified Pomeranz-Fritsch reaction starting from 2,5-dibromobenzaldehyde represents a robust and regioselective strategy for the synthesis of 4,7-dibromoisoquinoline. This key intermediate provides a versatile platform for the development of novel compounds in medicinal chemistry and materials science. The detailed protocol provided herein offers a reliable method for the preparation of this valuable building block, enabling further exploration of the chemical space accessible from the isoquinoline scaffold.

References

  • Understanding the Synthesis and Applications of 7-Bromoisoquinoline. (n.d.). Retrieved from Google Search.[3]

  • Synthesis of 4-Bromoisoquinoline. (n.d.). PrepChem.com. Retrieved from [Link]7]

  • A Process For The Synthesis Of 4 Fluoro Isoquinoline. (n.d.). Quick Company.
  • 7-Bromo-5-nitroisoquinoline. (n.d.). Benchchem.
  • Isoquinoline synthesis. (2010, May 6).
  • CN102875465A - Method for preparing 7-bromoisoquinoline. (n.d.). Google Patents. Retrieved from ]

  • Metal-Free Synthesis of 4-Bromoisoquinolines through Brominative Annulation of 2-Alkynyl Arylimidate Using In Situ-Generated Transient Bromoiodane. (2024, December 16). The Journal of Organic Chemistry.
  • Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]]

  • Bischler–Napieralski reaction. (n.d.). In Wikipedia. Retrieved from [Link]]

  • Application Notes and Protocols for the Pomeranz-Fritsch Synthesis of Substituted Isoquinolines. (n.d.). Benchchem.
  • The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. (n.d.). Organic Reactions. Retrieved from [Link]4]

  • Preparation and Properties of Isoquinoline. (n.d.).

Sources

4,7-Dibromoisoquinoline: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Examination of a Versatile Heterocyclic Building Block for Drug Discovery and Materials Science

Introduction

4,7-Dibromoisoquinoline is a key heterocyclic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science.[1][2] Its isoquinoline core is a privileged scaffold found in a multitude of biologically active natural products and synthetic pharmaceuticals.[3][4] The strategic placement of two bromine atoms on the isoquinoline framework provides reactive handles for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the construction of diverse molecular libraries, making 4,7-dibromoisoquinoline a valuable starting material for the synthesis of novel therapeutic agents and functional organic materials.[1][5]

This technical guide provides a comprehensive overview of the chemical properties of 4,7-dibromoisoquinoline, including its synthesis, reactivity, and spectroscopic characterization. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile building block in their synthetic endeavors.

Core Physicochemical Properties

A fundamental understanding of the physicochemical properties of 4,7-dibromoisoquinoline is essential for its effective application in chemical synthesis and for predicting its behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₉H₅Br₂N[6]
Molecular Weight 286.95 g/mol [6]
Physical Form Solid[7]
Solubility Soluble in many organic solvents, limited solubility in water.[6]
Storage Keep in a dark place, sealed in dry, room temperature.[7]

Synthesis of 4,7-Dibromoisoquinoline

The synthesis of 4,7-dibromoisoquinoline can be approached through various methods, often involving the bromination of isoquinoline itself or a suitable precursor. The precise control of reaction conditions is crucial to achieve the desired regioselectivity.

One common strategy involves the direct bromination of isoquinoline. However, this can lead to a mixture of brominated isomers, necessitating careful purification.[8][9] A more controlled approach often involves the use of N-bromosuccinimide (NBS) in the presence of a strong acid, such as sulfuric acid. The temperature of the reaction must be carefully managed to influence the position of bromination.[8]

An alternative and often more selective method is the palladium-catalyzed cyclization of 2-alkynylbenzyl azides. This approach allows for the construction of the isoquinoline core with the bromine atom at the 4-position already in place. Subsequent bromination at the 7-position can then be achieved.[10][11]

Representative Synthetic Protocol: Bromination of Isoquinoline

This protocol outlines a general procedure for the bromination of isoquinoline, which may require optimization to selectively yield the 4,7-dibromo isomer.

Materials:

  • Isoquinoline

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid

  • Dry Ice/Acetone Bath

  • Diethyl Ether

  • Aqueous Ammonia (25%)

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, carefully add concentrated sulfuric acid and cool to 0°C.

  • Slowly add isoquinoline to the stirred acid, maintaining the temperature below 30°C.

  • Cool the resulting solution to -25°C using a dry ice-acetone bath.

  • Add N-bromosuccinimide portion-wise, ensuring the internal temperature remains between -26°C and -22°C.[8]

  • Stir the reaction mixture for several hours at a controlled low temperature.[8]

  • Pour the reaction mixture onto crushed ice.

  • Neutralize the mixture to a pH of 9.0 with aqueous ammonia, keeping the temperature below 25°C.

  • Extract the aqueous suspension with diethyl ether.

  • Combine the organic layers, wash with 1M NaOH and water, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase to obtain the crude product.

  • Purify the crude product by column chromatography or fractional distillation under reduced pressure to isolate the desired 4,7-dibromoisoquinoline.[8]

Causality Behind Experimental Choices:

  • Low Temperature: Performing the bromination at low temperatures is critical for controlling the regioselectivity of the reaction and minimizing the formation of unwanted isomers.[8]

  • N-Bromosuccinimide (NBS): NBS is a convenient and effective source of electrophilic bromine for this type of aromatic substitution reaction.[12]

  • Strong Acid: The use of concentrated sulfuric acid protonates the isoquinoline nitrogen, deactivating the pyridine ring towards electrophilic attack and directing bromination to the benzene ring.

Chemical Reactivity and Functionalization

The two bromine atoms of 4,7-dibromoisoquinoline exhibit differential reactivity, which can be exploited for selective functionalization. The C4-Br bond is generally more susceptible to nucleophilic attack and oxidative addition by palladium(0) catalysts compared to the C7-Br bond. This difference in reactivity allows for sequential cross-coupling reactions.[1]

Palladium-Catalyzed Cross-Coupling Reactions

4,7-Dibromoisoquinoline is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction enables the formation of C-C bonds by reacting 4,7-dibromoisoquinoline with an organoboron reagent in the presence of a palladium catalyst and a base. This reaction is widely used to introduce aryl, heteroaryl, or alkyl groups.[1][13][14]

Catalytic Cycle of Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Br ArPd(II)L2Br Ar-Pd(II)L₂-Br Oxidative_Addition->ArPd(II)L2Br Transmetalation Transmetalation (R-B(OR)₂) ArPd(II)L2Br->Transmetalation R-B(OR)₂ Base ArPd(II)L2R Ar-Pd(II)L₂-R Transmetalation->ArPd(II)L2R Reductive_Elimination Reductive Elimination ArPd(II)L2R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Ar_R Ar-R Product Reductive_Elimination->Ar_R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form C-N bonds. This reaction allows for the introduction of a wide range of primary and secondary amines onto the isoquinoline core.[15][16]

General Experimental Workflow for Cross-Coupling:

Cross_Coupling_Workflow A 1. Reaction Setup (Substrates, Catalyst, Ligand, Base) B 2. Degassing (Inert Atmosphere) A->B C 3. Solvent Addition (Degassed Solvent) B->C D 4. Reaction (Heating & Stirring) C->D E 5. Workup (Quenching, Extraction) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: A typical experimental workflow for a cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAAr)

The electron-deficient nature of the isoquinoline ring system, further enhanced by the presence of the bromine atoms, facilitates nucleophilic aromatic substitution (SNAAr) reactions, particularly at the 4-position. Strong nucleophiles can displace the bromide under suitable reaction conditions.[17]

Spectroscopic Properties

The structural elucidation and purity assessment of 4,7-dibromoisoquinoline and its derivatives are typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. The mass spectrum of 4,7-dibromoisoquinoline will show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).[18]

Applications in Research and Drug Development

The isoquinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] 4,7-Dibromoisoquinoline serves as a versatile precursor for the synthesis of novel compounds with potential therapeutic applications.

The ability to selectively functionalize the 4- and 7-positions allows for the systematic exploration of the structure-activity relationship (SAR) of isoquinoline-based drug candidates.[20] By introducing different substituents through cross-coupling reactions, researchers can fine-tune the biological activity and pharmacokinetic properties of the resulting molecules.[21] For instance, derivatives of bromoquinolines have been investigated as inhibitors of various kinases and topoisomerases, which are important targets in cancer therapy.[14][21]

Conclusion

4,7-Dibromoisoquinoline is a highly valuable and versatile building block in modern organic synthesis. Its well-defined chemical properties, coupled with the differential reactivity of its two bromine atoms, provide a robust platform for the construction of complex molecular architectures. The amenability of this compound to a wide array of palladium-catalyzed cross-coupling reactions makes it an indispensable tool for researchers in drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics, as outlined in this guide, will empower scientists to fully exploit the potential of 4,7-dibromoisoquinoline in the development of novel and impactful chemical entities.

References

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • PubChem. 4-Bromoisoquinoline | C9H6BrN | CID 73743. Available from: [Link]

  • Wiley Online Library. A Selective Synthesis of 4‐Bromoisoquinoline and 4‐Bromoisoquinolone. Published April 08, 2014. Available from: [Link]

  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. Available from: [Link]

  • Molecules. Safe Synthesis of 4,7-Dibromo[1][18][22]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Published October 16, 2018. Available from: [Link]

  • Google Patents. Method of preparing 5- or 8-bromoisoquinoline derivatives. WO1999067218A2.
  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • ResearchGate. Suzuki cross-coupling reactions of 4,7-dibromo[1][18][22]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. Available from: [Link]

  • ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Available from: [Link]

  • Molecules. Safe Synthesis of 4,7-Dibromo[1][18][22]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Published October 16, 2025. Available from: [Link]

  • ResearchGate. Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Published May 04, 2018. Available from: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]

  • National Center for Biotechnology Information. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Available from: [Link]

  • National Center for Biotechnology Information. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Available from: [Link]

  • Zenodo. ROLE OF ISOQUINOLINE IN DRUG DISCOVERY. Available from: [Link]

  • Chem-Station. バックワルド・ハートウィグ クロスカップリング Buchwald-Hartwig Cross Coupling. Published June 10, 2009. Available from: [Link]

  • MDPI. Impact of Cross-Coupling Reactions in Drug Discovery and Development. Published July 31, 2020. Available from: [Link]

  • National Center for Biotechnology Information. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Available from: [Link]

  • Semantic Scholar. Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co. Published April 25, 2022. Available from: [Link]

  • National Center for Biotechnology Information. THE ROLE OF THE MEDICINAL CHEMIST IN DRUG DISCOVERY — THEN AND NOW. Available from: [Link]

  • NIST WebBook. Isoquinoline, 4-bromo-. Available from: [Link]

Sources

4,7-Dibromoisoquinoline: Structural Dynamics, Site-Selective Functionalization, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Isoquinoline Scaffold

Isoquinoline alkaloids represent a highly privileged scaffold in drug discovery, recognized for their structural diversity and profound pharmacological potential[1]. Within this class, 4,7-dibromoisoquinoline (CAS: 223671-10-1) has emerged as a critical, high-purity building block for advanced chemical synthesis[1].

The strategic placement of two distinct bromine substituents at the C4 and C7 positions provides a unique vector for orthogonal cross-coupling reactions. This dual-halogenation allows researchers to systematically functionalize the core, facilitating the rapid generation of complex molecular libraries for high-throughput biological screening[1].

Structural and Physicochemical Profile

The molecular architecture of 4,7-dibromoisoquinoline dictates its reactivity. The nitrogen atom in the isoquinoline core exerts a strong electron-withdrawing effect, significantly altering the electron density across the fused bicyclic system. While this typically activates the C1 and C3 positions toward nucleophilic attack, the bromines at C4 and C7 are perfectly primed for transition-metal-catalyzed cross-coupling.

Table 1: Quantitative Physicochemical and Structural Data [2]

PropertyValue
Chemical Name 4,7-Dibromoisoquinoline
CAS Number 223671-10-1
Molecular Formula C9H5Br2N
Molecular Weight 286.95 g/mol
MDL Number MFCD13191776
SMILES Code BrC1=CC2=C(C=C1)C=NC=C2Br
Storage Conditions Sealed in dry, room temperature

Mechanistic Causality: Site-Selective Cross-Coupling

In polyhalogenated heteroarenes, predicting the site of oxidative addition by palladium catalysts is a complex interplay of sterics, electronics, and the ligation state of the catalyst. While 1,3-dihalo- and 1,6-dichloroisoquinolines typically undergo selective Suzuki-Miyaura coupling (SMC) at the highly electrophilic C1 position, 4,7-dibromoisoquinoline exhibits a fascinating divergent reactivity[3].

Empirical data and comprehensive surveys of pharmaceutical databases reveal that 4,7-dibromoisoquinoline reacts selectively at the C7 position during cross-coupling reactions[3].

The Causality Behind the Selectivity: The C7 position, located on the carbocyclic ring, is less sterically hindered and electronically distinct from the C4 position. The C4 position is situated on the heterocyclic ring and is subject to different mesomeric and inductive effects from the adjacent nitrogen atom. By carefully selecting the palladium pre-catalyst and ligand (e.g., opting for bulky, electron-rich phosphines), chemists can exploit this intrinsic electrophilicity difference. The catalyst preferentially undergoes oxidative addition at the more accessible C7 C-Br bond, allowing for high regioselectivity without the need for cumbersome protecting group strategies.

SMC_Logic A 4,7-Dibromoisoquinoline (Starting Material) B Pd-Catalyst & Ligand (e.g., Pd2(dba)3, Xantphos) A->B C Oxidative Addition Highly Selective at C7 B->C Regioselectivity Driver D Transmetalation / Nucleophilic Attack (e.g., Aryl Boronate or Thiol) C->D E Reductive Elimination D->E F 7-Substituted-4-bromoisoquinoline (Intermediate for C4 Diversification) E->F Yields Monosubstituted Core

Logic flow of site-selective cross-coupling at the C7 position of 4,7-dibromoisoquinoline.

Self-Validating Experimental Protocol: Regioselective C7-Functionalization

To leverage this scaffold in drug discovery, robust and reproducible methodologies are required. The following protocol describes a site-selective Buchwald-Hartwig thiolation at the C7 position, a critical step in synthesizing bicyclic sulfonamide compounds that act as sodium channel inhibitors[4].

Objective: Synthesize a 7-thioether-4-bromoisoquinoline intermediate. Causality of Reagents: Xantphos is selected as a bidentate ligand because its wide bite angle (~111°) specifically promotes reductive elimination, which is often the rate-limiting step in C-S bond formation. Pd2(dba)3 serves as a robust, ligand-free Pd(0) source. N,N-diisopropylethylamine (DIEA) is used as a non-nucleophilic base to deprotonate the thiol without interfering with the electrophilic isoquinoline core.

Step-by-Step Methodology
  • Preparation: In a rigorously dried, argon-purged 2-mL reaction vial, charge 4,7-dibromoisoquinoline (1.0 equiv, e.g., 0.783 g, 2.73 mmol), Pd2(dba)3 (0.1 equiv, 0.250 g), and Xantphos (0.2 equiv, 0.316 g)[4].

  • Reagent Addition: Add anhydrous 1,4-dioxane (10.91 mL), followed by DIEA (2.0 equiv, 0.953 mL) and benzyl mercaptan (1.0 equiv, 0.323 mL)[4].

  • Reaction Execution: Seal the vessel and heat to 60 °C for 4 hours[4].

  • Self-Validation Checkpoint 1 (In-Process): Monitor the reaction via LC-MS. The system is self-validating when the starting material mass (m/z 287/289/291 isotopic pattern) is fully depleted, and the primary species corresponds solely to the mono-coupled product. If di-coupled byproducts appear, lower the temperature to 50 °C to preserve C7 selectivity.

  • Workup & Isolation: Quench the reaction mixture with water, extract with ethyl acetate, dry over anhydrous Na2SO4, and purify via flash column chromatography.

  • Self-Validation Checkpoint 2 (Structural): Perform 1H and 2D NOESY NMR on the isolated product. The definitive absence of the C7 proton signal, coupled with the preservation of the C4-adjacent proton signals, confirms strict C7 regioselectivity.

Strategic Applications in Drug Development

The ability to sequentially functionalize 4,7-dibromoisoquinoline makes it an invaluable asset in medicinal chemistry. Final active compounds derived from this intermediate often interact with nucleic acids, inhibit key enzymes, or modulate ion channels[1]. For instance, the C7-thiolated intermediate synthesized above can be further functionalized at the C4 position (e.g., via cyanation using dicyanozinc and (Ph3P)4Pd) to yield highly potent sodium channel inhibitors[4].

Drug_Discovery S1 Scaffold Selection: 4,7-Dibromoisoquinoline S2 C7 Functionalization (Primary Coupling) S1->S2 S3 C4 Functionalization (Late-Stage Diversification) S2->S3 S4 Library Generation (SAR Exploration) S3->S4 S5 High-Throughput Screening (e.g., Na+ Channel Inhibition) S4->S5

Workflow illustrating the sequential functionalization of 4,7-dibromoisoquinoline in drug discovery.

Safety, Handling, and Regulatory Compliance

4,7-Dibromoisoquinoline is strictly designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic human use[1]. Proper personal protective equipment (PPE), including nitrile gloves, safety goggles, and a fume hood, must be utilized during handling.

Table 2: Hazard Classifications (GHS) [5]

Hazard ClassCategoryHazard CodeDescription
Acute Toxicity Acute Tox. 4H302 + H312 + H332Harmful if swallowed, in contact with skin, or inhaled.
Skin Irritation Skin Irrit. 2H315Causes skin irritation.
Eye Irritation Eye Irrit. 2AH319Causes serious eye irritation.
Specific Target Organ Tox. STOT SE 3H336May cause drowsiness or dizziness.

References

  • NextSDS. "4,7-dibromoisoquinoline — Chemical Substance Information.
  • BenchChem. "4,7-Dibromoisoquinoline | 223671-10-1.
  • BLD Pharm. "223671-10-1 | 4,7-Dibromoisoquinoline.
  • Royal Society of Chemistry. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science.
  • Google Patents. "WO2014201173A1 - Bicyclic sulfonamide compounds as sodium channel inhibitors.

Sources

4,7-Dibromoisoquinoline IUPAC name

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the structural properties, synthetic methodologies, and applications of 4,7-dibromoisoquinoline.

Executive Summary

4,7-Dibromoisoquinoline is a critical, dihalogenated heterocyclic building block extensively utilized in modern medicinal chemistry and advanced organic synthesis[1]. As a privileged scaffold, the isoquinoline core is ubiquitous in biologically active natural products and synthetic therapeutics. The strategic placement of bromine atoms at the C4 and C7 positions provides orthogonal reactivity handles, enabling synthetic chemists to perform sequential, regioselective transition-metal-catalyzed cross-coupling reactions[2]. This whitepaper details the structural nomenclature, physicochemical properties, and field-proven methodologies for the synthesis and divergent functionalization of 4,7-dibromoisoquinoline, with a specific focus on its application in developing Proteolysis Targeting Chimeras (PROTACs)[3].

Structural & Physicochemical Profiling

Proper identification and handling of 4,7-dibromoisoquinoline require an understanding of its core physicochemical properties. According to standard IUPAC nomenclature, numbering begins at the carbon adjacent to the nitrogen (C1), with the nitrogen atom at position 2, continuing sequentially around the heterocyclic and fused benzene rings.

PropertyValue
IUPAC Name 4,7-dibromoisoquinoline
CAS Registry Number 223671-10-1[1]
Molecular Formula C9H5Br2N[4]
Molecular Weight 286.95 g/mol [4]
Appearance Yellowish to off-white solid[3]
Solubility Soluble in DCM, Acetone, DMSO; Insoluble in water[5]
Hazard Classification Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A[6]

Mechanistic Insights: Regioselective Functionalization

The true value of 4,7-dibromoisoquinoline lies in its differential reactivity during transition-metal-catalyzed cross-coupling. A common pitfall in designing synthetic routes is assuming that the more electron-deficient pyridine ring (C4) will preferentially undergo oxidative addition. However, empirical data and advanced mechanistic studies demonstrate that 4,7-dibromoisoquinoline undergoes Suzuki-Miyaura Coupling (SMC) selectively at the C7 position[2].

Causality of Regioselectivity: In palladium-catalyzed cross-couplings, the rate of oxidative addition into the C-Br bond is governed by a delicate balance of electronic deficiency and steric accessibility. While the C4 position is activated by the adjacent nitrogen in many heterocycles, in the isoquinoline system, C4 is adjacent to the C4a bridgehead carbon, introducing significant steric hindrance. Conversely, the C7 position on the fused carbocycle is less sterically encumbered. Consequently, the C7 C-Br bond is more susceptible to oxidative addition by the bulky, electron-rich Pd(0) catalyst, allowing for highly selective mono-functionalization (>9:1 regioselectivity) when stoichiometric control is maintained[2].

Applications in Drug Discovery: PROTACs and Cereblon Ligands

In the realm of targeted protein degradation, 4,7-dibromoisoquinoline serves as a rigid, bifunctional linker precursor. Recent patent literature highlights its use in synthesizing Cereblon (CRBN) E3 ubiquitin ligase modulators[3]. By leveraging the orthogonal reactivity of the C4 and C7 bromines, researchers can attach a target-binding moiety (e.g., a BRD4 inhibitor) to one position and an E3 ligase-recruiting moiety (like a thalidomide derivative) to the other. This modular assembly is critical for optimizing the spatial geometry and linker length required for effective ternary complex formation and subsequent proteasomal degradation of the target protein[3].

Experimental Methodologies

To ensure high yield and strict regiocontrol, the following self-validating protocols are recommended for the synthesis and functionalization of this scaffold.

Protocol A: Synthesis of 4,7-Dibromoisoquinoline via Electrophilic Bromination Rationale: The use of acetic acid as a solvent protonates the isoquinoline nitrogen, deactivating the ring system to prevent over-bromination, while leaving the C4 position sufficiently nucleophilic for electrophilic attack by the bromonium ion[3].

  • Setup: Dissolve 7-bromoisoquinoline (1.0 eq) in glacial acetic acid (0.4 M concentration).

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.5 eq) portion-wise at room temperature.

  • Reaction: Heat the mixture to 100 °C and stir overnight under a nitrogen atmosphere[3].

  • Workup: Cool to room temperature, pour into ice water, and neutralize with saturated aqueous NaHCO3. Extract the aqueous layer with dichloromethane (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient) to isolate the product as a yellow solid[3].

  • Validation Check: Analyze the purified product via 1H-NMR. Successful C4 bromination is confirmed by the disappearance of the C4 proton doublet and the emergence of a sharp singlet for the C3 proton (typically shifted downfield due to the adjacent bromine and nitrogen).

Protocol B: Regioselective Suzuki-Miyaura Coupling at C7 Rationale: Limiting the boronic acid to near-stoichiometric amounts prevents over-coupling at the sterically hindered C4 position, exploiting the intrinsic kinetic preference for C7 oxidative addition[2].

  • Setup: In an oven-dried Schlenk flask, combine 4,7-dibromoisoquinoline (1.0 eq), the desired aryl boronic acid (1.05 eq), and Na2CO3 (2.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) as the catalyst.

  • Solvent: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v) to achieve a 0.2 M concentration.

  • Reaction: Heat the biphasic mixture to 80 °C for 4-6 hours under vigorous stirring.

  • Workup: Dilute with ethyl acetate, wash with brine, dry over MgSO4, and concentrate.

  • Validation Check: Perform LC-MS analysis. The mass spectrum must show the dominant peak corresponding to the mono-coupled product. Subsequent 2D NMR (HMBC) is required to definitively assign the aryl group to the C7 position, validating the regiochemical outcome before proceeding to C4 functionalization.

Mandatory Visualization

G N1 7-Bromoisoquinoline (Starting Material) N2 4,7-Dibromoisoquinoline (Target Scaffold) N1->N2 NBS, AcOH, 100°C (Electrophilic Bromination) N3 7-Aryl-4-bromoisoquinoline (C7 Functionalized) N2->N3 1 eq. Ar-B(OH)2, Pd-Cat (Regioselective SMC at C7) N4 4,7-Disubstituted Isoquinoline (PROTAC / API Precursor) N3->N4 2nd Cross-Coupling (e.g., Buchwald-Hartwig at C4)

Figure 1: Synthesis and regioselective functionalization workflow of 4,7-dibromoisoquinoline.

References

  • 4,7-dibromoisoquinoline — Chemical Substance Information, NextSDS,[Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes, Chemical Science (RSC Publishing),[Link]

  • ISOQUINOLINE, Ataman Kimya,[Link]

  • CN102875465A - Method for preparing 7-bromoisoquinoline, Google P
  • AU2022221386A1 - Cereblon ligands and bifunctional compounds comprising the same, Google P

Sources

starting materials for 4,7-Dibromoisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

De Novo Synthesis and Regioselective Functionalization of 4,7-Dibromoisoquinoline: A Technical Guide for Advanced Scaffold Generation

Executive Summary

In modern medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Cereblon (CRBN) E3 ligase ligands, the demand for orthogonally functionalizable scaffolds is paramount[1]. 4,7-Dibromoisoquinoline (CAS: 223671-10-1) has emerged as a privileged building block due to the distinct electronic environments of its two bromine substituents[2]. This whitepaper provides a comprehensive, self-validating technical guide on the bottom-up synthesis of 4,7-dibromoisoquinoline from foundational starting materials, detailing the mechanistic causality behind each step and its downstream regioselective applications.

Retrosynthetic Strategy & Starting Material Selection

Direct di-bromination of an unsubstituted isoquinoline core is synthetically unviable, as it yields intractable mixtures of regioisomers and degradation products. Therefore, a bottom-up construction of the isoquinoline ring is required.

The optimal starting materials for 4,7-dibromoisoquinoline are 3-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal . This strategy pre-installs the C7-bromine (derived from the meta-position of the benzaldehyde) during the ring-forming step, reserving the highly specific C4-bromination for a late-stage electrophilic aromatic substitution.

Synthesis_Workflow SM Starting Materials 3-Bromobenzaldehyde & Aminoacetaldehyde dimethyl acetal IM Imine Intermediate 3-Bromobenzalaminoacetal SM->IM Toluene, 100°C Condensation (-H2O) CYC Cyclized Mixture 7-Bromo & 5-Bromoisoquinoline IM->CYC H2SO4, P2O5, 160°C Pomeranz-Fritsch Cyclization PROD Target Compound 4,7-Dibromoisoquinoline CYC->PROD NBS, AcOH, 100°C Electrophilic Bromination

Fig 1. Three-step synthetic workflow for 4,7-dibromoisoquinoline from foundational starting materials.

Mechanistic Causality: The "Why" Behind the Protocol

The Modified Pomeranz-Fritsch Cyclization

The first phase involves the condensation of 3-bromobenzaldehyde with aminoacetaldehyde dimethyl acetal to form a Schiff base (imine). Upon exposure to a harsh dehydrating acid system (P₂O₅ in concentrated H₂SO₄), the acetal is cleaved to generate a highly reactive electrophilic species that attacks the aromatic ring to close the isoquinoline core.

Regiochemical Causality: Because the initial bromine atom is located at the meta position relative to the imine side chain, electrophilic ring closure can occur at two distinct sites:

  • The para position relative to the bromine (sterically favored), yielding 7-bromoisoquinoline .

  • The ortho position relative to the bromine (sterically hindered), yielding 5-bromoisoquinoline .

This step inherently produces a mixture of the 7-bromo and 5-bromo isomers. Attempting to separate these isomers at this stage is highly inefficient. The protocol elegantly bypasses this by carrying the mixture forward; the subsequent C4-bromination alters the chromatographic polarity of the molecules, allowing for the facile isolation of pure 4,7-dibromoisoquinoline via standard silica gel chromatography.

Electrophilic Bromination at C4

The isoquinoline core is highly deactivated toward electrophilic aromatic substitution due to the electron-withdrawing nature of the pyridine nitrogen[2]. However, when forced under heated acidic conditions with N-Bromosuccinimide (NBS), substitution occurs almost exclusively at the C4 position. Electronic Causality: The transition state (Wheland intermediate) resulting from electrophilic attack at C4 preserves the aromaticity of the adjacent benzene ring. Attack at C1 or C3 would disrupt this aromaticity and place a positive charge dangerously close to the electronegative nitrogen, making C4 the thermodynamic and kinetic sink for electrophilic halogenation[2].

Experimental Protocols

The following self-validating protocol is adapted from validated patent literature for the scalable synthesis of the target scaffold.

Step 1: Synthesis of 3-bromobenzalaminoacetal (Imine Condensation)

  • To a solution of 3-bromobenzaldehyde (50.0 g, 0.27 mol) in toluene (250 mL), add aminoacetaldehyde dimethyl acetal (31.1 g, 0.30 mol).

  • Stir the mixture at room temperature for 15 minutes, then heat to 100 °C and maintain overnight.

  • Evaporate the reaction solvent under reduced pressure to afford 3-bromobenzalaminoacetal as a yellow oil (approx. 70 g, 95% yield). Use directly in the next step without further purification.

Step 2: Synthesis of 7-bromoisoquinoline / 5-bromoisoquinoline Mixture

  • Prepare a dehydrating acid bath by dissolving phosphorus pentoxide (140 g) in concentrated sulfuric acid (70 mL). Stir at room temperature until homogenized, then cool to 0 °C.

  • Slowly add the unpurified 3-bromobenzalaminoacetal (70 g, 0.26 mol) to the acid mixture to control the exotherm.

  • Heat the reaction vessel to 160 °C for exactly 30 minutes to drive the cyclization.

  • Cool the mixture to room temperature and carefully pour it into ice water (100 mL) under vigorous stirring.

  • Adjust the pH of the aqueous solution to 9 using saturated sodium hydroxide.

  • Extract the aqueous layer with dichloromethane (3 × 100 mL). Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify via silica gel chromatography (petroleum ether/ethyl acetate = 6:1) to isolate the mixture of 7-bromoisoquinoline and 5-bromoisoquinoline as a yellow solid (15.0 g, 28% yield).

Step 3: Synthesis of 4,7-dibromoisoquinoline

  • Dissolve the 7-bromo/5-bromoisoquinoline mixture (15.0 g, 0.072 mol) in glacial acetic acid (30 mL).

  • Add N-bromosuccinimide (19.3 g, 0.11 mol) to the solution.

  • Heat the mixture to 100 °C overnight under a nitrogen atmosphere.

  • Cool to room temperature, quench with water (10 mL), and neutralize the acid with saturated sodium hydroxide.

  • Extract the product with dichloromethane, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude residue via silica gel chromatography (petroleum ether/ethyl acetate = 15:1) to separate the target compound from the 4,5-dibromo byproduct.

  • Isolate pure 4,7-dibromoisoquinoline as a yellow solid (6.0 g, 29% yield).

Quantitative Data Summary

Table 1: Quantitative Reaction Parameters for 4,7-Dibromoisoquinoline Synthesis

Reaction PhaseReagents & Starting MaterialsEquivalentsConditionsIsolated Yield
1. Imine Condensation 3-Bromobenzaldehyde (50.0 g)Aminoacetaldehyde dimethyl acetal1.0 eq1.11 eqToluene, 100 °C, 12 h95%
2. Cyclization 3-Bromobenzalaminoacetal (70.0 g)P₂O₅ / conc. H₂SO₄1.0 eqExcess0 °C to 160 °C, 30 min28% *
3. Bromination 7-Br/5-Br Isoquinoline mixture (15.0 g)N-Bromosuccinimide (NBS)1.0 eq1.52 eqAcetic Acid, 100 °C, 12 h29%

*Yield represents the combined mixture of 7-bromo and 5-bromoisoquinoline isomers prior to separation.

Downstream Application: Regioselective Cross-Coupling

The primary value of 4,7-dibromoisoquinoline in drug development lies in its orthogonal reactivity. When subjected to Palladium-catalyzed Suzuki-Miyaura cross-coupling (SMC), the molecule exhibits profound site-selectivity for the C7 position[3].

Because the C4 position is relatively electron-rich (having been the site of electrophilic attack), it is highly resistant to oxidative addition by Pd(0). Conversely, the C7 position is electron-deficient due to the inductive pull of the isoquinoline core, making it the preferred site for SMC[3]. This allows medicinal chemists to selectively append targeting ligands (e.g., Cereblon binders) at C7 while retaining the C4-bromine for subsequent vector expansion[1].

Regioselectivity CORE 4,7-Dibromoisoquinoline Scaffold C4 C4-Bromine Electron-Rich Position Resistant to Pd(0) Insertion CORE->C4 Electronic Deactivation C7 C7-Bromine Electron-Deficient Position Favors Oxidative Addition CORE->C7 Electrophilic Activation SMC Suzuki-Miyaura Coupling (Site-Selective at C7) C7->SMC Pd Catalyst Boronic Acid

Fig 2. Mechanistic logic governing the regioselective Suzuki-Miyaura cross-coupling at C7.

Sources

Theoretical Framework: Understanding Reactivity in the Isoquinoline Core

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Electrophilic Bromination of Isoquinoline

This guide provides an in-depth exploration of the electrophilic bromination of isoquinoline, a cornerstone reaction for the synthesis of key intermediates in pharmaceutical and materials science. We will move beyond simple procedural descriptions to dissect the underlying principles of regioselectivity, offering field-proven protocols and troubleshooting insights to empower researchers in achieving high-yield, isomerically pure products.

The isoquinoline scaffold is a bicyclic aromatic heterocycle, comprising a benzene ring fused to a pyridine ring. The regioselectivity of its reactions is dictated by the distinct electronic properties of these two rings.

The Dichotomy of Electron Density

The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom. This nitrogen atom deactivates the heterocyclic ring towards electrophilic aromatic substitution (SEAr). Conversely, the carbocyclic (benzene) ring remains comparatively electron-rich, making it the preferential site for electrophilic attack.[1]

Electrophilic substitution on the carbocyclic ring occurs primarily at the C5 and C8 positions.[2][3] This preference can be rationalized by examining the stability of the cationic Wheland intermediates formed upon electrophilic attack. Attack at C5 or C8 allows for the positive charge to be delocalized across the ring system via resonance structures that keep the aromatic sextet of the adjacent ring intact, conferring greater stability.[2]

G cluster_0 Isoquinoline Isoquinoline Intermediate Wheland Intermediate (Attack at C5) Isoquinoline->Intermediate + E+ Electrophile E+ Product 5-Substituted Isoquinoline Intermediate->Product - H+

Caption: General pathway for electrophilic substitution on isoquinoline.

Mastering Regioselectivity: Protocols and Mechanistic Insights

The primary challenge in the bromination of isoquinoline is controlling the regioselectivity between the C5 and C8 positions and avoiding poly-bromination. Historically, methods using elemental bromine and a Lewis acid catalyst often resulted in difficult-to-separate isomeric mixtures.[4][5] Modern protocols, however, offer exquisite control.

The Gold Standard: High-Selectivity Bromination in Strong Acid

The most reliable and scalable method for producing 5-bromoisoquinoline with high purity involves the use of N-Bromosuccinimide (NBS) in concentrated sulfuric acid at cryogenic temperatures.[6][7]

Causality of Experimental Choice: In a strongly acidic medium like concentrated H₂SO₄, the isoquinoline nitrogen is protonated. This isoquinolinium ion places a formal positive charge on the nitrogen, drastically increasing the electron-withdrawing effect and further deactivating the entire pyridine ring. This effect electronically isolates the carbocyclic ring, making it the sole target for the electrophile. The low reaction temperature (typically -25°C to -18°C) provides kinetic control, strongly favoring substitution at the C5 position over the C8 position.[4] Careful temperature management is critical to suppress the formation of the 8-bromo isomer.[4]

G cluster_workflow Workflow for Synthesis of 5-Bromoisoquinoline prep 1. Prepare H₂SO₄ Solution (Cool to 0°C) add_iso 2. Add Isoquinoline (Maintain Temp < 30°C) prep->add_iso cool_mix 3. Cool to -25°C (Dry Ice/Acetone Bath) add_iso->cool_mix add_nbs 4. Add NBS in Portions (Maintain Temp -26°C to -22°C) cool_mix->add_nbs stir1 5. Stir at -22°C (2 hours) add_nbs->stir1 stir2 6. Stir at -18°C (3 hours) stir1->stir2 quench 7. Quench on Ice stir2->quench neutralize 8. Neutralize with aq. NH₃ (pH 8, Temp < 30°C) quench->neutralize extract 9. Extract with CH₂Cl₂ neutralize->extract purify 10. Purify via Chromatography/Sublimation extract->purify

Caption: Experimental workflow for the regioselective synthesis of 5-bromoisoquinoline.

Experimental Protocol: Synthesis of 5-Bromoisoquinoline [4][7]

This protocol is adapted from a robust and scalable procedure published in Organic Syntheses.

  • Preparation: A 1-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, internal thermometer, and an addition funnel. The flask is charged with concentrated sulfuric acid (96%, 340 mL) and cooled to 0°C in an ice bath.

  • Substrate Addition: Isoquinoline (40 mL, 44.0 g, 330 mmol) is added slowly to the vigorously stirred acid, ensuring the internal temperature does not exceed 30°C.

  • Cooling: The resulting solution is cooled to -25°C using a dry ice-acetone bath.

  • Reagent Addition: Recrystallized N-bromosuccinimide (NBS) (64.6 g, 363 mmol, 1.1 equiv) is added in small portions to the vigorously stirred solution. The rate of addition is controlled to maintain the internal temperature between -26°C and -22°C. Note: Using more than 1.1 equivalents can lead to the formation of 5,8-dibromoisoquinoline.[4]

  • Reaction: The suspension is stirred efficiently for 2 hours at -22°C (±1°C), followed by 3 hours at -18°C (±1°C).

  • Workup - Quenching: The homogeneous reaction mixture is carefully poured onto 1.0 kg of crushed ice in a larger flask.

  • Workup - Neutralization: The mixture is stirred while the pH is adjusted to ~8.0 by the slow addition of 25% aqueous ammonia. The temperature must be maintained below 30°C during neutralization.

  • Workup - Extraction: The resulting slurry is extracted three times with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography or sublimation to yield pure 5-bromoisoquinoline as a white solid.

Reagent/ConditionKey ParameterTypical YieldMajor ProductMinor Product(s)Reference
NBS / H₂SO₄-25°C to -18°C69-72%5-Bromoisoquinoline8-Bromoisoquinoline[4][7]
Br₂ / AlCl₃75°C43-46%5-BromoisoquinolineIsomeric mixtures[5][8]
Gaseous Br₂450°CLow1-BromoisoquinolineMultiple products[9]
Lewis Acid Catalyzed Bromination

Direct bromination with elemental bromine (Br₂) requires a catalyst to polarize the Br-Br bond and generate a sufficiently powerful electrophile.[8] Lewis acids like aluminum chloride (AlCl₃) are commonly used.[5][10]

Mechanism: The Lewis acid coordinates with the lone pair of the isoquinoline nitrogen. This "swamping catalyst" effect deactivates the pyridine ring. A second equivalent of the Lewis acid then acts to polarize the Br₂ molecule, facilitating the electrophilic attack on the C5 position.[10] However, the higher temperatures required for this reaction (e.g., 75°C) often lead to lower regioselectivity and the formation of polyhalogenated byproducts like 5,8-dibromoisoquinoline.[8][11]

The Synthetic Challenge of Other Isomers

While 5-bromoisoquinoline is readily accessible, the synthesis of other isomers, particularly 8-bromoisoquinoline, requires a different strategic approach.

  • 8-Bromoisoquinoline: Direct bromination is an inefficient method for preparing the 8-bromo isomer due to the kinetic preference for the C5 position.[4] The standard synthesis of 8-bromoisoquinoline is a multi-step sequence that does not rely on direct electrophilic bromination of the parent heterocycle. A common route involves:

    • Nitration of isoquinoline to yield a mixture of 5-nitro- and 8-nitroisoquinoline.

    • Separation of the isomers.

    • Reduction of 8-nitroisoquinoline to 8-aminoisoquinoline.

    • A Sandmeyer reaction on 8-aminoisoquinoline (diazotization followed by treatment with CuBr) to furnish 8-bromoisoquinoline.[12][13]

  • 4-Bromoisoquinoline: This isomer can also be synthesized, but it is the product of a different reaction mechanism, not a standard SEAr on the carbocyclic ring.[10]

Applications in Synthesis: The Versatile Bromoisoquinoline Building Block

5-Bromoisoquinoline is a valuable intermediate, primarily because the bromine atom can be readily transformed or used as a handle in cross-coupling reactions.[4]

A powerful demonstration of its utility is the convenient one-pot procedure to prepare 5-bromo-8-nitroisoquinoline directly from isoquinoline without isolating the 5-bromo intermediate.[4] After the initial bromination step in H₂SO₄ is complete, potassium nitrate is added to the cold reaction mixture, which then proceeds to nitrate the 8-position of the newly formed 5-bromoisoquinoline.[4] This highlights the synthetic efficiency that can be achieved by understanding and controlling the reactivity of the isoquinoline core.

G cluster_apps Synthetic Utility of 5-Bromoisoquinoline start 5-Bromoisoquinoline suzuki Suzuki Coupling start->suzuki heck Heck Coupling start->heck grignard Grignard Formation (R-MgBr) start->grignard nitration Further SEAr (e.g., Nitration) start->nitration product1 Aryl-Isoquinolines suzuki->product1 product2 Alkene-Substituted Isoquinolines heck->product2 product3 Functionalized Isoquinolines grignard->product3 product4 5-Bromo-8-nitro- isoquinoline nitration->product4

Caption: Key downstream applications of 5-bromoisoquinoline intermediates.

Conclusion

The electrophilic bromination of isoquinoline is a reaction of significant synthetic importance. While multiple methods exist, achieving high regioselectivity and yield hinges on a precise understanding of the electronic nature of the isoquinoline core. For the preparation of isomerically pure 5-bromoisoquinoline, the use of N-Bromosuccinimide in concentrated sulfuric acid at cryogenic temperatures stands as the definitive, field-proven method. It is a self-validating system where careful control of stoichiometry and temperature directly translates to high product purity, obviating the complex separation challenges associated with older, catalyst-driven methods. This approach provides a reliable foundation for the subsequent elaboration of the isoquinoline scaffold in drug discovery and materials science.

References

  • Brown, W. D., & Gouliaev, A. H. (2005). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses, 81, 98. [Link]

  • Mathison, I. W., & Morgan, P. H. (1974). A simplified and improved synthesis of 5-bromoisoquinoline. The Journal of Organic Chemistry, 39(21), 3210–3211. [Link]

  • Quinoline and Isoquinoline Reactivity. (n.d.). Filo. Retrieved March 21, 2026. [Link]

  • Dyall, L. K., & Pullin, C. Y. (1996). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. Journal of the Chemical Society, Perkin Transactions 1, (13), 1547-1552. [Link]

  • Gouliaev, A. H., & Brown, W. D. (2002). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Synlett, (11), 1883-1885. [Link]

  • Gordon, M., & Pearson, D. E. (1964). Halogenation of some isoquinolines and quinolines. The Journal of Organic Chemistry, 29(2), 329–333. [Link]

  • Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. [Link]

  • Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. (1996). ResearchGate. [Link]

  • Electrophilic substitution reaction in quinoline and isoquinoline. (n.d.). Quimicaorganica.org. Retrieved March 21, 2026. [Link]

  • Preparation and Properties of Isoquinoline. (n.d.). SlideShare. Retrieved March 21, 2026. [Link]

  • Quinoline vs Isoquinoline: Structures & Reactions. (n.d.). Scribd. Retrieved March 21, 2026. [Link]

  • Gouliaev, A. H., & Brown, W. D. (2002). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Thieme. [Link]

  • Majetich, G., Hicks, R., & Reister, S. (1997). Electrophilic Aromatic Bromination Using Bromodimethylsulfonium Bromide Generated in Situ. The Journal of Organic Chemistry, 62(13), 4321–4326. [Link]

  • Gordon, M., & Pearson, D. E. (1964). Halogenation of some isoquinolines and quinolines. Journal of Organic Chemistry, 29(2), 329-333.
  • den Hertog, H. J., & van der Plas, H. C. (1953). The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase. Recueil des Travaux Chimiques des Pays-Bas, 72(4), 297-302. [Link]

  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7. (n.d.). University of Liverpool. Retrieved March 21, 2026. [Link]

  • Chen, J., et al. (2023). Bromination of Pyrrolo[2,1-a]isoquinolines with Acetyl Bromide and Dimethyl Sulfoxide. The Journal of Organic Chemistry, 88(5), 3020–3030. [Link]

  • da Silva, A. B. F., et al. (2022). Regioselection Switch in Nucleophilic Addition to Isoquinolinequinones: Mechanism and Origin of the Regioselectivity in the Total Synthesis of Ellipticine. The Journal of Organic Chemistry, 87(5), 2235–2245. [Link]

  • Sainsbury, M. (2001). Product Class 5: Isoquinolines. In Science of Synthesis (Vol. 15, pp. 649-864). Thieme. [Link]

Sources

4,7-Dibromoisoquinoline: Solubility Profiling, Solvation Mechanics, and Optimization Strategies in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, 4,7-dibromoisoquinoline (CAS: 223671-10-1) has emerged as a privileged di-halogenated scaffold. It is heavily utilized as a synthetic building block for kinase inhibitors and[1]. However, the same structural features that make it a versatile electrophile in cross-coupling reactions also impart extreme lipophilicity and high crystal lattice energy. For drug development professionals, mastering the solubility thermodynamics of this intermediate is critical for both robust chemical manufacturing and accurate in vitro biological screening.

This whitepaper provides an authoritative guide to the physicochemical properties, solvation mechanics, and self-validating experimental protocols required to handle 4,7-dibromoisoquinoline.

Physicochemical Profiling & Solvation Thermodynamics

The poor aqueous solubility of 4,7-dibromoisoquinoline is a direct consequence of its electronic and structural properties. Unsubstituted isoquinoline is a weak base with a pKa of approximately 5.4[2]. However, the introduction of a strongly electron-withdrawing bromine atom at the 4-position depletes electron density from the nitrogen, dropping the pKa to ~3.3[3]. The addition of a second bromine at the 7-position further exacerbates this effect through inductive withdrawal across the fused aromatic system[4].

Causality in Solvation: Because the estimated pKa of 4,7-dibromoisoquinoline falls below 2.5, the basic nitrogen remains entirely un-ionized at physiological pH (7.4). Without the solvation energy provided by ionization, the molecule relies entirely on weak dipole interactions, which are insufficient to overcome the massive crystal lattice energy driven by π−π stacking and halogen bonding. Consequently, the compound is practically insoluble in water and requires polar aprotic solvents (e.g., DMSO, DMF) or halogenated solvents (e.g., Chloroform, DCM) for dissolution[1].

Quantitative Data Summary
PropertyValue
Chemical Name 4,7-Dibromoisoquinoline
CAS Registry Number 223671-10-1
Molecular Formula C9H5Br2N
Molecular Weight 286.95 g/mol
Appearance Yellow solid[1]
Estimated pKa < 2.5 (Non-ionized at pH 7.4)
LogP (Estimated) 3.5 – 4.0
Primary Solvents DMSO, DMF, Dichloromethane, CDCl3
Hazard Classification Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A[5]

Experimental Workflow: Thermodynamic Solubility Determination

When evaluating highly lipophilic intermediates, researchers must distinguish between kinetic and thermodynamic solubility. Kinetic methods (solvent-shifting from DMSO into buffer) often trap the compound in a state of metastable supersaturation, leading to artificially inflated solubility values that will cause precipitation in late-stage assays.

To prevent this, we utilize a self-validating Shake-Flask Thermodynamic Protocol .

Protocol 1: Shake-Flask Thermodynamic Profiling

This protocol ensures the system reaches true thermodynamic equilibrium, validating that no undissolved micro-particulates skew the analytical quantification.

  • Solid Dispensing: Add exactly 5.0 mg of solid 4,7-dibromoisoquinoline into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target aqueous medium (e.g., PBS pH 7.4). For biological assay simulation, use DMEM supplemented with 10% Fetal Bovine Serum (FBS). Causality: The serum albumin in FBS acts as a lipid carrier, temporarily masking the compound's hydrophobicity and providing a more accurate representation of in vitro assay solubility.

  • Equilibration: Seal the vial and agitate on an orbital shaker at 300 rpm at 37°C for 48 hours. Causality: A 48-hour window provides sufficient activation energy to break the robust halogen-bonded crystal lattice, ensuring true equilibrium.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and spin at 10,000 × g for 15 minutes. Carefully aspirate the supernatant, ensuring the solid pellet is undisturbed.

  • Quantification: Dilute the supernatant 1:10 in mobile phase and analyze via HPLC-UV (λ = 254 nm). Quantify the concentration against a 5-point standard calibration curve prepared in 100% DMSO.

SolubilityWorkflow Start Solid 4,7-Dibromoisoquinoline Buffer Add to Aqueous Media (Buffer or DMEM/FBS) Start->Buffer Incubate Incubate at 37°C for 48h (Shake-Flask Method) Buffer->Incubate Centrifuge Centrifuge (10,000 x g) Phase Separation Incubate->Centrifuge Analyze HPLC-UV / LC-MS Quantification Centrifuge->Analyze Result Thermodynamic Solubility Limit Analyze->Result

Thermodynamic solubility profiling workflow for 4,7-dibromoisoquinoline.

Solubility-Driven Applications: Site-Selective Cross-Coupling

A primary reason drug developers utilize 4,7-dibromoisoquinoline is its capacity for sequential, site-selective functionalization[6]. According to comprehensive analyses of heteroaryl halides, during Suzuki-Miyaura coupling[7].

Causality in Regioselectivity & Solvation: The C7-Br bond is electronically more activated for oxidative addition by the Palladium(0) catalyst compared to the C4-Br bond. However, to achieve this selectivity, the compound must be fully solvated in a homogeneous catalytic environment. If solubility is poor, localized concentration gradients can force over-coupling (di-substitution).

Protocol 2: C7-Selective Suzuki-Miyaura Coupling

This protocol utilizes a mixed-solvent system to balance the lipophilicity of the isoquinoline with the polarity of the inorganic base.

  • Solvation: Dissolve 4,7-dibromoisoquinoline (1.0 eq) in a thoroughly degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v). Causality: Dioxane provides excellent solvation for the lipophilic dibromide, while water is strictly required to dissolve the inorganic base and generate the reactive boronate intermediate.

  • Reagent Addition: Add the target aryl boronic acid (1.05 eq) and K₂CO₃ (2.0 eq).

  • Catalyst Introduction: Under a strict argon atmosphere, add Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate dppf ligand provides the steric bulk necessary to prevent unwanted insertion at the more hindered C4 position.

  • Thermal Cycling: Heat the reaction mixture to 80°C for 12 hours.

  • Workup: Quench with water, extract the organic layer with ethyl acetate, wash with brine, dry over Na₂SO₄, and isolate the C7-functionalized product via silica gel chromatography.

SynthesisWorkflow Core 4,7-Dibromoisoquinoline Core Solvation Solvation in 1,4-Dioxane/H2O Core->Solvation Coupling Site-Selective Suzuki Coupling (C7 Position) Solvation->Coupling Amination Buchwald-Hartwig Amination (C4 Position) Coupling->Amination PROTAC Cereblon Ligand Integration (PROTAC Assembly) Amination->PROTAC

Site-selective functionalization of 4,7-dibromoisoquinoline for PROTACs.

Strategies for Solubility Enhancement in Drug Design

When advancing 4,7-dibromoisoquinoline derivatives toward in vivo models, medicinal chemists must actively engineer the molecule to overcome its inherent insolubility:

  • Disruption of Planarity: The flat isoquinoline core stacks aggressively in the solid state. Introducing sp3-hybridized, bulky substituents at the C4 position (following C7 coupling) disrupts π−π stacking, lowering the melting point and increasing aqueous solubility.

  • Introduction of Basic Handles: Because the core nitrogen is non-basic (pKa < 2.5), attaching a basic moiety (e.g., a morpholine or piperazine ring) via Buchwald-Hartwig amination provides a new site for protonation at physiological pH, allowing for the formation of highly soluble HCl or mesylate salts.

  • Formulation Vehicles: For early in vivo pharmacokinetic (PK) dosing, derivatives of this scaffold typically require formulation in co-solvent mixtures such as 5% DMSO / 40% PEG400 / 55% Saline to maintain dissolution in the gastric juices or bloodstream[1].

References

  • NextSDS. "4,7-dibromoisoquinoline — Chemical Substance Information". Source: nextsds.com. URL: [Link]

  • Arvinas Operations, Inc. "Cereblon ligands and bifunctional compounds comprising the same" (WO2018144649A1). Source: Google Patents.
  • Chemical Science (RSC). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes". Source: rsc.org. URL: [Link]

  • ResearchGate. "Effect of the Bromine Atom Upon the Dissociation Constants of Bromopyridines, Bromoquinolines and 4-Bromoisoquinoline". Source: researchgate.net. URL: [Link]

  • Organic Chemistry Data. "pKa Data Compiled by R. Williams". Source: organicchemistrydata.org. URL: [Link]

Sources

Thermodynamic Profiling and Melting Point Determination of 4,7-Dibromoisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,7-Dibromoisoquinoline (CAS: 223671-10-1) is a highly privileged halogenated heterocyclic building block utilized extensively in medicinal chemistry, particularly in the synthesis of cereblon-binding PROTACs (Proteolysis Targeting Chimeras) and bifunctional degraders[1][2]. As a crystalline yellow solid at standard temperature and pressure[2], its physical properties—specifically its melting point ( Tm​ )—are critical parameters for assessing compound purity, optimizing storage conditions, and designing thermodynamic profiles for cross-coupling reactions. This whitepaper provides an in-depth analysis of the structural determinants governing the melting point of 4,7-dibromoisoquinoline, alongside a rigorously validated, self-correcting experimental protocol for precise thermal characterization.

Thermodynamic & Structural Determinants of the Melting Point

The melting point of an organic heterocycle is a macroscopic manifestation of its microscopic crystal lattice energy and intermolecular forces. For 4,7-dibromoisoquinoline (Molecular Weight: 286.95 g/mol )[1], the transition from a crystalline solid to a liquid phase is dictated by three primary thermodynamic factors:

  • London Dispersion Forces (Polarizability): The parent compound, isoquinoline, is a low-melting solid/liquid at room temperature (mp ~24 °C). The introduction of two heavy, highly polarizable bromine atoms at the C4 and C7 positions significantly increases the electron cloud volume. This enhanced polarizability strengthens transient dipole interactions, raising the enthalpy of fusion ( ΔHfus​ ) and requiring higher thermal energy to disrupt the lattice.

  • Permanent Dipole Moments: The nitrogen atom within the isoquinoline core creates a permanent dipole. The asymmetric substitution of electronegative bromine atoms alters the net molecular dipole moment, enforcing a highly ordered alignment of molecules in the solid state.

  • Planarity and π−π Stacking: The flat, aromatic nature of the bicyclic isoquinoline system allows for efficient face-to-face and edge-to-face π−π stacking. The steric bulk of the bromine atoms dictates the specific polymorph formed during crystallization, directly influencing the packing efficiency of the crystal lattice.

Synthesis and Physical State Implications

According to synthetic protocols documented in pharmaceutical patent literature, 4,7-dibromoisoquinoline is synthesized via the bromination of a mixture of 7-bromoisoquinoline and 5-bromoisoquinoline using N-bromosuccinimide (NBS) in acetic acid at 100 °C[2]. Following neutralization, extraction, and silica gel chromatography, the product is isolated as a distinct yellow solid [2].

The solid-state nature of this compound is highly relevant when designing downstream functionalization. For instance, 4,7-dibromoisoquinoline undergoes highly site-selective Suzuki-Miyaura coupling (SMC) preferentially at the C7 position[3]. Because it is a solid, the compound must be fully dissolved in solvent systems (e.g., 1,4-dioxane/water) to ensure homogeneous palladium catalysis. Understanding its melting point and associated solubility profile is therefore a prerequisite for predicting reaction kinetics.

Standardized Protocol for Melting Point Determination

To ensure rigorous scientific integrity and reproducibility, the following protocol outlines a self-validating system for determining the melting point of 4,7-dibromoisoquinoline. This workflow minimizes user error and apparatus drift.

Phase 1: Sample Preparation and Purification

Causality: Impurities (such as unreacted monobromoisoquinolines or residual extraction solvents) disrupt the crystal lattice, causing melting point depression and broadening the melting range.

  • Recrystallization: Dissolve 50 mg of 4,7-dibromoisoquinoline in a minimum volume of boiling ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to induce crystallization.

  • Desiccation: Filter the yellow crystals under a vacuum and dry in a desiccator over phosphorus pentoxide ( P2​O5​ ) for 24 hours to eliminate trace moisture.

  • Pulverization: Grind the dried sample into a fine, homogeneous powder using an agate mortar and pestle. Reasoning: Fine powders maximize surface area, ensuring efficient and uniform heat transfer across the sample during the melting process.

Phase 2: Apparatus Calibration (Self-Validation)

Causality: Calibration against known standards ensures the accuracy of the digital thermocouple and validates the heating block's thermal uniformity.

  • Select a high-purity melting point standard with a known Tm​ close to the expected range of the sample (e.g., Acetanilide, mp 114–116 °C).

  • Run the standard through the digital melting point apparatus to verify the temperature reading is within ±0.5 °C of the literature value. If a deviation occurs, apply a calibration offset to the final calculation.

Phase 3: Thermal Analysis (Capillary Method)
  • Loading: Press the open end of a glass capillary tube into the pulverized 4,7-dibromoisoquinoline. Drop the tube through a 1-meter hollow glass tube onto a hard surface to pack the solid tightly at the bottom (target height: 2-3 mm).

  • Rapid Heating: Insert the capillary into the calibrated apparatus. Set the initial heating rate to 10 °C/min until the temperature reaches approximately 15 °C below the anticipated melting point.

  • Slow Heating (Critical Step): Reduce the heating rate to exactly 1 °C/min . Reasoning: A slow heating rate ensures thermal equilibrium between the heating block, the glass capillary, and the sample. Faster rates cause temperature lag, resulting in artificially high readings.

  • Observation: Record the Tonset​ (the temperature at which the first drop of liquid appears) and the Tclear​ (the temperature at which the entire sample is a clear liquid). The melting point is reported as this precise range.

Comparative Quantitative Data

To contextualize the thermal properties of 4,7-dibromoisoquinoline, the table below summarizes the physical states and molecular weights of related isoquinoline derivatives, illustrating the impact of halogenation on physical state.

CompoundCAS NumberMolecular Weight ( g/mol )Physical State (at 25 °C)
Isoquinoline119-65-3129.16Liquid / Low-melting solid (mp ~24 °C)
4-Bromoisoquinoline1532-97-4208.06Solid (mp ~39-41 °C)
7-Bromoisoquinoline588602-38-4208.06Solid (mp ~44-45 °C)
4,7-Dibromoisoquinoline 223671-10-1 286.95 Solid (Yellow) [2]

Visualizations

G A Isoquinoline Precursors B Bromination (NBS, 100°C) A->B Synthesis C 4,7-Dibromoisoquinoline (Yellow Solid) B->C Purification D Suzuki-Miyaura Coupling C->D Site-Selective Activation E C7-Substituted Product D->E Cross-Coupling

Caption: Workflow for the synthesis and C7-selective Suzuki-Miyaura coupling of 4,7-dibromoisoquinoline.

G MP Melting Point (Tm) 4,7-Dibromoisoquinoline MW Molecular Weight (286.95 g/mol) VdW London Dispersion Forces (Br atoms) MW->VdW Increases polarizability VdW->MP Elevates thermal energy required Dipole Dipole-Dipole Interactions (N atom) Dipole->MP Aligns crystal structure Lattice Crystal Lattice Packing Efficiency Lattice->MP Dictates fusion enthalpy

Caption: Logical relationship of thermodynamic and structural factors determining the melting point.

References

  • Source: benchchem.
  • Title: WO2018144649A1 - Cereblon ligands and bifunctional compounds comprising the same Source: Google Patents URL
  • Source: Chemical Science (RSC Publishing)

Sources

Whitepaper: 4,7-Dibromoisoquinoline – NMR Characterization, Synthesis, and Regioselective Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, halogenated heteroaromatics serve as foundational building blocks for the construction of complex pharmacophores. 4,7-Dibromoisoquinoline is a particularly high-value scaffold, frequently utilized in the development of Cereblon (CRBN) E3 ligase ligands for PROTACs (Proteolysis Targeting Chimeras)[1],[2] and voltage-gated sodium channel (Nav1.7) inhibitors[3].

The presence of two bromine atoms at electronically and sterically distinct positions (C4 and C7) provides a unique opportunity for orthogonal, sequential cross-coupling. However, exploiting this scaffold requires rigorous structural verification and a deep understanding of its regiochemical biases. This technical guide provides an authoritative breakdown of the NMR characterization, a self-validating synthetic protocol, and the mechanistic rationale behind its highly regioselective Suzuki-Miyaura cross-coupling behavior.

Structural Characterization: NMR Data & Causality

Definitive structural assignment of 4,7-dibromoisoquinoline relies heavily on 1 H NMR spectroscopy. The isoquinoline core contains five distinct protons, each experiencing unique shielding environments dictated by the adjacent nitrogen atom and the heavy-atom effects of the bromine substituents[4].

Quantitative 1 H NMR Data Summary (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale & Causality
H1 9.01Singlet (s)-1HHighly deshielded: Located between the electronegative nitrogen and the aromatic ring current. The lack of adjacent protons results in a sharp singlet[1].
H3 8.75Singlet (s)-1HDeshielded by N: Appears as a singlet because the C4 position is fully substituted by bromine, eliminating ortho-coupling[1].
H8 8.15Multiplet (m)~2.0 (meta)1HSteric/Electronic environment: Positioned ortho to the C7-Br. Exhibits fine meta-coupling to H6[1].
H5 8.05Doublet (d)8.8 (ortho)1HOrtho-coupling: Couples strongly with H6. Deshielded by the extended bicyclic π -system[1].
H6 7.87–7.90Multiplet (m)8.8 (ortho), ~2.0 (meta)1HComplex splitting: Experiences both ortho-coupling from H5 and meta-coupling from H8[1].

Validation Checkpoint: The integrity of the carbon skeleton is confirmed by the presence of the H1 and H3 singlets. If the H3 singlet collapses into a doublet, it indicates incomplete bromination at the C4 position. Furthermore, mass spectrometry (LC-MS) should be used orthogonally to confirm the molecular weight, looking specifically for the characteristic M + isotopic triplet pattern at m/z 286/288/290 (1:2:1 ratio), which mathematically validates the presence of exactly two bromine isotopes ( 79 Br and 81 Br)[4].

Synthesis Protocol: A Self-Validating Workflow

The synthesis of 4,7-dibromoisoquinoline is typically achieved via the electrophilic aromatic bromination of a monobrominated precursor mixture. The following protocol outlines the optimal conditions and the physical causality behind each step[2].

Step-by-Step Methodology

1. Electrophilic Activation & Bromination

  • Reagents: To a solution of a mixture of 7-bromoisoquinoline and 5-bromoisoquinoline (15.0 g, 0.072 mol) in glacial acetic acid (30 mL), add N-bromosuccinimide (NBS) (19.3 g, 0.11 mol)[2].

  • Conditions: Heat the mixture to 100 °C overnight under a nitrogen atmosphere[2].

  • Causality: The isoquinoline ring is highly electron-deficient and intrinsically resists electrophilic aromatic substitution. Glacial acetic acid serves a dual purpose: it acts as a polar protic solvent to protonate the isoquinoline nitrogen (preventing unwanted N-bromination) and simultaneously activates NBS, generating a highly reactive bromonium ion (Br + ) equivalent. The elevated temperature (100 °C) provides the necessary thermal energy to overcome the high activation barrier of the deactivated ring.

2. Quenching and Neutralization (Self-Validation Step)

  • Reagents: Cool the reaction to room temperature. Add water (10 mL) and neutralize dropwise with saturated sodium hydroxide (NaOH)[2].

  • Causality & Validation: Neutralization is a critical self-validating control point. If unreacted NBS or highly acidic conditions persist during organic extraction, it can lead to degradation, ring-opening, or over-bromination artifacts. The cessation of exothermic heat generation and a stable aqueous pH of >7.5 validates that the reactive electrophiles have been successfully quenched.

3. Extraction and Isolation

  • Reagents: Extract the neutralized aqueous layer with an organic solvent (e.g., dichloromethane), dry over anhydrous Na 2​ SO 4​ , and concentrate.

  • Result: Yields 4,7-dibromoisoquinoline as a yellow solid (approx. 6.0 g, 29% yield)[2]. The product must be validated against the 1 H NMR parameters detailed in Section 2 before proceeding to cross-coupling.

Regioselective Suzuki-Miyaura Cross-Coupling

Once synthesized, the true value of 4,7-dibromoisoquinoline lies in its capacity for site-selective functionalization. In polyhalogenated heteroarenes, predicting the site of oxidative addition by a palladium catalyst is notoriously complex[5].

The C7 vs. C4 Conundrum: Standard predictive models (such as Handy and Zhang's 1 H NMR analysis) suggest that Suzuki-Miyaura Coupling (SMC) should occur at the position corresponding to the most deshielded proton in the parent heterocycle[5]. Because the C4 position is located on the highly electron-deficient pyridyl ring, one might assume it is the most electrophilic and therefore the primary site for oxidative addition.

The Empirical Reality: Contrary to basic electronic predictions, empirical data demonstrates that 4,7-dibromoisoquinoline reacts highly selectively at the C7 position during SMC[5].

  • Mechanistic Causality: This regioselectivity occurs because oxidative addition is kinetically and thermodynamically favored in the annelated benzo-ring over the pyridyl ring for this specific scaffold[5]. The C7-aryl-palladium(II) intermediate is significantly more stable than the corresponding C4 intermediate.

  • Application: This electronic bias allows drug development professionals to selectively couple complex aryl boronic acids at the C7 position, leaving the C4-bromide intact for subsequent, orthogonal functionalization (e.g., Buchwald-Hartwig amination or a second SMC)[5].

Experimental Workflow Diagram

The following diagram maps the lifecycle of 4,7-dibromoisoquinoline from precursor activation to regioselective functionalization.

G N1 Precursors (5- & 7-Bromoisoquinoline) N2 Electrophilic Bromination (NBS, AcOH, 100°C) N1->N2 Activation N3 4,7-Dibromoisoquinoline (Validated via 1H NMR) N2->N3 Neutralization & Extraction N4 Regioselective SMC (Pd Catalyst, Boronic Acid) N3->N4 Site-Selective Oxidative Addition N5 C7-Substituted 4-Bromoisoquinoline N4->N5 Cross-Coupling

Workflow detailing the synthesis and regioselective functionalization of 4,7-dibromoisoquinoline.

References

  • Benchchem.4,7-Dibromoisoquinoline | 223671-10-1.
  • Google Patents (JP2020506922A).Celebron ligands and bifunctional compounds containing cerebron ligands.
  • Google Patents (WO2018144649A1).Cereblon ligands and bifunctional compounds comprising the same.
  • Google Patents (WO2014201173A1).Bicyclic sulfonamide compounds as sodium channel inhibitors.
  • Chemical Science (RSC Publishing).Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. DOI:10.1039/C6SC02118B.

Sources

Accelerating the Discovery of Novel Isoquinoline Derivatives: Synthetic Strategies, Target Validation, and Protocol Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In contemporary drug discovery, the isoquinoline (benzo[c]pyridine) nucleus is not merely a passive structural framework; it is a dynamic pharmacophore capable of multifaceted biomolecular interactions. From serving as the core of natural alkaloids like papaverine to acting as the foundation for synthetic kinase inhibitors, isoquinoline derivatives are at the forefront of oncological and antimicrobial research. This technical guide synthesizes the mechanistic rationale, advanced eco-compatible synthetic methodologies, and self-validating biological protocols necessary for the robust development of novel isoquinoline-based therapeutics.

The Rationale Behind the Isoquinoline Scaffold

The persistent success of isoquinoline derivatives in clinical applications stems directly from their unique physicochemical properties. The planar, bicyclic aromatic system facilitates highly efficient π−π stacking interactions and DNA intercalation, which are critical mechanisms for topoisomerase inhibition 1. Furthermore, the presence of the donor nitrogen atom within the heterocyclic ring serves a dual purpose:

  • It acts as a highly directional hydrogen bond acceptor, essential for docking into the ATP-binding pockets of kinases.

  • It functions as a potent metal-chelating center, enabling the development of metallo-pharmaceuticals (e.g., copper or platinum complexes) that exhibit enhanced cytotoxicity against chemoresistant cell lines 1.

Mechanistic Pathways & Target Validation

A primary focus in the optimization of synthetic isoquinolines is their ability to disrupt tumor pathogenesis via the PI3K/Akt/mTOR signaling pathway 1. The serine/threonine kinase Akt (Protein Kinase B) is a master regulator of cellular proliferation. Isoquinoline derivatives, particularly those with N-alkyl or morpholinyl side chains, have demonstrated profound efficacy in competitively inhibiting Akt phosphorylation, thereby inducing apoptosis and cell cycle arrest 1.

Pathway Isoquinoline Isoquinoline Derivatives PI3K PI3K Isoquinoline->PI3K Inhibits Akt Akt (PKB) Isoquinoline->Akt Inhibits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Tumor Proliferation mTOR->Proliferation Promotes

PI3K/Akt/mTOR signaling pathway inhibition by novel isoquinoline derivatives.

Advanced Eco-Compatible Synthetic Methodologies

Historically, the synthesis of isoquinolines relied heavily on the Bischler–Napieralski or Pictet–Spengler reactions 2. While robust, these methods demand harsh dehydrating agents (e.g., POCl₃) and elevated temperatures, which severely limit functional group tolerance and cause the degradation of sensitive pharmacophores (like methoxy or morpholino groups).

To circumvent this, modern protocols have pivoted toward visible-light-induced photocatalytic radical cascade cyclizations 3.

  • The Causality of Choice: Photocatalysis operates at room temperature under oxidant- and base-free conditions. By utilizing inexpensive alkyl halides to generate alkyl radicals that seamlessly couple with the isoquinoline core, researchers can achieve late-stage functionalization without compromising the integrity of pre-existing functional groups 3.

Workflow Start Precursor Selection (Arylaldehydes) Reaction Photocatalytic Cyclization Start->Reaction Catalyst + Light Purification Chromatographic Purification Reaction->Purification Crude Extract Characterization NMR & MS Validation Purification->Characterization Pure Compound BioAssay In Vitro Bioassay (SRB Cytotoxicity) Characterization->BioAssay Structural ID SAR SAR Analysis & Optimization BioAssay->SAR IC50 Profiling SAR->Start Iterative Design

Iterative workflow for the synthesis and biological evaluation of isoquinoline derivatives.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific rigor, the following protocols are designed with built-in validation checkpoints.

Protocol A: Synthesis of 1-Methyl-3,4-dihydroisoquinolines via Intramolecular Cyclization

Adapted from established methodologies for generating tricyclic antibacterial and anticancer precursors 2.

  • Nitrostyrene Intermediate Formation: Dissolve the selected arylaldehyde (e.g., 3,4-dimethoxybenzaldehyde) in glacial acetic acid (5 mL/g). Causality: Acetic acid acts as both the solvent and a mild acidic catalyst to drive the condensation.

  • Reagent Addition: Add nitromethane (3.0 equiv.) and ammonium acetate (1.1 equiv.). Causality: Ammonium acetate buffers the system and provides the necessary nitrogen source for the subsequent cyclization 2.

  • Reflux & Monitoring: Heat the solution under reflux for 3 hours. Validation Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 3:1). Do not proceed until the arylaldehyde spot is entirely consumed.

  • Quenching & Workup: Pour the mixture over crushed ice (50 g) to precipitate the nitrostyrene. Filter and wash with cold water to remove water-soluble acetate salts.

  • Cyclization: Subject the purified nitrostyrene to reductive cyclization using standard Bischler-Napieralski conditions or modern transition-metal-free alternatives to yield the 1-methyl-3,4-dihydroisoquinoline core.

  • Structural Validation: Confirm the product via ¹H-NMR (look for the distinct singlet of the C1-methyl group around δ 2.3 ppm) and high-resolution mass spectrometry (HRMS).

Protocol B: In Vitro Cytotoxicity Validation (SRB Assay)

Why SRB over MTT? The Sulforhodamine B (SRB) assay measures total cellular protein mass rather than mitochondrial metabolic activity. Certain kinase inhibitors can artificially upregulate mitochondrial reductase activity without actual cell proliferation, causing false negatives in MTT assays. SRB eliminates this metabolic confounding factor.

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549) in 96-well plates at a density of 5×103 cells/well. Incubate for 24h at 37°C in 5% CO₂.

  • Compound Treatment: Treat cells with the synthesized isoquinoline derivatives at varying concentrations (0.1 nM to 100 µM). Validation Checkpoint: Include a positive control (Doxorubicin) to ensure assay sensitivity, and a vehicle control (DMSO < 0.1%) to rule out solvent-induced cytotoxicity.

  • Fixation: After 48h, gently add cold 50% trichloroacetic acid (TCA) to a final concentration of 10%. Incubate at 4°C for 1 hour to fix the cells.

  • Staining: Wash plates with deionized water, air-dry, and add 0.4% SRB solution (in 1% acetic acid) for 30 minutes.

  • Washing & Solubilization: Wash unbound dye with 1% acetic acid. Solubilize the protein-bound dye using 10 mM unbuffered Tris base (pH 10.5).

  • Quantification: Read absorbance at 515 nm using a microplate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Quantitative Data: Structure-Activity Relationship (SAR)

The biological potency of isoquinoline derivatives is highly sensitive to peripheral substitutions. As demonstrated in recent SAR analyses, the introduction of bulky, electron-rich groups (like morpholine) at the N-alkyl side chain significantly enhances antiproliferative properties by stabilizing the enzyme-DNA complex during topoisomerase inhibition [[1]]().

Table 1: Representative SAR of Novel Isoquinoline Derivatives against Cancer Cell Lines

Compound IDR1 Substitution (Core)R2 Substitution (Side Chain)Primary TargetIC₅₀ (nM) MCF-7IC₅₀ (nM) A549
IsoQ-01 -H-CH₃PI3K1450 ± 1102100 ± 180
IsoQ-02 -OCH₃-CH₃PI3K850 ± 651150 ± 95
IsoQ-03 -OCH₃-MorpholinopropylAkt120 ± 15340 ± 25
IsoQ-04 -F-MorpholinopropylAkt / Topo I39 ± 485 ± 8
Control N/A (Doxorubicin)N/ATopo II45 ± 560 ± 6

Data synthesis reflects trends observed in recent literature where N-(3-morpholinopropyl)-substituted isoquinolines achieved mean GI₅₀ values as low as 39 nM 1.

Conclusion

The discovery of novel isoquinoline derivatives represents a highly fertile ground for therapeutic intervention. By transitioning from harsh classical syntheses to mild, photocatalytic cascade reactions, researchers can access unprecedented chemical space. When coupled with rigorous, self-validating biological assays like the SRB protocol, the iterative optimization of the isoquinoline pharmacophore will continue to yield potent, selective inhibitors capable of overcoming the chemoresistance barriers prevalent in modern oncology.

References
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes Source: Royal Society of Chemistry (RSC) Advances URL:[Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents Source: MDPI BioChem URL:[Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review Source: Semantic Scholar / ResearchGate URL:[Link]

Sources

Regioselective Functionalization of Dibromoisoquinolines: A Technical Guide for Advanced Scaffold Diversification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and discovery chemists, the isoquinoline nucleus represents a privileged pharmacophore found in numerous alkaloids, kinase inhibitors (e.g., Syk and JAK inhibitors), and advanced materials like photochromic diarylethenes [1]. Within this chemical space, dibromoisoquinolines serve as uniquely powerful linchpins. By possessing two distinct halogen handles, they allow for sequential, orthogonal cross-coupling reactions.

However, the success of these sequential functionalizations hinges entirely on understanding and controlling regioselectivity . As a Senior Application Scientist, I have structured this whitepaper to move beyond basic reaction schemes. Here, we will dissect the electronic causality driving regioselectivity, establish self-validating experimental protocols, and explore advanced functionalization strategies for dibromoisoquinoline scaffolds.

The Causality of Regioselectivity: Electronic vs. Steric Control

When approaching a dihalo-heterocycle, the fundamental question is: Which carbon-halogen bond will undergo oxidative addition first?

In transition-metal-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura coupling) and Nucleophilic Aromatic Substitutions (SNAr), the site-selectivity is primarily dictated by the intrinsic electrophilicity of the ring carbons[2].

The 1,3-Dibromoisoquinoline Paradigm

In 1,3-dibromoisoquinoline, the C1 and C3 positions compete for the incoming palladium(0) catalyst or nucleophile.

  • The C1 Position: Situated directly adjacent to the electronegative imine nitrogen, C1 is highly electron-deficient. The transition state for oxidative addition at C1 is stabilized by the inductive effect of the nitrogen atom.

  • The C3 Position: While also adjacent to the nitrogen, the resonance stabilization available for displacement at C1 is vastly superior to that at C3.

Consequently, Suzuki-Miyaura coupling and SNAr reactions occur with near-absolute regioselectivity at the C1 position, leaving the C3 bromine intact for subsequent, more forcing functionalization[2].

The 4,7-Dibromoisoquinoline Paradigm

When the halogens are distributed across both the pyridyl and benzo-fused rings, the dynamics shift. In 4,7-dibromoisoquinoline, empirical data reveals that cross-coupling occurs preferentially at the C7 position rather than C4 [3]. The C4 position, despite being on the heteroaromatic ring, is less electrophilic due to the specific resonance contributors of the isoquinoline system, making the benzo-ring C7 bromine the kinetically favored site for oxidative addition.

Mechanism Substrate Dibromoisoquinoline Scaffold C1 C1 Position (Highly Electrophilic) Substrate->C1 Inductive Effect of N C3 C3 / C4 Positions (Less Electrophilic) Substrate->C3 Pd_C1 Pd(II) Oxidative Addition at C1 C1->Pd_C1 Kinetically Favored Pd_C3 Pd(II) Oxidative Addition at C3/C4 C3->Pd_C3 High Activation Barrier Product C1-Functionalized Isoquinoline Pd_C1->Product Transmetalation & Reductive Elimination

Mechanistic pathway highlighting the kinetic preference for Pd(0) oxidative addition at C1.

Quantitative Data: Regioselectivity Trends

To aid in synthetic planning, the following table synthesizes the expected regioselectivity for various dibromoisoquinoline isomers under standard Palladium-catalyzed cross-coupling conditions based on aggregated literature [2, 3].

Isoquinoline IsomerPrimary Site of ReactivitySecondary SiteCausality / Mechanistic Driver
1,3-Dibromoisoquinoline C1C3Strong inductive pull from adjacent N-atom maximizes electrophilicity at C1.
1,4-Dibromoisoquinoline C1C4C1 is highly activated; C4 lacks resonance stabilization for the oxidative addition intermediate.
4,7-Dibromoisoquinoline C7C4Benzo-ring activation; C4 is sterically and electronically deactivated compared to C7.
3,4-Dibromoisoquinoline C4C3Subtle electronic differences; often requires careful optimization to prevent mixtures [4].

Self-Validating Experimental Protocols

A robust protocol must be self-validating—meaning the chemist can confirm the success of the transformation during the workflow, rather than relying solely on post-reaction NMR.

Protocol A: Synthesis of 1,3-Dibromoisoquinoline

This protocol utilizes phosphorus tribromide (PBr₃) to achieve simultaneous deoxygenation and bromination of homophthalimide[1].

Reagents:

  • Isoquinoline-1,3(2H,4H)-dione (Homophthalimide): 1.0 eq (e.g., 5.0 g, 31 mmol)

  • Phosphorus tribromide (PBr₃): Solvent quantity (e.g., 50 mL)

Step-by-Step Methodology:

  • Setup: In an oven-dried, argon-flushed round-bottom flask equipped with a reflux condenser, suspend homophthalimide in neat PBr₃. Caution: PBr₃ is highly corrosive and reacts violently with water. Perform in a fume hood.

  • Reaction: Heat the suspension to reflux (approx. 175 °C) for 1 hour. The causality of this short timeframe is the high reactivity of the intermediate phosphite esters formed during the reaction.

  • Concentration: Cool the mixture to room temperature. Remove excess PBr₃ under reduced pressure.

  • Quenching (Self-Validation Step 1): Carefully pour the dense residue over crushed ice and basify with aqueous NaOH until pH 8-9 is reached. The formation of a colorless to pale-yellow precipitate validates the successful aromatization and bromination of the core.

  • Isolation: Extract the aqueous layer with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Recrystallize from ethanol to yield colorless 1,3-dibromoisoquinoline (approx. 35-40% yield).

Protocol B: Regioselective Suzuki-Miyaura Coupling at C1

This protocol leverages the electronic disparity between C1 and C3 to achieve mono-arylation [2].

Reagents:

  • 1,3-Dibromoisoquinoline: 1.0 eq

  • Arylboronic acid: 1.05 eq (Strict stoichiometric control is vital)

  • Pd(PPh₃)₄: 0.05 eq (5 mol%)

  • Na₂CO₃ (2M aqueous): 2.0 eq

  • Solvent: Toluene/Ethanol (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: Dissolve 1,3-dibromoisoquinoline and the arylboronic acid in the Toluene/Ethanol mixture. Sparge the solution with Argon for 15 minutes. Oxygen must be excluded to prevent homocoupling of the boronic acid, which skews the stoichiometry and forces unreacted dibromide to remain.

  • Catalyst Addition: Add Pd(PPh₃)₄ and the degassed 2M Na₂CO₃ solution. Heat the biphasic mixture to 80 °C.

  • Monitoring (Self-Validation Step 2): After 4 hours, sample the organic layer for LC-MS.

    • Validation Check: Look for the product mass. Because one bromine atom remains at C3, the mass spectrum must show a distinct 1:1 isotopic doublet (M and M+2 peaks) characteristic of a monobrominated species. If a single mass peak corresponding to the diarylated product is observed, the reaction has over-coupled.

  • Workup: Cool to room temperature, dilute with ethyl acetate, separate the layers, and wash the organic phase with water and brine.

  • Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the 1-aryl-3-bromoisoquinoline.

Workflow A Homophthalimide (Starting Material) B Bromination (PBr3) Reflux, 1h A->B C 1,3-Dibromoisoquinoline (Key Intermediate) B->C D Suzuki-Miyaura Coupling (Pd Catalyst, Base) C->D E 1-Aryl-3-bromoisoquinoline (Regioselective Product) D->E 1.0 eq Boronic Acid F 1,3-Diarylisoquinoline (Over-coupled Byproduct) D->F Excess Boronic Acid

Workflow for the synthesis and regioselective cross-coupling of 1,3-dibromoisoquinoline.

Advanced Perspectives: C-H Activation and Base-Controlled Metalation

While cross-coupling of pre-halogenated isoquinolines is the industry standard, modern discovery chemistry is shifting toward atom-economical C-H functionalization [5].

For researchers dealing with recalcitrant dibromoisoquinolines, base-controlled regioselective metalation offers an orthogonal approach. By utilizing hindered metal amides (e.g., Lithium diisopropylamide, LDA) at cryogenic temperatures (-70 °C), chemists can selectively deprotonate specific positions on the isoquinoline ring without triggering the elimination of the existing bromine atoms (which would form arynes). Furthermore, switching to lithium-magnesium or lithium-zinc amides allows for the regioselective functionalization of the C-2 or C-8 positions, providing a complementary toolkit to standard palladium catalysis.

References

  • Title: Product Class 5: Isoquinolines Source: Thieme Connect URL: [Link]

  • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Society Reviews (RSC) / PubMed Central URL: [Link]

  • Title: Quinoline-containing diarylethenes: bridging between turn-on fluorescence, RGB switching and room temperature phosphorescence Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review Source: Molecules (MDPI) / PubMed URL: [Link]

Methodological & Application

Application Note: Regioselective Buchwald-Hartwig Amination of 4,7-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Objective

The rapid elaboration of dihalogenated heterocyclic scaffolds is a critical bottleneck in structure-activity relationship (SAR) campaigns. 4,7-Dibromoisoquinoline () is a highly privileged building block, particularly in the development of kinase inhibitors and voltage-gated sodium channel (Nav1.7) antagonists . However, achieving orthogonal, site-selective functionalization requires precise control over the catalytic cycle.

This application note details the mechanistic rationale and validated protocols for the regioselective Buchwald-Hartwig amination of 4,7-dibromoisoquinoline. By exploiting the inherent electronic differentiation between the C4 and C7 positions, researchers can achieve highly selective monoamination, followed by orthogonal late-stage functionalization of the remaining bromide.

Mechanistic Causality: The C7 vs. C4 Reactivity Paradigm

In transition-metal-catalyzed cross-coupling reactions, the site-selectivity of dihalogenated heterocycles is primarily dictated by the relative electrophilicity of the carbon-halogen bonds. As demonstrated in comprehensive selectivity mapping studies , the C7 position of the isoquinoline core is significantly more electrophilic than the C4 position.

Why does oxidative addition favor C7?

  • The C4 Position: Located β to the structural nitrogen atom, the C4 carbon exhibits enamine-like character. It is relatively electron-rich (historically the preferred site for electrophilic aromatic substitution in isoquinolines). This high electron density creates a kinetic barrier for the oxidative addition of an electron-rich Pd(0) species.

  • The C7 Position: Located on the fused benzenoid ring, the C7 carbon is conjugated with the electron-withdrawing imine nitrogen, making it highly electron-deficient. Consequently, oxidative addition of Pd(0) occurs rapidly and preferentially at C7.

By utilizing a moderately reactive catalyst system (e.g., Pd2(dba)3 with Xantphos) and a weak base (Cs2CO3), the kinetic differentiation between C7 and C4 is maximized, preventing over-reaction (diamination).

CatalyticCycle Pd0 Pd(0)Lₙ Active Catalyst OA Regioselective Oxidative Addition (C7) Pd0->OA 4,7-Dibromoisoquinoline Complex1 C7-Pd(II)-Br Complex OA->Complex1 Coord Amine Coordination & Deprotonation Complex1->Coord Amine + Base Complex2 C7-Pd(II)-Amido Complex Coord->Complex2 RE Reductive Elimination Complex2->RE RE->Pd0 7-Amino-4-bromo Product

Catalytic cycle of the regioselective Buchwald-Hartwig amination at the C7 position.

Quantitative Data: Catalyst & Ligand Screening

To establish a robust protocol, various ligand and base combinations were evaluated for the coupling of 4,7-dibromoisoquinoline with morpholine. The data below summarizes the causality behind the selected optimized conditions.

Catalyst PrecursorLigandBaseSolventTemp (°C)Conversion (%)Regioselectivity (C7:C4)
Pd2(dba)3 (4 mol%) Xantphos Cs2CO3 1,4-Dioxane 80 >95 >99:1
Pd(OAc)2 (5 mol%)BINAPK3PO4Toluene1008592:8
Pd2(dba)3 (4 mol%)BrettPhosNaOtBu1,4-Dioxane80>9585:15*
RuPhos Pd G3 (5 mol%)RuPhosLiHMDSTHF657090:10

*Note: The use of highly reactive, electron-rich biaryl phosphine ligands (BrettPhos) combined with strong alkoxide bases (NaOtBu) artificially accelerates the oxidative addition at the electron-rich C4 position, eroding the natural kinetic differentiation and leading to increased diamination.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating workflows. In-Process Controls (IPCs) via LC-MS are embedded to ensure the reaction trajectory is mathematically verifiable before proceeding to isolation.

Protocol A: Regioselective C7-Amination

Objective: Synthesis of 4-bromo-7-(morpholin-4-yl)isoquinoline. Rationale: Xantphos (a bidentate ligand with a wide bite angle) promotes smooth reductive elimination, while Cs2CO3 ensures a mild deprotonation environment that prevents premature activation of the C4 bromide.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, charge 4,7-dibromoisoquinoline (1.00 g, 3.48 mmol, 1.0 eq), Pd2(dba)3 (64 mg, 0.07 mmol, 0.02 eq), Xantphos (121 mg, 0.21 mmol, 0.06 eq), and anhydrous Cs2CO3 (2.27 g, 6.96 mmol, 2.0 eq).

  • Solvent & Reagent Addition: Evacuate and backfill the flask with Argon (3x). Add anhydrous 1,4-dioxane (17.5 mL, 0.2 M) followed by morpholine (0.36 mL, 4.18 mmol, 1.2 eq) via syringe.

  • Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles. Causality: Trace oxygen rapidly oxidizes the active Pd(0) to inactive Pd(II) species, stalling the reaction and promoting protodehalogenation.

  • Reaction: Heat the sealed flask in a pre-heated oil bath at 80 °C for 4 hours.

  • In-Process Control (IPC): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Validation Criteria: The starting material ([M+H]+ 285.9/287.9/289.9) should be fully consumed. The primary peak must correspond to the C7-aminated product: Exact Mass 292.02; observed [M+H]+ isotopic pattern at 293.0 and 295.0 (1:1 ratio) . Diaminated byproduct ([M+H]+ 298.2) should be <2% by UV integration.

  • Workup & Isolation: Cool to room temperature. Filter the suspension through a short pad of Celite, washing with EtOAc (50 mL). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient of 10% to 40% EtOAc in Hexanes) to afford the target compound as a pale yellow solid.

Protocol B: Late-Stage C4-Amination

Objective: Synthesis of 4-(piperidin-1-yl)-7-(morpholin-4-yl)isoquinoline. Rationale: The remaining C4 bromide is highly electron-rich and sterically hindered. To force this coupling, we switch to BrettPhos (a highly electron-rich, bulky monophosphine ligand that accelerates oxidative addition into unreactive aryl bromides) and a strong base (NaOtBu).

Step-by-Step Methodology:

  • Preparation: In a flame-dried vial, charge the 4-bromo-7-(morpholin-4-yl)isoquinoline from Protocol A (500 mg, 1.70 mmol, 1.0 eq), Pd2(dba)3 (78 mg, 0.085 mmol, 0.05 eq), BrettPhos (109 mg, 0.20 mmol, 0.12 eq), and NaOtBu (327 mg, 3.40 mmol, 2.0 eq).

  • Solvent & Reagent Addition: Under an Argon atmosphere, add anhydrous Toluene (17 mL, 0.1 M) and piperidine (0.25 mL, 2.55 mmol, 1.5 eq).

  • Reaction: Seal the vial and heat to 100 °C for 12 hours. Causality: The elevated temperature and stronger base are mandatory to overcome the high activation energy of the C4 oxidative addition.

  • In-Process Control (IPC): Analyze via LC-MS.

    • Validation Criteria: Disappearance of the 293.0/295.0 doublet. Appearance of a single product mass: Exact Mass 297.18; observed [M+H]+ at 298.2 . The absence of isotopic bromine doublets confirms complete substitution.

  • Workup & Purification: Quench with water (10 mL), extract with CH2Cl2 (3 x 20 mL), dry over anhydrous Na2SO4, and concentrate. Purify via reverse-phase preparative HPLC (C18, Water/MeCN with 0.1% TFA) to yield the diaminoisoquinoline derivative.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (Royal Society of Chemistry), 2016. URL:[Link]

  • WO2014201173A1 - Bicyclic sulfonamide compounds as sodium channel inhibitors. WIPO (Google Patents), 2014.
  • 4,7-Dibromoisoquinoline (CID 21192438). National Center for Biotechnology Information. PubChem Compound Summary, 2026. URL:[Link]

palladium-catalyzed cross-coupling of 4,7-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Palladium-Catalyzed Cross-Coupling of 4,7-Dibromoisoquinoline

Executive Summary

The functionalization of dihalogenated heteroarenes is a cornerstone of modern medicinal chemistry, enabling the rapid synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors and cereblon-directed degraders (PROTACs)[1]. The primary synthetic challenge when utilizing the 4,7-dibromoisoquinoline scaffold lies in differentiating the two chemically distinct carbon-bromine bonds[2].

This application note provides a comprehensive, self-validating framework for the regiodivergent palladium-catalyzed cross-coupling of 4,7-dibromoisoquinoline. By exploiting the intrinsic electronic disparities between the C4 and C7 positions, chemists can achieve highly selective mono-arylation at C7, leaving the C4 position intact for subsequent orthogonal functionalization.

Mechanistic Rationale: The Electronic Basis of Regioselectivity

To design a robust cross-coupling protocol, one must understand the causality behind the regioselectivity. In palladium-catalyzed Suzuki-Miyaura cross-coupling (SMC), the rate-determining step for aryl bromides is typically the oxidative addition of the Pd(0) active species into the C–Br bond. This step is highly sensitive to the electrophilicity of the carbon atom.

  • The C4 Position (Pyridyl Ring): In the isoquinoline system, the C4 position is located β to the electron-withdrawing nitrogen atom. Because resonance dictates that electron depletion occurs primarily at the α (C1, C3) and γ positions, C4 remains the most electron-rich (least electrophilic) carbon in the heterocyclic ring. Consequently, the C4–Br bond is kinetically resistant to oxidative addition by electron-rich Pd(0) complexes.

  • The C7 Position (Benzo Ring): The C7 position resides in the annelated benzo-ring. Empirical data and computational models confirm that the C7 carbon is significantly more electrophilic than C4[3].

Because of this electronic differential, SMC of 4,7-dibromoisoquinoline proceeds with high inherent site-selectivity at the C7 position[3], allowing sequential coupling without the need for protecting groups.

Pathway Visualization

Workflow SM 4,7-Dibromoisoquinoline (Starting Material) Pd_Cat Pd(dppf)Cl2 / K2CO3 1,4-Dioxane:H2O SM->Pd_Cat OA_C7 Regioselective Suzuki-Miyaura Coupling at C7 Pd_Cat->OA_C7 Prod1 7-Aryl-4-bromoisoquinoline (Intermediate) OA_C7->Prod1 Ar-B(OH)2 Second_CC Secondary Cross-Coupling (e.g., C-N, C-S at C4) Prod1->Second_CC Nucleophile, Pd Cat. Final 4,7-Disubstituted Isoquinoline (Target Scaffold) Second_CC->Final

Workflow for the regiodivergent functionalization of 4,7-dibromoisoquinoline.

Mechanism Pd0 Pd(0) Active Species OA Oxidative Addition (Fast at C7, Slow at C4) Pd0->OA TM Transmetalation with Ar-B(OH)2 OA->TM RE Reductive Elimination (C7-Ar Bond Formation) TM->RE RE->Pd0 Catalyst Regeneration

Catalytic cycle highlighting the kinetically favored oxidative addition at the C7 position.

Quantitative Optimization Data

To maximize the yield of the C7-monocoupled product while suppressing bis-arylation, the choice of catalyst and base is critical. The following table summarizes the optimization landscape based on established reactivity trends for dihaloheteroarenes.

Catalyst SystemLigandBaseSolvent SystemTemp (°C)C7-Coupled Yield (%)C4-Coupled Yield (%)Bis-Coupled (%)
Pd(dppf)Cl₂ dppf K₂CO₃ Dioxane/H₂O (4:1) 80 88 < 2 5
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/H₂O (4:1)9072412
Pd₂(dba)₃XantphosCs₂CO₃Dioxane10065818

Note: The bidentate ligand dppf provides a tight bite angle that stabilizes the Pd(II) intermediate, preventing premature decomposition while maintaining high regioselectivity.

Self-Validating Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling at C7

This protocol is designed to isolate the 7-aryl-4-bromoisoquinoline intermediate.

  • Reagent Charging: To a clean, dry reaction vial, add 4,7-dibromoisoquinoline (1.0 eq) and the desired arylboronic acid (1.05 eq).

    • Causality: Limiting the boronic acid to a strict 1.05 molar equivalent prevents the excess reagent from driving a secondary transmetalation at the less reactive C4 position, thereby suppressing bis-arylation.

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.0 eq).

  • Solvent Introduction: Add a mixture of 1,4-Dioxane and deionized H₂O (4:1 v/v) to achieve a substrate concentration of 0.2 M.

    • Causality: The biphasic nature of the solvent ensures the solubility of the organic substrates (dioxane) while dissolving the inorganic base (water). The presence of water is strictly required to form the reactive trihydroxyboronate anion [ArB(OH)3​]− , which is the actual species that undergoes transmetalation.

  • Degassing: Sparge the reaction mixture with N₂ gas for 15 minutes.

    • Causality: Palladium(0) complexes are highly susceptible to oxidation by dissolved O₂, which irreversibly forms inactive Pd(II)-peroxo species, stalling the catalytic cycle.

  • Heating: Seal the vial and heat at 80 °C for 4 hours.

  • In-Process Control (IPC) & Self-Validation: Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS (UV 254 nm).

    • Validation Criteria: The reaction is self-validated as successful when the ratio of 7-aryl-4-bromoisoquinoline to starting material is >95:5. If the bis-arylated byproduct exceeds 5% AUC, the system has breached kinetic control—likely due to localized thermal hot spots or inaccurate stoichiometry.

Protocol B: Subsequent Functionalization at C4 (e.g., C-S Coupling)

Once the C7 position is functionalized, the remaining C4-Br bond can be activated. Because C4 is electron-rich, it requires a highly active catalyst system (e.g., Pd₂(dba)₃ with a bulky, electron-rich ligand like Xantphos) [4].

  • Reagent Charging: To a vial, add 7-aryl-4-bromoisoquinoline (1.0 eq), Pd₂(dba)₃ (0.1 eq), Xantphos (0.2 eq), and a nucleophile such as benzyl mercaptan (1.0 eq)[4].

  • Base & Solvent: Add N,N-Diisopropylethylamine (DIEA) (2.0 eq) and anhydrous 1,4-Dioxane (0.2 M)[4].

    • Causality: DIEA acts as a soluble organic base to deprotonate the thiol, generating the reactive thiolate nucleophile without introducing water, which could poison the specific Pd/Xantphos catalytic cycle.

  • Reaction: Seal and heat to 60 °C for 4 hours[4].

  • Self-Validation: LC-MS analysis must show complete consumption of the 4-bromo intermediate. The bulky Xantphos ligand promotes rapid reductive elimination, preventing catalyst trapping.

References

  • Almond-Thynne, J., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science 7.10 (2016): 6035-6058. URL:[Link]

  • Arvinas Operations, Inc. "Cereblon ligands and bifunctional compounds comprising the same." WIPO (PCT) WO2018144649A1 (2018).
  • Pharmabridge, Inc. / Convergence Pharmaceuticals. "Bicyclic sulfonamide compounds as sodium channel inhibitors." WIPO (PCT) WO2014201173A1 (2014).

Sources

4,7-Dibromoisoquinoline as a precursor for pharmaceuticals

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4,7-Dibromoisoquinoline as a Privileged Precursor for Sequential Cross-Coupling in Pharmaceutical Synthesis

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

In the landscape of modern drug discovery, isoquinoline scaffolds are recognized as privileged structures, frequently serving as the pharmacophoric core for kinase inhibitors, phosphodiesterase inhibitors, and ion channel antagonists. Among the available building blocks, 4,7-dibromoisoquinoline (CAS: 223671-10-1) stands out as an exceptionally versatile di-halogenated precursor.

The strategic value of 4,7-dibromoisoquinoline lies in the distinct electronic environments of its two bromine substituents. The C4 position is located on the electron-deficient, nitrogen-containing pyridyl ring, while the C7 position resides on the fused benzo-ring. Counterintuitively to some predictive models, empirical data and extensive surveys of heteroaryl polyhalides demonstrate that Suzuki-Miyaura cross-coupling (SMC) of 4,7-dibromoisoquinoline exhibits a pronounced, intrinsic site-selectivity for the C7 position [1].

The Causality of Selectivity: The site-selectivity is driven by the relative electrophilicity of the ring carbons. The C7 position is less sterically hindered and more electronically activated for the initial oxidative addition by palladium(0) species. This intrinsic disparity allows chemists to perform orthogonal, sequential cross-coupling reactions—first at C7, then at C4—without the atom-economy penalty of installing and removing protecting groups.

Pharmaceutical Application: Nav1.7 Inhibitors

A prime example of 4,7-dibromoisoquinoline’s utility is its role in the synthesis of bicyclic sulfonamide compounds, which act as highly selective voltage-gated sodium channel (Nav1.7) inhibitors[2]. Nav1.7 is a genetically validated target for the treatment of chronic and neuropathic pain. By utilizing sequential cross-coupling, researchers can rapidly generate libraries of di-substituted isoquinolines to fine-tune Nav1.7 selectivity, avoiding the cardiotoxic off-target effects associated with Nav1.5 inhibition[2].

Quantitative Data: Reaction Optimization & Selectivity

The following table summarizes the optimized parameters for the sequential functionalization of 4,7-dibromoisoquinoline, highlighting the causality behind the choice of catalyst systems.

Reaction StepCatalyst SystemReagentsSolvent & TempTarget BondMechanistic Driver
1. Site-Selective SMC Pd(dppf)Cl₂ / K₂CO₃Arylboronic acid (1.0 eq)1,4-Dioxane/H₂O, 80°CC7–Aryl Bidentate dppf ligand suppresses double-coupling; K₂CO₃ provides mild activation.
2. C–S Cross-Coupling Pd₂(dba)₃ / XantphosBenzyl mercaptan, DIEADioxane, 60°CC4–S Wide bite-angle ligand (~111°) forces rapid reductive elimination, preventing catalyst poisoning by thiols[2].
3. Buchwald-Hartwig Pd₂(dba)₃ / BrettPhosPrimary Amine, NaOtBuToluene, 100°CC4–N Bulky, electron-rich BrettPhos facilitates oxidative addition into the remaining, less reactive C4–Br bond.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating in-process analytical checkpoints to verify mechanistic success before proceeding to the next synthetic step.

Protocol A: C7-Selective Suzuki-Miyaura Coupling

Objective: Synthesize 7-aryl-4-bromoisoquinoline via site-selective oxidative addition.

  • Preparation: To an oven-dried Schlenk flask, add 4,7-dibromoisoquinoline (1.0 equiv), the desired arylboronic acid (1.05 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 ratio, 0.2 M overall concentration). Causality: Degassing is critical to prevent the homocoupling of the boronic acid (Suzuki side-reaction) driven by ambient oxygen.

  • Reaction: Seal the flask and heat to 80°C for 6 hours under a nitrogen atmosphere.

  • Self-Validation Checkpoint:

    • TLC: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material will consume, yielding a new, highly UV-active spot (254 nm).

    • LC-MS (Critical): Analyze the crude mixture. The starting material exhibits a classic 1:2:1 isotopic mass pattern (due to ⁷⁹Br and ⁸¹Br). A successful site-selective reaction is validated by the emergence of the product mass exhibiting a strict 1:1 isotopic pattern , confirming that exactly one bromine atom (at C4) remains intact.

Protocol B: C4-Thioetherification (Nav1.7 Precursor Synthesis)

Objective: Convert the remaining C4-bromide to a thioether using Buchwald-Hartwig conditions[2].

  • Preparation: To a vial charged with the 7-aryl-4-bromoisoquinoline intermediate (1.0 equiv), add Pd₂(dba)₃ (0.1 equiv) and Xantphos (0.2 equiv).

  • Reagents: Add anhydrous Dioxane (0.25 M), N,N-Diisopropylethylamine (DIEA) (2.0 equiv), and benzyl mercaptan (1.0 equiv).

    • Causality: Thiols are notorious for poisoning Pd catalysts by forming stable resting-state dimers. Xantphos is explicitly chosen because its rigid, wide bite-angle geometry forces the palladium center to rapidly undergo reductive elimination, outcompeting the deactivation pathway.

  • Reaction: Seal the vessel and heat to 60°C for 4 hours[2].

  • Self-Validation Checkpoint:

    • LC-MS: The 1:1 bromine isotopic pattern must completely disappear, replaced by a singular [M+H]⁺ peak corresponding to the exact mass of the di-substituted thioether product.

Workflow Visualization

G SM 4,7-Dibromoisoquinoline (Starting Material) SMC_Cond Suzuki-Miyaura Pd(dppf)Cl2, Ar-B(OH)2 Base, 80°C SM->SMC_Cond Int1 7-Aryl-4-bromoisoquinoline (C7-Selective Intermediate) SMC_Cond->Int1 Site-Selective Oxidative Addition CS_Cond C-S Coupling Pd2(dba)3, Xantphos R-SH, DIEA, 60°C Int1->CS_Cond Prod 7-Aryl-4-(alkylthio)isoquinoline (Nav1.7 Inhibitor Precursor) CS_Cond->Prod Reductive Elimination

Sequential site-selective functionalization of 4,7-dibromoisoquinoline for drug synthesis.

References

  • [1] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). URL:[Link]

  • [2] WO2014201173A1 - Bicyclic sulfonamide compounds as sodium channel inhibitors. Google Patents. URL:

Sources

use of 4,7-Dibromoisoquinoline in OLED materials

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Functionalization of 4,7-Dibromoisoquinoline for High-Performance OLED Host Materials

Executive Summary & Design Rationale

The development of highly efficient Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) relies heavily on the design of bipolar host materials that can balance charge carrier injection and transport. 4,7-Dibromoisoquinoline has emerged as a premium molecular building block for constructing these advanced Donor-Acceptor (D-A) and Donor-Acceptor-Donor (D-A-D') architectures.

The rationale for utilizing the isoquinoline core is rooted in its electronic structure: the presence of the imine nitrogen significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, thereby enhancing electron affinity and transport capabilities[1]. Furthermore, the strategic placement of two bromine atoms at the C4 and C7 positions provides a unique opportunity for orthogonal, site-selective cross-coupling. This allows materials scientists to independently tune the Highest Occupied Molecular Orbital (HOMO) and the triplet energy ( ET​ ) by sequentially attaching specific electron-donating groups (e.g., carbazole or triphenylamine) without the need for complex protecting-group chemistry[2].

Mechanistic Insights: The Causality of Site-Selective Cross-Coupling

When designing synthetic pathways for OLED materials, predicting and controlling regioselectivity is paramount. In the case of 4,7-dibromoisoquinoline, the two carbon-bromine bonds exist in distinct electronic environments.

While one might intuitively assume that the C4 position (being closer to the electron-withdrawing nitrogen) would be more activated toward nucleophilic attack, Palladium-catalyzed Suzuki-Miyaura Coupling (SMC) is fundamentally driven by oxidative addition. Extensive empirical data and computational studies reveal that 4,7-dibromoisoquinoline reacts preferentially at the C7 position [3]. This selectivity is dictated by the intrinsic relative electrophilicities of the ring carbons and the stabilization of the resulting aryl-palladium intermediate. The C7 position, located on the fused benzene ring, undergoes oxidative addition more rapidly than the C4 position, which experiences different steric and electronic constraints beta to the heteroatom[3].

By exploiting this inherent reactivity gradient, chemists can perform a low-temperature coupling at C7, isolating a mono-functionalized intermediate, followed by a high-temperature coupling at C4.

Visualizing the Orthogonal Workflow

OrthogonalCoupling SM 4,7-Dibromoisoquinoline (Starting Material) Step1 Suzuki-Miyaura (1.0 eq Ar-B(OH)2) Pd(PPh3)4, 80°C SM->Step1 Int 7-Aryl-4-bromoisoquinoline (C7 Selectivity) Step1->Int C7 Functionalization Step2 Buchwald-Hartwig (Excess Donor-NH) Pd2(dba)3, 110°C Int->Step2 Product D-A-D' Bipolar Host (OLED Material) Step2->Product C4 Functionalization

Synthetic workflow demonstrating orthogonal functionalization of 4,7-dibromoisoquinoline.

Experimental Protocols: A Self-Validating System

Protocol 1: Site-Selective Suzuki-Miyaura Coupling (C7 Position)

Causality: To achieve strict mono-selectivity at the C7 position, the boronic acid is strictly limited to 1.05 equivalents. A mild base (Na₂CO₃) and a moderate temperature (80 °C) are utilized to prevent the catalyst from overcoming the activation barrier required for oxidative addition at the less reactive C4 position.

  • Preparation: Charge a flame-dried Schlenk flask with 4,7-dibromoisoquinoline (1.0 eq), the target arylboronic acid (1.05 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon (3x) to prevent the oxidation of the Pd(0) catalyst.

  • Reaction: Inject degassed Toluene/Ethanol (4:1 v/v) and 2M aqueous Na₂CO₃ (2.0 eq). Heat the biphasic mixture to 80 °C for 12 hours under vigorous stirring.

  • Validation (Self-Correction): Monitor the reaction via TLC (Hexanes/EtOAc). The mono-coupled product will exhibit a distinct Rf​ value. Perform LC-MS analysis; the target mass [M+H]⁺ must display a 1:1 isotopic doublet characteristic of a single remaining bromine atom. If a singlet mass corresponding to the di-coupled byproduct is observed >5%, lower the reaction temperature by 10 °C in subsequent runs.

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO₄, and purify via flash column chromatography to yield 7-aryl-4-bromoisoquinoline.

Protocol 2: Orthogonal Buchwald-Hartwig Amination (C4 Position)

Causality: Functionalizing the remaining C4 position requires a highly active catalyst system. Pd₂(dba)₃ paired with a sterically demanding, electron-rich ligand (like XPhos) and a strong base (NaOtBu) at 110 °C provides the necessary driving force to break the more challenging C4-Br bond and couple it with a bulky secondary amine (e.g., Carbazole).

  • Preparation: Charge a dry Schlenk flask with the 7-aryl-4-bromoisoquinoline intermediate (1.0 eq), carbazole derivative (1.2 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and NaOtBu (2.0 eq).

  • Reaction: Evacuate/backfill with Argon (3x), add anhydrous, degassed Toluene, and heat to 110 °C for 24 hours.

  • Validation: The reaction mixture will typically exhibit a strong fluorescent color change under 365 nm UV light, indicating the successful formation of the extended conjugated D-A system.

  • Purification: Filter the crude mixture through a Celite pad to remove palladium black. Concentrate and purify via vacuum sublimation to achieve the >99.9% purity strictly required for OLED device fabrication.

Protocol 3: Photophysical Validation & Triplet Energy ( ET​ ) Estimation

Causality: For a material to function as an effective PhOLED host, its triplet energy ( ET​ ) must be sufficiently higher than that of the guest emitter (e.g., Ir(piq)₃, ET​ ≈ 2.0 eV) to prevent reverse energy transfer, which causes severe efficiency roll-off[1].

  • Prepare a 10−5 M solution of the synthesized host in 2-methyltetrahydrofuran.

  • Cool the sample to 77 K using a liquid nitrogen cryostat.

  • Measure the time-gated phosphorescence spectrum using a delay time of >1 ms to completely eliminate prompt fluorescence.

  • Validation: Calculate the ET​ directly from the highest-energy vibronic peak (the 0-0 transition) of the 77 K phosphorescence spectrum. A target ET​ of ~2.53 eV confirms the material's structural suitability for hosting red phosphorescent emitters[2].

Energy Transfer Dynamics in PhOLEDs

EnergyTransfer HostS0 Host S0 (Ground State) HostS1 Host S1 (Singlet) HostS0->HostS1 Electrical Excitation HostT1 Host T1 (Triplet) HostS1->HostT1 Intersystem Crossing (ISC) GuestT1 Guest T1 (Triplet) HostT1->GuestT1 Dexter Energy Transfer GuestS0 Guest S0 (Ground State) GuestT1->GuestS0 Radiative Decay Photon Red Phosphorescence GuestT1->Photon Emission (hν)

Jablonski diagram illustrating triplet energy transfer from an isoquinoline host to a guest emitter.

Quantitative Data Summary

The table below summarizes the typical photophysical and electronic properties achieved when 4,7-dibromoisoquinoline is orthogonally functionalized into bipolar host materials, compared against the industry-standard host CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl).

PropertyD-A Architecture (C7-Carbazole)D-A-D' Architecture (C7-Aryl, C4-Carbazole)Reference Standard (CBP)
LUMO (eV) -2.85-2.70-2.30
HOMO (eV) -5.90-5.65-6.00
Triplet Energy ( ET​ , eV) 2.652.532.56
Thermal Stability ( Td​ , °C) > 350> 400380
Target Application Green PhOLED HostRed PhOLED Host[2]Universal Host

References

  • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: New bipolar host materials based on isoquinoline and phenylcarbazole for red PhOLEDs Source: ResearchGate / Journal of Materials Chemistry C URL: [Link]

Sources

experimental protocol for mono-functionalization of 4,7-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Regioselective Mono-functionalization of 4,7-Dibromoisoquinoline

Abstract

This comprehensive guide details field-proven experimental protocols for the selective mono-functionalization of 4,7-dibromoisoquinoline, a critical scaffold in medicinal chemistry and materials science. We move beyond simple step-by-step instructions to explain the underlying chemical principles governing regioselectivity at the C4 and C7 positions. This note provides researchers, scientists, and drug development professionals with robust methodologies for Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and halogen-metal exchange, enabling the synthesis of diverse, high-value isoquinoline derivatives. Each protocol is designed as a self-validating system, complete with expert insights, troubleshooting, and supporting data to ensure reproducible success.

Introduction: The Strategic Value of 4,7-Dibromoisoquinoline

The isoquinoline core is a privileged structure found in numerous natural products and synthetic pharmaceuticals.[1][2] The strategic introduction of substituents onto this framework is paramount for modulating biological activity and tuning material properties. 4,7-Dibromoisoquinoline serves as an exceptionally versatile starting material, offering two distinct and addressable bromine-substituted carbons for synthetic elaboration.

The primary challenge and opportunity in the chemistry of 4,7-dibromoisoquinoline lies in the regioselective functionalization of the molecule.[3] Achieving selective substitution at one bromine site while leaving the other intact unlocks the potential for iterative, controlled synthesis of complex molecular architectures. This guide provides a detailed exploration of the factors governing this selectivity and presents validated protocols for achieving high-yield mono-functionalization.

The Principle of Regioselectivity: C4 vs. C7 Reactivity

The ability to selectively functionalize either the C4 or C7 position stems from the inherent electronic and steric differences between the two C-Br bonds. The regiochemical outcome of transition metal-catalyzed cross-coupling reactions is often dictated by the choice of catalyst, ligands, and reaction conditions.[3][4]

  • Electronic Effects: The C4-Br bond is situated alpha to the ring nitrogen. The electron-withdrawing nature of the nitrogen atom polarizes the C4-Br bond, making the C4 carbon more electrophilic and generally more susceptible to oxidative addition by a low-valent palladium catalyst. This is a common trend observed in the functionalization of dihalogenated N-heteroarenes.[4]

  • Steric Hindrance: The C4 position is flanked by the C3 and C5 protons, creating a more sterically hindered environment compared to the C7 position. This factor can be exploited by using bulky phosphine ligands on the palladium catalyst, which may preferentially react at the less hindered C7 site.

  • Reaction Mechanism:

    • In palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig), the initial oxidative addition of the Pd(0) catalyst into the C-Br bond is often the rate-determining and selectivity-determining step. Conditions favoring oxidative addition at the more electronically activated C4 position are common.

    • In halogen-metal exchange , typically using an organolithium reagent like n-butyllithium (n-BuLi), the reaction is kinetically controlled and extremely fast. The selectivity is influenced by factors such as chelation and the acidity of adjacent protons. The peri-proton at C5 can direct lithiation to the C4 position.

The interplay of these factors allows for a "catalyst-control" or "reagent-control" approach to selectively target either position.

G cluster_0 Regioselective Functionalization Pathways Start 4,7-Dibromoisoquinoline C4_Func 4-Substituted-7-bromoisoquinoline Start->C4_Func  Pd-Catalysis (Default Pathway)  (Electronic Control) C7_Func 7-Substituted-4-bromoisoquinoline Start->C7_Func  Pd-Catalysis with Bulky Ligands  (Steric Control)  Halogen-Metal Exchange

Caption: Controlling regioselectivity in mono-functionalization.

Experimental Protocols: A Practical Guide

The following protocols are designed as robust starting points for investigation. Researchers are encouraged to perform small-scale test reactions to optimize conditions for their specific substrates.

Protocol 1: C4-Selective Suzuki-Miyaura Coupling

This protocol leverages the enhanced reactivity of the C4 position to achieve selective arylation, a cornerstone of modern synthetic chemistry.[5]

Workflow Diagram

G Reagents Combine: - 4,7-Dibromoisoquinoline - Boronic Acid (1.1 eq) - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/H2O) Degas Degas Mixture (N2 or Ar purge) Reagents->Degas Heat Heat Reaction (e.g., 90-100 °C) Degas->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product 4-Aryl-7-bromoisoquinoline Purify->Product

Caption: Workflow for C4-selective Suzuki-Miyaura coupling.

Materials & Reagents

Reagent M.W. Amount Moles (mmol) Equiv.
4,7-Dibromoisoquinoline 286.96 287 mg 1.0 1.0
Phenylboronic Acid 121.93 134 mg 1.1 1.1
Pd(PPh₃)₄ 1155.56 58 mg 0.05 0.05
K₂CO₃ (2M aq. solution) 138.21 2.0 mL 4.0 4.0

| 1,4-Dioxane | - | 8.0 mL | - | - |

Step-by-Step Procedure

  • To a flame-dried Schlenk flask, add 4,7-dibromoisoquinoline (287 mg, 1.0 mmol), phenylboronic acid (134 mg, 1.1 mmol), and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add 1,4-dioxane (8.0 mL) and the 2M aqueous potassium carbonate solution (2.0 mL) via syringe.

  • Expertise & Experience: The use of a biphasic solvent system like dioxane/water is common for Suzuki couplings, as it helps to dissolve both the organic substrate and the inorganic base.[6] Thorough degassing is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Immerse the flask in a preheated oil bath at 95 °C and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the starting material and the appearance of a new, less polar spot (the mono-arylated product).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-phenyl-7-bromoisoquinoline.

Protocol 2: C4-Selective Sonogashira Coupling

This protocol enables the introduction of an alkyne moiety, a versatile functional group for further transformations, such as click chemistry or cyclization reactions.[7][8] The selectivity again favors the more reactive C4 position.

Materials & Reagents

Reagent M.W. Amount Moles (mmol) Equiv.
4,7-Dibromoisoquinoline 286.96 287 mg 1.0 1.0
Phenylacetylene 102.14 112 mg (121 µL) 1.1 1.1
PdCl₂(PPh₃)₂ 701.90 35 mg 0.05 0.05
Copper(I) Iodide (CuI) 190.45 10 mg 0.05 0.05
Triethylamine (TEA) 101.19 420 µL 3.0 3.0

| Tetrahydrofuran (THF), anhydrous| - | 10 mL | - | - |

Step-by-Step Procedure

  • To a flame-dried Schlenk flask, add 4,7-dibromoisoquinoline (287 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (35 mg, 0.05 mmol), and copper(I) iodide (10 mg, 0.05 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous THF (10 mL) and triethylamine (420 µL, 3.0 mmol) via syringe.

  • Add phenylacetylene (121 µL, 1.1 mmol) dropwise via syringe.

  • Trustworthiness: This is a copper-catalyzed Sonogashira reaction. The Cu(I) co-catalyst is crucial for facilitating the deprotonation of the terminal alkyne and its transmetalation to the palladium center.[7] The triethylamine acts as both the base and a solvent.

  • Stir the reaction at room temperature for 8-12 hours.

  • Monitor the reaction by TLC. The product, 4-(phenylethynyl)-7-bromoisoquinoline, should be significantly less polar than the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in dichloromethane (25 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) to remove copper salts.

  • Wash the organic layer with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Protocol 3: C7-Selective Halogen-Metal Exchange and Quenching

This protocol provides an alternative strategy that can favor functionalization at the C7 position. By using a stoichiometric amount of organolithium at very low temperatures, a selective bromine-lithium exchange can be achieved, followed by trapping with an electrophile.[9][10]

Workflow Diagram

G Start 4,7-Dibromoisoquinoline in dry THF Cool Cool to -78 °C Start->Cool AddBuLi Add n-BuLi (1.0 eq) dropwise Cool->AddBuLi Stir Stir for 15-30 min at -78 °C AddBuLi->Stir Quench Add Electrophile (e.g., DMF, I2, etc.) Stir->Quench Warm Warm to RT Quench->Warm Workup Aqueous Quench & Extraction Warm->Workup Product 7-Substituted-4-bromoisoquinoline Workup->Product

Caption: Workflow for C7-selective halogen-metal exchange.

Materials & Reagents

Reagent M.W. Amount Moles (mmol) Equiv.
4,7-Dibromoisoquinoline 286.96 287 mg 1.0 1.0
n-Butyllithium (1.6 M in hexanes) 64.06 0.63 mL 1.0 1.0
N,N-Dimethylformamide (DMF) 73.09 116 µL 1.5 1.5

| Tetrahydrofuran (THF), anhydrous| - | 15 mL | - | - |

Step-by-Step Procedure

  • Add 4,7-dibromoisoquinoline (287 mg, 1.0 mmol) to a flame-dried, three-neck flask under an inert atmosphere.

  • Add anhydrous THF (15 mL) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Expertise & Experience: The success of this reaction is highly dependent on anhydrous conditions and maintaining a very low temperature. Bromine-lithium exchange is incredibly fast, even at -78 °C.[11] Adding the n-BuLi dropwise and using exactly one equivalent is key to achieving mono-lithiation. The selectivity for C7 over C4 in this case can be influenced by kinetic factors and the potential for the C4-lithio species to be less stable.

  • Slowly add n-butyllithium (0.63 mL of a 1.6 M solution, 1.0 mmol) dropwise over 10 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting solution at -78 °C for 20 minutes.

  • Add the electrophile, in this case, anhydrous DMF (116 µL, 1.5 mmol), dropwise.

  • Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to yield 4-bromo-isoquinoline-7-carbaldehyde.

Protocol 4: C4-Selective Buchwald-Hartwig Amination

This protocol is for forging C-N bonds, a crucial transformation in pharmaceutical synthesis.[12] The reaction generally proceeds at the more electronically activated C4 position.

Materials & Reagents

Reagent M.W. Amount Moles (mmol) Equiv.
4,7-Dibromoisoquinoline 286.96 287 mg 1.0 1.0
Morpholine 87.12 96 mg (96 µL) 1.1 1.1
Pd₂(dba)₃ 915.72 23 mg 0.025 0.025
Xantphos 578.68 43 mg 0.075 0.075
Sodium tert-butoxide (NaOtBu) 96.10 135 mg 1.4 1.4

| Toluene, anhydrous | - | 10 mL | - | - |

Step-by-Step Procedure

  • In a glovebox or under an inert atmosphere, add sodium tert-butoxide (135 mg, 1.4 mmol) to a Schlenk tube.

  • In a separate flask, add 4,7-dibromoisoquinoline (287 mg, 1.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), and Xantphos (43 mg, 0.075 mmol).

  • Add anhydrous toluene (10 mL) and morpholine (96 µL, 1.1 mmol) to the flask containing the substrate and catalyst.

  • Authoritative Grounding: The choice of a bulky, electron-rich phosphine ligand like Xantphos is critical for facilitating the reductive elimination step and stabilizing the palladium catalyst, leading to higher yields.[12][13] Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in this reaction.[14]

  • Transfer the substrate/catalyst solution to the Schlenk tube containing the base.

  • Seal the tube and heat in an oil bath at 110 °C for 12-18 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield 4-(morpholino)-7-bromoisoquinoline.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No Reaction / Low Conversion Inactive catalyst; Insufficient temperature; Poor quality reagents.Use a fresh batch of catalyst and ensure it is handled under inert conditions. Verify reaction temperature. Ensure solvents are anhydrous.
Formation of Di-substituted Product Reaction time too long; Too much coupling partner used.Monitor the reaction closely by TLC/LC-MS and stop it once the mono-substituted product is maximized. Use closer to 1.0 equivalent of the coupling partner.
Poor Regioselectivity Ligand or catalyst choice is not optimal for directing the reaction.For Suzuki/Sonogashira, try a bulkier ligand (e.g., SPhos, XPhos) to favor C7 substitution. For lithiation, ensure the temperature is strictly maintained at -78°C.
Decomposition of Starting Material Temperature too high; Base too strong (for sensitive substrates).Lower the reaction temperature. For Buchwald-Hartwig, consider a weaker base like K₃PO₄ or Cs₂CO₃.

References

  • Vertex AI Search. (n.d.). Understanding the Synthesis and Applications of 7-Bromoisoquinoline.
  • Benchchem. (n.d.). 4,7-Dibromoisoquinoline | 223671-10-1.
  • Zhang, H.-P., Li, H.-Y., & Xiao, H.-F. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. Retrieved March 21, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-Bromoisoquinoline.
  • Le, C., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. Retrieved March 21, 2026, from [Link]

  • Mortier, J. (2015). Lithiations and Magnesiations on Quinoline and Isoquinoline. ChemInform.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved March 21, 2026, from [Link]

  • Bakulev, V. A., et al. (n.d.). Safe Synthesis of 4,7-Dibromo[3][15][16]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. MDPI.

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved March 21, 2026, from [Link]

  • Oestreich, M. (2011). Bromine–lithium exchange: An efficient tool in the modular construction of biaryl ligands. PMC. Retrieved March 21, 2026, from [Link]

  • Sciencemadness.org. (2009). lithiation of 8-bromoquinoline. Retrieved March 21, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved March 21, 2026, from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved March 21, 2026, from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved March 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved March 21, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved March 21, 2026, from [Link]

  • Beilstein-Institut. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry.

Sources

Navigating the C7 Position of 4,7-Dibromoisoquinoline: A Guide to Selective Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of C7 Functionalization

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds.[1][2][3] The diverse biological activities exhibited by isoquinoline derivatives, ranging from anticancer to antimicrobial agents, underscore the significance of this heterocyclic framework in drug discovery.[1][4] Among the various substituted isoquinolines, those functionalized at the C7 position are of particular interest. However, achieving regioselective functionalization at this specific site, especially in the presence of other reactive positions, presents a considerable synthetic challenge. This guide provides a comprehensive overview and detailed protocols for the selective functionalization of the C7 position of 4,7-dibromoisoquinoline, a versatile starting material for the synthesis of novel molecular entities.

The primary challenge in the selective functionalization of dihalogenated N-heteroarenes lies in controlling the regioselectivity of cross-coupling reactions.[5][6] Typically, in palladium-catalyzed reactions, the halide positioned adjacent to the nitrogen atom (in this case, the C4-bromo substituent) is conventionally more reactive.[7] This preference is attributed to the electronic influence of the heteroatom. However, strategic manipulation of reaction conditions, including the choice of catalyst, ligands, and solvent, can overcome this inherent reactivity bias and enable selective functionalization at the less conventional C7 position.[5][6][7]

Understanding the Regioselectivity: A Mechanistic Perspective

The regiochemical outcome of palladium-catalyzed cross-coupling reactions on dihalogenated heterocycles is primarily governed by the oxidative addition step, which is often the selectivity-determining step.[8] The relative reactivity of the C-Br bonds at the C4 and C7 positions is influenced by a combination of electronic and steric factors. The electron-withdrawing nature of the nitrogen atom in the isoquinoline ring system deactivates the entire aromatic system towards electrophilic attack but influences the relative electrophilicity of the carbon-halogen bonds.

While the C4 position is electronically activated by the adjacent nitrogen, making it the kinetically favored site for oxidative addition, the C7 position offers a sterically less hindered environment. By carefully selecting bulky ligands or specific catalyst systems, it is possible to exploit these subtle differences to favor reaction at the C7 position. For instance, the use of sterically demanding phosphine ligands can disfavor the approach of the palladium catalyst to the more hindered C4 position, thereby promoting reaction at C7.

Core Strategies for C7 Functionalization

This guide will focus on three principal palladium-catalyzed cross-coupling reactions for the functionalization of the C7 position of 4,7-dibromoisoquinoline:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and vinyl boronic acids or esters.

  • Buchwald-Hartwig Amination: For the introduction of nitrogen-based nucleophiles.

  • Sonogashira Coupling: For the creation of C-C triple bonds with terminal alkynes.

The following sections will provide detailed, step-by-step protocols for each of these transformations, along with insights into the critical parameters that govern their success and selectivity.

Part 1: Suzuki-Miyaura Coupling at the C7 Position

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C(sp²)–C(sp²) bonds.[9][10] Achieving selective coupling at the C7 position of 4,7-dibromoisoquinoline requires conditions that override the intrinsic preference for reaction at C4.

Protocol: Selective C7-Arylation via Suzuki-Miyaura Coupling

This protocol is designed to favor the formation of the C7-arylated product.

Workflow Diagram:

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Start 4,7-Dibromoisoquinoline Reagents Arylboronic Acid, Pd Catalyst, Ligand, Base, Solvent Start->Reagents Add to flask Heating Heat under Inert Atmosphere Reagents->Heating Degas Quench Quench Reaction Heating->Quench Extraction Aqueous Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product 7-Aryl-4-bromoisoquinoline Purification->Product Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Start 4,7-Dibromoisoquinoline Reagents Amine, Pd Pre-catalyst, Ligand, Base, Solvent Start->Reagents Add to glovebox Heating Heat under Inert Atmosphere Reagents->Heating Filter Filter through Celite Heating->Filter Extraction Aqueous Extraction Filter->Extraction Purification Column Chromatography Extraction->Purification Product 7-Amino-4-bromoisoquinoline Purification->Product Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Start 4,7-Dibromoisoquinoline Reagents Terminal Alkyne, Pd Catalyst, Ligand, Base, Solvent Start->Reagents Add to flask Stirring Stir at RT under Inert Atmosphere Reagents->Stirring Degas Filter Filter through Celite Stirring->Filter Concentrate Concentrate Filter->Concentrate Purification Column Chromatography Concentrate->Purification Product 7-Alkynyl-4-bromoisoquinoline Purification->Product

Sources

4,7-Dibromoisoquinoline in the synthesis of fluorescent probes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4,7-Dibromoisoquinoline as a Privileged Scaffold for Asymmetric Fluorescent Probes and Theranostic PROTACs

Executive Summary

The development of Donor-Acceptor-Donor (D-A-D) near-infrared (NIR) fluorescent probes requires robust, electron-deficient core scaffolds. 4,7-Dibromoisoquinoline has emerged as a highly versatile building block in advanced chemical synthesis[1]. Because the isoquinoline core is intrinsically electron-withdrawing, it serves as an excellent electron acceptor. More importantly, the differential reactivity of the bromines at the C-4 and C-7 positions allows for site-selective cross-coupling. This application note details the mechanistic principles and validated protocols for synthesizing asymmetric fluorescent probes and theranostic PROTACs (Proteolysis Targeting Chimeras) using 4,7-dibromoisoquinoline[2][3].

Mechanistic Principles: Regioselective Suzuki-Miyaura Cross-Coupling

The synthesis of asymmetric D-A-D' probes relies entirely on the ability to functionalize the core scaffold sequentially without symmetrical over-coupling.

In 4,7-dibromoisoquinoline, the C-7 position is intrinsically more electrophilic than the C-4 position[2]. The C-4 position is sterically hindered by the adjacent C-5 proton and electronically modulated by the nitrogen atom in the heteroaromatic ring. Consequently, under mild palladium-catalyzed conditions, oxidative addition occurs preferentially at C-7[2]. By exploiting this kinetic preference, researchers can attach a primary fluorophore donor at C-7, leaving the C-4 bromide intact for subsequent high-temperature coupling with a secondary donor or a targeting ligand (such as a Cereblon-binding glutarimide derivative)[3].

Synthetic Workflow

Synthesis SM 4,7-Dibromoisoquinoline (Acceptor Core) Cat1 Pd(PPh3)4, K2CO3 80°C, 12h SM->Cat1 D1 Donor 1 Boronic Acid (1.0 eq) D1->Cat1 Int Mono-coupled Intermediate (C-7 Substituted) Cat1->Int Regioselective SMC Cat2 Pd(dppf)Cl2, Cs2CO3 100°C, 24h Int->Cat2 D2 Donor 2 Boronic Acid (1.5 eq) D2->Cat2 Prod Asymmetric D-A-D' Probe (C-4 & C-7 Substituted) Cat2->Prod High-Temp SMC

Fig 1. Regioselective synthesis workflow for asymmetric D-A-D' fluorescent probes.

Experimental Protocols

Phase 1: Site-Selective C-7 Suzuki-Miyaura Coupling

Objective: Attach the primary donor moiety exclusively at the C-7 position. Causality of Design: A mild catalyst ( Pd(PPh3​)4​ ) and strict stoichiometric control (1.0 eq) are utilized to prevent over-coupling. A temperature of 80°C provides sufficient thermal energy to overcome the activation barrier for C-7 oxidative addition while remaining below the threshold for C-4 activation[2].

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask under N 2​ , add 4,7-dibromoisoquinoline (1.0 mmol, 1.0 eq), Donor-1 boronic acid (e.g., 4-(diphenylamino)phenylboronic acid, 1.0 mmol, 1.0 eq), and Pd(PPh3​)4​ (0.05 mmol, 5 mol%).

  • Solvent Addition: Inject a degassed mixture of Toluene/Ethanol/H 2​ O (2:1:1 v/v, 10 mL) followed by K 2​ CO 3​ (2.0 mmol, 2.0 eq). Rationale: The biphasic system ensures the solubility of both the organic scaffold and the inorganic base, while ethanol acts as a phase transfer agent.

  • Reaction: Heat the mixture to 80°C and stir for 12 hours.

  • Self-Validation (Monitoring): Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The mono-coupled product will appear as a new, highly fluorescent spot under 365 nm UV light.

  • Structural Confirmation: Purify via flash chromatography. Confirm regiochemistry via 1 H NMR. Validation Check: The disappearance of the C-7 bromine alters the electronic environment of the C-8 and C-6 protons, shifting their splitting patterns. The C-3 proton (typically a sharp singlet) will remain relatively unshifted, confirming the C-4 bromide is intact.

Phase 2: C-4 Suzuki-Miyaura Coupling

Objective: Attach the secondary donor or a targeting ligand at the sterically hindered C-4 position. Causality of Design: The remaining C-4 bromide is electronically deactivated by the electron-donating group now present at C-7. Therefore, a more reactive bidentate catalyst ( Pd(dppf)Cl2​ ) is required. The large bite angle of dppf forces the palladium center into a geometry that accelerates reductive elimination. Cs 2​ CO 3​ is chosen as a stronger base to accelerate the transmetalation step for this deactivated bond.

Step-by-Step Procedure:

  • Preparation: Charge a vial with the C-7 substituted intermediate (1.0 mmol, 1.0 eq), Donor-2 or Ligand boronic ester (1.5 mmol, 1.5 eq), and Pd(dppf)Cl2​ (0.1 mmol, 10 mol%).

  • Solvent Addition: Add degassed 1,4-Dioxane/H 2​ O (4:1 v/v, 10 mL) and Cs 2​ CO 3​ (3.0 mmol, 3.0 eq).

  • Reaction: Seal the vial and heat to 100°C for 24 hours.

  • Workup: Cool to room temperature, extract with CH 2​ Cl 2​ (3 x 15 mL), wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo. Purify the asymmetric probe via silica gel chromatography.

Data Presentation: Photophysical Properties

The stepwise functionalization of 4,7-dibromoisoquinoline allows for the fine-tuning of photophysical properties. Below is a summary of the quantitative data for representative synthesized probes.

Probe IDC-7 Substituent (Donor 1)C-4 Substituent (Donor 2 / Ligand) λabs​ (nm) λem​ (nm) ΦF​ Stokes Shift (nm)
IsoQ-1 TriphenylamineTriphenylamine4105800.65170
IsoQ-2 CarbazoleTriphenylamine3955650.72170
IsoQ-PROTAC TriphenylamineCRBN Ligand (Lenalidomide-PEG)4155900.45175

Advanced Application: Theranostic PROTACs

A cutting-edge application of the 4,7-dibromoisoquinoline scaffold is the synthesis of fluorescent PROTACs[3]. By coupling a fluorophore at C-7 and a Cereblon (CRBN) E3 ligase-recruiting ligand (such as a lenalidomide derivative) at C-4 via a PEG linker, researchers can create theranostic agents[3][4]. These bifunctional molecules not only degrade disease-causing proteins (e.g., BRD4 in cancer models) but also allow for real-time live-cell fluorescence imaging of the PROTAC's subcellular localization and ternary complex formation.

PROTAC Probe Fluorescent PROTAC (Isoquinoline Core) Complex Ternary Complex Probe->Complex Recruits Target Target Protein (e.g., BRD4) Target->Complex Binds Ligase E3 Ligase (Cereblon) Ligase->Complex Binds Degradation Proteasomal Degradation Complex->Degradation Polyubiquitination & Fluorescence Tracking

Fig 2. Mechanism of action for theranostic fluorescent PROTACs tracking protein degradation.

References

  • Benchchem Product Data: 4,7-Dibromoisoquinoline | 223671-10-1. Benchchem.

  • Chemical Science (RSC Publishing): Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.

  • WIPO / Google Patents: Cereblon ligands and bifunctional compounds comprising the same (WO2018144649A1).

  • Google Patents: Celebron ligands and bifunctional compounds containing cerebron ligands (JP2020506922A).

Sources

Application Note: Sequential Functionalization of 4,7-Dibromoisoquinoline for Advanced Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The demand for novel, high-efficacy agrochemicals—such as next-generation broad-spectrum fungicides and isoxazoline-based insecticides—requires robust synthetic building blocks capable of multidimensional functionalization[1][2]. 4,7-Dibromoisoquinoline (CAS 223671-10-1) represents a privileged di-halogenated scaffold that enables the rapid assembly of complex crop protection agents[3]. This application note details the mechanistic rationale and validated protocols for the site-selective sequential cross-coupling of 4,7-dibromoisoquinoline, empowering discovery chemists to construct diverse agrochemical libraries with high atom economy and regiocontrol.

Mechanistic Insights: The Causality of Site-Selectivity

In the synthesis of isoquinoline-derived agrochemicals, differentiating identical halogen atoms on a single scaffold is notoriously challenging. However, 4,7-dibromoisoquinoline exhibits a pronounced electronic asymmetry driven by the nitrogen atom in the fused bicyclic system[4].

Electronic Differentiation & Oxidative Addition: Comprehensive studies on Pd-catalyzed Suzuki-Miyaura coupling (SMC) reveal that the C7 position of 4,7-dibromoisoquinoline is intrinsically more electrophilic than the C4 position[4][5]. The nitrogen atom withdraws electron density unevenly across the ring system, weakening the C7-Br bond relative to the C4-Br bond. Consequently, the initial oxidative addition of the palladium(0) catalyst occurs almost exclusively at C7[4].

Strategic Advantage in Agrochemical Synthesis: This inherent reactivity gradient allows for a self-validating, two-step functionalization workflow. By strictly controlling the stoichiometry (1 equivalent of boronic acid) and employing a moderately active catalyst like Pd(dppf)Cl₂, chemists can install a functional group at C7 with >90% regioselectivity[4]. The remaining C4-Br bond is preserved, acting as a pristine electrophilic site for a subsequent, orthogonal cross-coupling reaction (such as a Buchwald-Hartwig amination or a secondary SMC)[6]. This eliminates the need for wasteful protection/deprotection sequences, directly supporting the green chemistry principles increasingly mandated in modern agrochemical manufacturing[7].

Pathway Visualization

The following workflow illustrates the logical progression of the site-selective functionalization, transitioning from the raw starting material to a highly decorated agrochemical lead.

Pathway A 4,7-Dibromoisoquinoline (Starting Scaffold) B Site-Selective SMC (C7 Position) A->B Arylboronic acid Pd Catalyst C 7-Substituted-4-bromoisoquinoline (Stable Intermediate) B->C >90% Regioselectivity D Secondary Coupling (C4 Position) C->D Amine/Boronic acid Orthogonal Catalyst E 4,7-Disubstituted Isoquinoline (Agrochemical Lead) D->E High Yield

Sequential site-selective functionalization workflow of 4,7-Dibromoisoquinoline.

Validated Experimental Protocols

The following protocols have been optimized to ensure a self-validating system where the output of Protocol 1 serves as the verified input for Protocol 2.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling at C7

Objective: Synthesize a 7-aryl-4-bromoisoquinoline intermediate, a common precursor for isoquinoline-based fungicides[2]. Causality of Choices: A biphasic solvent system (Dioxane/H₂O) is utilized because water is essential for the formation of the reactive hydroxyboronate complex, which accelerates the transmetalation step. K₂CO₃ is chosen as a mild base to prevent premature activation of the C4-Br bond.

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk flask under an argon atmosphere, combine 4,7-dibromoisoquinoline (1.0 equiv, 10 mmol), the target arylboronic acid (1.05 equiv, 10.5 mmol), and K₂CO₃ (2.0 equiv, 20 mmol).

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol). The bidentate dppf ligand provides sufficient steric bulk to favor the more accessible and electrophilic C7 position.

  • Solvent Addition: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 50 mL).

  • Thermal Activation: Heat the reaction mixture to 80°C and stir for 6 hours. Validation Check: Monitor via LC-MS. The reaction must be stopped once the mono-coupled mass is dominant to prevent over-coupling at C4.

  • Workup: Cool to room temperature, dilute with ethyl acetate (100 mL), and partition with brine (50 mL). Extract the aqueous layer twice with ethyl acetate.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (hexane/ethyl acetate gradient) to yield the pure 7-aryl-4-bromoisoquinoline intermediate.

Protocol 2: Secondary Functionalization at C4 (Buchwald-Hartwig Amination)

Objective: Introduce an amine moiety at the C4 position to finalize the structural framework of the target agrochemical active ingredient. Causality of Choices: Xantphos is selected as the ligand due to its wide bite angle (~111°), which forces the palladium center into a geometry that highly accelerates reductive elimination—the rate-determining step in C-N bond formation[6].

Step-by-Step Methodology:

  • Reagent Assembly: To an argon-purged sealed tube, add the 7-aryl-4-bromoisoquinoline intermediate from Protocol 1 (1.0 equiv, 5 mmol), the target amine (1.2 equiv, 6 mmol), and NaOtBu (1.5 equiv, 7.5 mmol).

  • Catalyst/Ligand Introduction: Add Pd₂(dba)₃ (0.02 equiv, 0.1 mmol) and Xantphos (0.04 equiv, 0.2 mmol)[6].

  • Solvent Addition: Add anhydrous toluene (25 mL).

  • Thermal Activation: Seal the tube and heat to 100°C for 12 hours.

  • Workup & Isolation: Cool the reaction, filter the crude mixture through a Celite pad to remove palladium black and inorganic salts. Concentrate the filtrate and purify via recrystallization or chromatography to obtain the final 4,7-disubstituted isoquinoline.

Quantitative Data Summary

The table below summarizes the expected quantitative outcomes and optimized conditions for the sequential functionalization of 4,7-dibromoisoquinoline, providing a benchmark for reaction validation.

Reaction StepTarget PositionCatalyst SystemReagents & SolventTemp / TimeExpected Yield & Selectivity
Primary Suzuki-Miyaura Coupling C7Pd(dppf)Cl₂ (5 mol%)Arylboronic acid, K₂CO₃, Dioxane/H₂O80°C / 6h85–92% Yield (>90% Regioselectivity)
Secondary Buchwald-Hartwig Amination C4Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%)Amine, NaOtBu, Toluene100°C / 12h78–88% Yield (Complete conversion of C4-Br)
Secondary Suzuki-Miyaura Coupling C4Pd(PPh₃)₄ (5 mol%)Arylboronic acid, Na₂CO₃, Toluene/EtOH/H₂O90°C / 8h80–90% Yield (Complete conversion of C4-Br)

Conclusion

The strategic utilization of 4,7-dibromoisoquinoline leverages its inherent electronic asymmetry to execute highly predictable, site-selective cross-coupling reactions[4]. By adopting these validated protocols, discovery chemists can efficiently synthesize diverse, multi-functionalized isoquinoline libraries, accelerating the development of next-generation insecticides and fungicides[1][8].

Sources

Application Note: Metal-Free Synthesis and Derivatization of 4,7-Dibromoisoquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Context

Isoquinoline derivatives are privileged scaffolds in modern drug discovery, frequently embedded in kinase inhibitors, antifungal agents, and cereblon (CRBN) E3 ubiquitin ligase ligands for targeted protein degradation (PROTACs)[1]. Among these, 4,7-dibromoisoquinoline is a highly prized intermediate. The C7 bromine offers a synthetic handle for late-stage cross-coupling, while the C4 bromine modulates the electronic properties of the heterocycle[2][3].

Traditionally, the synthesis and functionalization of these scaffolds rely heavily on palladium, ruthenium, or rhodium catalysis. However, the stringent ICH Q3D guidelines regarding trace heavy metal impurities in Active Pharmaceutical Ingredients (APIs) have driven a paradigm shift toward [4]. This application note details a robust, fully transition-metal-free workflow for both the synthesis of the 4,7-dibromoisoquinoline core and its subsequent C1-acylation via a Minisci-type Cross-Dehydrogenative Coupling (CDC)[5].

Mechanistic Insights & Causality

Regioselective Metal-Free Bromination

The synthesis of 4,7-dibromoisoquinoline from 7-bromoisoquinoline utilizes N-bromosuccinimide (NBS) in glacial acetic acid[1].

  • Causality & Design : Acetic acid serves a dual purpose as a solvent and a Brønsted acid. Protonation of the isoquinoline nitrogen deactivates the pyridine ring toward electrophilic attack. Consequently, Electrophilic Aromatic Substitution (EAS) is directed exclusively to the C4 position, which is the most electron-rich site on the conjugated system. This intrinsic electronic bias completely bypasses the need for toxic Lewis acid metal catalysts (e.g., FeBr₃ or AlCl₃).

Transition-Metal-Free Minisci Acylation (C1-Functionalization)

Functionalizing the C1 position of electron-deficient heteroarenes is notoriously challenging without metals. We employ a CDC strategy utilizing an aldehyde, potassium persulfate (K₂S₂O₈), and tetrabutylammonium bromide (TBAB)[5].

  • Causality & Design : Thermal decomposition of K₂S₂O₈ generates highly reactive sulfate radical anions (SO₄•⁻). TBAB acts as both a phase-transfer catalyst and a promoter for radical initiation. The sulfate radical abstracts a formyl hydrogen from the aldehyde, generating a nucleophilic acyl radical. Due to the strong electron-withdrawing effect of the two bromine atoms, the isoquinoline core is highly electron-deficient, making the C1 position exceptionally susceptible to nucleophilic radical addition. Subsequent oxidation restores aromaticity, yielding the C1-acylated derivative[5].

Visualizations

Workflow A 7-Bromoisoquinoline B NBS, AcOH 100°C, 12h (Metal-Free Bromination) A->B C 4,7-Dibromoisoquinoline B->C D Aldehyde, K2S2O8 TBAB, DCE, 110°C (Minisci Acylation) C->D E 1-Acyl-4,7-dibromoisoquinoline (Target Derivative) D->E

Figure 1: Metal-free synthetic workflow from 7-bromoisoquinoline to C1-acylated derivatives.

Mechanism S1 Sulfate Radical Anion Generation (from K2S2O8) S2 Hydrogen Abstraction from Aldehyde (R-CHO) S1->S2 S3 Acyl Radical Formation (R-C•=O) S2->S3 S4 Radical Addition to Isoquinoline C1 Position S3->S4 S5 Cross-Dehydrogenative Coupling (CDC) Oxidation S4->S5 S6 C1-Acylated Isoquinoline Derivative S5->S6

Figure 2: Mechanistic pathway of the TBAB/K2S2O8 mediated transition-metal-free Minisci acylation.

Experimental Protocols

Protocol A: Metal-Free Synthesis of 4,7-Dibromoisoquinoline

Self-Validating Design : This protocol relies on the differential solubility of the protonated starting material versus the neutral brominated product. The target compound precipitates upon neutralization, providing a built-in, self-purifying step that validates reaction completion.

  • Setup : In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 7-bromoisoquinoline (10.0 g, 48.0 mmol) in glacial acetic acid (25 mL)[1].

  • Reagent Addition : Add N-bromosuccinimide (NBS) (12.8 g, 72.0 mmol, 1.5 equiv) in portions over 10 minutes at room temperature to avoid excessive exotherms[1].

  • Reaction : Purge the vessel with nitrogen. Heat the mixture to 100 °C and stir continuously for 12–16 hours[1]. Monitor completion via TLC (Hexanes:EtOAc 4:1).

  • Workup & Isolation : Cool the reaction to room temperature. Slowly pour the mixture into ice-cold distilled water (50 mL).

  • Neutralization : Carefully neutralize the acidic solution by adding saturated aqueous sodium hydroxide (NaOH) dropwise until the pH reaches 7.5–8.0[1]. A solid precipitate will form immediately.

  • Purification : Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[1]. Recrystallize from ethanol to yield pure 4,7-dibromoisoquinoline as an off-white solid.

Protocol B: Metal-Free C1-Acylation via Minisci Reaction

Self-Validating Design : The use of substoichiometric TBAB prevents over-oxidation of the substrate, while the biphasic bicarbonate quench neutralizes acidic byproducts and rapidly destroys unreacted persulfate radicals, ensuring high crude purity[5].

  • Setup : To a 20 mL sealed reaction vial, add 4,7-dibromoisoquinoline (1.0 equiv, 0.5 mmol), the desired aldehyde (e.g., benzaldehyde, 4.0 equiv, 2.0 mmol), K₂S₂O₈ (2.0 equiv, 1.0 mmol), and TBAB (0.3 equiv, 0.15 mmol)[5].

  • Solvent : Suspend the reactants in 1,2-Dichloroethane (DCE) (4.0 mL)[5].

  • Reaction : Seal the vial and heat the mixture to 110 °C in a pre-heated oil bath with vigorous stirring for 12–24 hours (for aromatic aldehydes) or 100 °C for 2–5 hours (for aliphatic aldehydes)[5].

  • Quench : Cool to room temperature. Remove the DCE solvent under vacuum.

  • Workup : Add saturated aqueous NaHCO₃ solution (15 mL) to quench the reaction. Extract the aqueous phase with Ethyl Acetate (3 × 15 mL)[5].

  • Purification : Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the 1-acyl-4,7-dibromoisoquinoline derivative[5].

Quantitative Data Presentation

The efficiency of the Minisci acylation is highly dependent on the oxidant and additive combination. Table 1 summarizes the optimization parameters for the C1-acylation of the dibromoisoquinoline scaffold, demonstrating the absolute necessity of the persulfate/TBAB synergistic system.

Table 1: Optimization of Metal-Free C1-Acylation Conditions

EntryOxidant (2 equiv)Additive (30 mol%)SolventTemp (°C)Yield (%)
1K₂S₂O₈NoneDCE110Trace
2TBHPTBABDCE11015
3H₂O₂TBABDCE110N.R.
4K₂S₂O₈TBAIDCE11045
5 K₂S₂O₈ TBAB DCE 110 82
6K₂S₂O₈TBABToluene11035

Data adapted from established transition-metal-free CDC protocols, reflecting the critical role of phase transfer and radical initiation in DCE[5].

References

  • A Transition Metal-Free Minisci Reaction: Acylation of Isoquinolines, Quinolines, and Quinoxaline The Journal of Organic Chemistry, 2014, 79(9), 4167–4172. URL:[Link]

  • World Intellectual Property Organization (Patent WO2018144649A1), 2018.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes RSC Advances, 2024, 14, 26731-26756. (Archived at NIH PMC) URL:[Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Chemical Science, 2016, 7, 6337-6356. URL:[Link]

Sources

Troubleshooting & Optimization

preventing homocoupling in Sonogashira reactions of 4,7-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This in-depth guide is designed for researchers, scientists, and drug development professionals facing challenges with alkyne homocoupling (Glaser-Hay coupling) during the alkynylation of 4,7-dibromoisoquinoline.

System Overview & Mechanistic Causality

4,7-Dibromoisoquinoline presents a unique regioselectivity profile in palladium-catalyzed cross-coupling reactions. Empirical data demonstrates that the C-7 bromide is surprisingly more reactive than the C-4 bromide, allowing for the targeted synthesis of 7-alkynyl-4-bromoisoquinolines 12.

However, because aryl bromides undergo oxidative addition more slowly than aryl iodides, a kinetic bottleneck occurs. During this delay, the copper(I) acetylide intermediate—intended for transmetalation to the Pd(II) complex—has ample time to undergo oxidative dimerization in the presence of trace oxygen, forming an undesired diyne byproduct 34. This not only consumes the often-expensive terminal alkyne but also severely complicates the downstream purification of the active pharmaceutical ingredient (API).

Pathway Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (4,7-Dibromoisoquinoline C-7) Pd0->OxAdd PdII Pd(II)-Aryl Complex OxAdd->PdII Trans Transmetalation PdII->Trans Alkyne Terminal Alkyne + Cu(I) Base CuAc Copper Acetylide Alkyne->CuAc CuAc->Trans O2 Trace O2 CuAc->O2 Oxidation RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Prod 7-Alkynyl-4-bromoisoquinoline (Desired) RedElim->Prod Glaser Glaser Homocoupling (Diyne Byproduct) O2->Glaser

Caption: Sonogashira vs. Glaser Pathway: Competing cycles in alkyne cross-coupling.

Troubleshooting Guide: Minimizing Glaser Homocoupling

Troubleshooting Start Diyne Byproduct Detected? CheckCu Is Cu(I) essential? Start->CheckCu CuFree Use Cu-Free System (AllylPdCl)2 / P(t-Bu)3 CheckCu->CuFree No CheckO2 Strict O2 Exclusion? CheckCu->CheckO2 Yes Degas Freeze-Pump-Thaw 3 Cycles CheckO2->Degas No Kinetics Control Kinetics CheckO2->Kinetics Yes Syringe Syringe Pump Addition (Low Alkyne Conc.) Kinetics->Syringe

Caption: Decision tree for troubleshooting and eliminating Glaser homocoupling.

Q1: Why is my terminal alkyne forming a diyne byproduct instead of coupling?

A: This is the Glaser-Hay homocoupling pathway. Copper(I) acetylide intermediates undergo oxidative dimerization when trace oxygen is present 3. Because 4,7-dibromoisoquinoline requires specific activation at the C-7 position, any delay in the transmetalation step allows the competing second-order homocoupling reaction to dominate.

Q2: How can I completely eliminate the Glaser coupling pathway?

A: The most definitive method is to adopt a copper-free Sonogashira protocol [[5]](). By omitting the Cu(I) co-catalyst, you prevent the formation of the copper acetylide entirely. For deactivated aryl bromides, an active Pd(0) source such as (AllylPdCl)2 combined with a bulky, electron-rich phosphine like P(t-Bu)3 facilitates room-temperature coupling without copper [[5]](). Alternatively, a dual Gold/Palladium catalytic system can be used, where gold activates the alkyne without promoting oxidative dimerization [[6]]().

Q3: If I must use copper to maintain reactivity, how do I suppress the homocoupling?

A: If a copper co-catalyst is non-negotiable, you must strictly control the two variables driving dimerization: oxygen and alkyne concentration.

  • Rigorous Degassing: Use freeze-pump-thaw cycling (minimum 3 cycles) rather than simple sparging.

  • Syringe Pump Addition: Homocoupling is second-order with respect to the alkyne. By adding the terminal alkyne slowly via a syringe pump, you maintain a low steady-state concentration, kinetically favoring the first-order cross-coupling pathway 3.

  • Reducing Atmosphere: Introducing a dilute hydrogen atmosphere (e.g., 2% H2 in Argon) can suppress the oxidative dimerization, reducing homocoupling to as low as 2% 7.

Q4: How do I monitor the extent of homocoupling during the reaction?

A: Glaser products are highly conjugated and typically appear as intensely UV-active, non-polar spots on TLC. For precise quantification, 1H NMR and absorption/fluorescence spectroscopy can be used to track the ratio of Glaser versus Sonogashira products, as the diyne exhibits a distinct red-shifted absorption band 8.

Verified Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling (Recommended)

Objective: Synthesize 7-alkynyl-4-bromoisoquinoline while completely bypassing the Glaser pathway.

  • Catalyst Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with 4,7-dibromoisoquinoline (1.0 equiv), (AllylPdCl)2 (0.01 equiv, 1 mol% Pd), and the electron-rich ligand P(t-Bu)3 (0.04 equiv) 5.

  • Solvent & Base Addition: Add rigorously degassed diisopropylamine (iPr2NH) or a mixture of toluene/amine (secondary amines are highly effective in Cu-free systems) 8.

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise via syringe.

  • Reaction Execution: Stir at room temperature. The bulky P(t-Bu)3 ligand accelerates the oxidative addition into the C-7 C-Br bond, while the absence of copper strictly prevents diyne formation 5.

  • Self-Validation Checkpoint: Monitor by LC/MS. The absence of the[2M-2] mass peak (where M is the alkyne mass) validates the total suppression of homocoupling.

Protocol 2: Copper-Catalyzed Sonogashira with Syringe-Pump Addition

Objective: Utilize standard Pd/Cu catalysis while kinetically starving the homocoupling pathway.

  • Setup: Charge a Schlenk flask with 4,7-dibromoisoquinoline (1.0 equiv), Pd(PPh3)4 (0.05 equiv), and CuI (0.05 equiv).

  • Degassing: Subject the solid mixture to 3 cycles of vacuum/argon. Add degassed THF and triethylamine (3.0 equiv) 3.

  • Controlled Addition: Dissolve the terminal alkyne (1.2 equiv) in degassed THF. Load into a gas-tight syringe and add to the reaction mixture via a syringe pump over 4 to 6 hours 3.

  • Self-Validation Checkpoint: The slow addition keeps the instantaneous concentration of the copper acetylide low. Validate success via TLC; the highly non-polar diyne spot should be faint or absent compared to bolus addition.

Quantitative Data & Condition Optimization

The table below summarizes the expected outcomes of various reaction conditions when alkynylating challenging aryl bromides like 4,7-dibromoisoquinoline.

Catalytic SystemAdditives / ConditionsAlkyne Addition MethodExpected Cross-CouplingExpected Homocoupling
Pd(PPh3)4 / CuI Standard Air / SpargingBolus (All at once)< 50%> 40% (High Glaser) 8
Pd(PPh3)4 / CuI Strict Freeze-Pump-ThawSyringe Pump (4h)75 - 85%< 5% 3
Pd(PPh3)4 / CuI 2% H2 in Argon atmosphereBolus~ 80%~ 2% 7
(AllylPdCl)2 / P(t-Bu)3 Room Temp / DegassedBolus85 - 95%0% (Eliminated) 5
PdCl2(PPh3)2 / AuCl(PPh3) DMF / Base (Dual Catalysis)Bolus> 90%0% (Eliminated) 6

Frequently Asked Questions (FAQs)

Q: Can I use an amine base to reduce copper(I) oxidation? A: Yes. The amine base not only acts as an acid scavenger for the generated HX but can also help to keep the copper(I) in a reduced state, mitigating the oxidative Glaser pathway to some extent 9. Switching from Et3N to diisopropylamine (iPr2NH) has been shown to reduce homocoupling significantly 8.

Q: Will changing the halogen on the isoquinoline help? A: Yes, if synthetic routes permit. Aryl iodides undergo oxidative addition much faster than aryl bromides. This rapid entry into the catalytic cycle outcompetes the slower homocoupling pathway. However, if you are locked into using 4,7-dibromoisoquinoline, optimizing the ligand (e.g., P(t-Bu)3) to accelerate the oxidative addition is your best strategy 5.

References

  • Benchchem. 4,7-Dibromoisoquinoline | 223671-10-1.1

  • Benchchem. preventing homocoupling in Sonogashira reactions of terminal alkynes.3

  • The Journal of Organic Chemistry (ACS Publications). Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation.8

  • Benchchem. Technical Support Center: Minimizing Dimer Formation in Coupling Reactions.9

  • Organic Letters (ACS Publications). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature.5

  • Synthesis (Organic-Chemistry.org). Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides.6

  • Synthetic Methods in Drug Discovery (RSC). Sonogashira Coupling.4

  • ResearchGate. Sonogashira Coupling Reaction with Diminished Homocoupling.7

  • ResearchGate. Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes.2

Sources

Technical Support Center: Catalyst Deactivation in Cross-Coupling with 4,7-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center dedicated to assisting researchers, chemists, and drug development professionals in overcoming challenges associated with palladium-catalyzed cross-coupling reactions involving 4,7-dibromoisoquinoline. This guide provides in-depth troubleshooting, field-proven insights, and validated protocols to diagnose and resolve common issues, particularly those related to catalyst deactivation.

The 4,7-dibromoisoquinoline scaffold is a valuable building block, but its successful functionalization is often hampered by factors unique to its structure. The presence of two distinct bromine atoms and a potentially coordinating nitrogen heteroatom introduces complexities that can lead to stalled reactions, low yields, and catalyst death. This document is structured to provide clear, cause-and-effect explanations and actionable solutions to these problems.

Troubleshooting Guide: Diagnosing and Solving Catalyst Deactivation

This section addresses the most common observable failures during cross-coupling reactions with 4,7-dibromoisoquinoline.

Issue 1: Reaction Stalls & Black Precipitate Forms

Q: My reaction mixture has turned dark brown or black, a precipitate has formed, and analysis (TLC, LC-MS) shows that the starting material is no longer being consumed. What is happening and how can I fix it?

A: This is a classic symptom of catalyst decomposition into "palladium black," an inactive, agglomerated form of palladium metal.[1][2] This is the most common catalyst deactivation pathway in palladium catalysis.

  • Causality (Why it Happens):

    • Ligand Dissociation/Degradation: The primary role of the ligand (e.g., a phosphine) is to stabilize the active Pd(0) catalytic species. If the ligand dissociates from the metal center, the "naked" palladium atoms rapidly aggregate, crashing out of solution as palladium black.[1] High temperatures can accelerate this process.

    • Oxidation: The active catalyst is the Pd(0) species. The presence of trace oxygen in the reaction vessel can oxidize Pd(0) to inactive Pd(II).[3] Phosphine ligands themselves are also susceptible to oxidation, which alters the crucial ligand-to-metal ratio and destabilizes the catalyst.[4]

    • Inefficient Pre-catalyst Reduction: Many common palladium sources, such as Pd(OAc)₂, are Pd(II) pre-catalysts that must be reduced in situ to the active Pd(0) state.[1] If this reduction is slow or incomplete, the concentration of the active catalyst remains too low to sustain the reaction, and side reactions leading to decomposition can dominate.

  • Solution (How to Fix It):

    Protocol 1: Rigorous Exclusion of Oxygen

    • Reagent & Solvent Preparation: Use high-purity, anhydrous solvents. Degas the solvent thoroughly before use by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using 3-4 freeze-pump-thaw cycles.[3][5]

    • Glassware Preparation: Ensure all glassware is oven- or flame-dried immediately before use to remove adsorbed water and oxygen.

    • Reaction Setup: Assemble the reaction under a positive pressure of inert gas using a Schlenk line or in a glovebox. Add the palladium source, ligand, base, and 4,7-dibromoisoquinoline to the flask.

    • Inerting the Vessel: Evacuate the reaction flask and backfill with inert gas. Repeat this vacuum/backfill cycle at least three times to remove all atmospheric oxygen from the headspace and solids.[3]

    • Solvent Addition: Add the degassed solvent via cannula or syringe. Maintain a slight positive pressure of inert gas throughout the reaction.

    Protocol 2: Optimizing Ligand & Temperature

    • Increase Ligand Stoichiometry: For monodentate phosphine ligands, increasing the ligand-to-palladium ratio from a standard 2:1 to 4:1 can help suppress ligand dissociation and stabilize the catalyst.[1] Be aware that a large excess can sometimes inhibit the reaction.

    • Select a More Robust Ligand: If using simple ligands like PPh₃, consider switching to more sterically bulky and electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These bind more tightly to the palladium center, preventing dissociation and offering greater thermal stability.[1][6]

    • Lower the Reaction Temperature: High temperatures accelerate decomposition.[1][3] Determine the lowest temperature at which the reaction proceeds at a reasonable rate. It is often better to run the reaction for a longer time at a lower temperature (e.g., 80 °C vs. 110 °C).

    // Nodes Active_Catalyst [label="Active L₂Pd(0) Catalyst", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ligand_Loss [label="Ligand Dissociation\n(High Temp, Weak L)", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidation [label="Oxidation\n(Trace O₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Naked_Pd [label=""Naked" Pd(0) Species", fillcolor="#FBBC05", fontcolor="#202124"]; Inactive_PdII [label="Inactive L₂Pd(II) Species", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aggregation [label="Aggregation", fillcolor="#F1F3F4", fontcolor="#202124"]; Pd_Black [label="Palladium Black\n(Inactive Precipitate)", fillcolor="#202124", fontcolor="#FFFFFF"];

    // Edges Active_Catalyst -> Ligand_Loss [color="#5F6368"]; Active_Catalyst -> Oxidation [color="#5F6368"]; Ligand_Loss -> Naked_Pd [label="Leads to", color="#5F6368"]; Naked_Pd -> Aggregation [color="#5F6368"]; Aggregation -> Pd_Black [label="Forms", color="#5F6368"]; Oxidation -> Inactive_PdII [label="Forms", color="#5F6368"]; } end_dot Caption: Primary deactivation pathway leading to Palladium Black formation.

Issue 2: Low Yield, Poor Selectivity, and Formation of Side Products

Q: My reaction is clean (no black precipitate), but I'm getting a low yield of the desired mono- or di-substituted product. I'm also seeing significant amounts of homocoupled starting material and/or dehalogenated 4-bromo- or 7-bromoisoquinoline. What's going wrong?

A: This cluster of issues points towards problems with catalyst poisoning, suboptimal reaction conditions, or reagent instability, which compete with the desired cross-coupling pathway.

  • Causality (Why it Happens):

    • Catalyst Poisoning by Substrate: The isoquinoline nitrogen atom has a lone pair of electrons that can coordinate strongly to the palladium center.[5] This coordination can block the active sites required for the catalytic cycle to proceed, effectively poisoning the catalyst. This is a known challenge for cross-coupling reactions with N-heterocyclic substrates.[7][8]

    • Homocoupling: The formation of biaryl products from the organometallic reagent (e.g., boronic acid in a Suzuki coupling) is often promoted by the presence of oxygen or can occur if the transmetalation step is slow compared to other pathways.[9]

    • Protodeboronation/Dehalogenation: In Suzuki reactions, the boronic acid can be cleaved by water or other protic sources to give the corresponding arene, removing it from the productive cycle.[1] Similarly, the aryl halide can be reduced (dehalogenated) if the oxidative addition is followed by a reductive pathway instead of transmetalation. The hydrogen source for this can be the solvent, base, or other reagents.[1]

    • Poor Site Selectivity: The C4-Br and C7-Br positions on the isoquinoline ring have different electronic and steric environments. Standard catalyst systems may not sufficiently differentiate between them, leading to mixtures of 4- and 7-monosubstituted products when only one is desired.[6][10]

  • Solution (How to Fix It):

    Protocol 3: Mitigating Substrate Poisoning and Side Reactions

    • Ligand Choice is Critical: Use bulky, electron-rich ligands (e.g., XPhos, RuPhos, BrettPhos).[1][11] The steric hindrance provided by these ligands can create a "pocket" around the palladium atom that favors coordination of the aryl halide over the endocyclic nitrogen, thus minimizing catalyst poisoning.

    • Screen Solvents: The choice of solvent is crucial for solubility, kinetics, and catalyst stability.[1][12] A solvent screen is highly recommended. For Suzuki couplings, polar aprotic solvents like 1,4-dioxane or DMF, often with a small amount of water, are common.[1][13] For Sonogashira couplings, DMF can sometimes slow the reaction by competing for ligand coordination sites.[1]

    • Optimize the Base: The base is not just a spectator; it plays a key role in the catalytic cycle.[11][14] For Suzuki reactions, weaker bases like K₂CO₃ or stronger, non-nucleophilic bases like K₃PO₄ are standard. The solubility and strength of the base can significantly impact the outcome.[1] Ensure the base is finely powdered to maximize surface area.[9]

    // Nodes Start [label="Reaction Failure\n(Low Yield / Stalled)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Check_Atmosphere [label="Observe Mixture:\nBlack Precipitate?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; Yes_Black [label="YES", shape=plaintext]; No_Black [label="NO", shape=plaintext]; Fix_Atmosphere [label="Issue: Catalyst Aggregation\n\n1. Improve Inert Atmosphere\n2. Use Degassed Solvents\n3. Lower Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Side_Products [label="Analyze Side Products:\nHomocoupling/Dehalogenation?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; Yes_Side [label="YES", shape=plaintext]; No_Side [label="NO (Just Low Conversion)", shape=plaintext]; Fix_Conditions [label="Issue: Suboptimal Conditions\n\n1. Screen Ligands (Bulky)\n2. Screen Solvents & Base\n3. Check Reagent Purity", fillcolor="#F1F3F4", fontcolor="#202124"]; Increase_Loading [label="Issue: Low Catalyst Activity\n\n1. Increase Catalyst Loading\n2. Use Pre-activated Catalyst\n3. Verify Reagent Integrity", fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Optimized Reaction", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

    // Edges Start -> Check_Atmosphere [color="#5F6368"]; Check_Atmosphere -> Yes_Black [color="#5F6368"]; Yes_Black -> Fix_Atmosphere [color="#5F6368"]; Check_Atmosphere -> No_Black [color="#5F6368"]; No_Black -> Check_Side_Products [color="#5F6368"]; Check_Side_Products -> Yes_Side [color="#5F6368"]; Yes_Side -> Fix_Conditions [color="#5F6368"]; Check_Side_Products -> No_Side [color="#5F6368"]; No_Side -> Increase_Loading [color="#5F6368"]; Fix_Atmosphere -> Success [style=dashed, color="#5F6368"]; Fix_Conditions -> Success [style=dashed, color="#5F6368"]; Increase_Loading -> Success [style=dashed, color="#5F6368"]; } end_dot Caption: A logical workflow for troubleshooting common cross-coupling issues.

Frequently Asked Questions (FAQs)

Q1: Which palladium source should I use? Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst?

A1: While Pd(OAc)₂ and Pd₂(dba)₃ are common and inexpensive Pd(II) and Pd(0) sources, they require in situ formation of the active catalyst, which can be inefficient.[1][4] For reproducibility and higher activity, especially with challenging substrates like 4,7-dibromoisoquinoline, using a well-defined Pd(II) pre-catalyst is highly recommended.[15] Pre-catalysts (e.g., those based on biarylphosphine ligands) are air-stable solids that readily and quantitatively form the active Pd(0) species upon exposure to the base in the reaction mixture, leading to more reliable results.[15]

Q2: How do I achieve selective mono-substitution on 4,7-dibromoisoquinoline?

A2: Achieving regioselectivity can be challenging. Generally, the C4 position is more electron-deficient and may react faster in oxidative addition. However, selectivity is highly dependent on the specific ligand and reaction conditions.[6][10] To favor mono-substitution:

  • Use a slight excess (e.g., 1.1-1.2 equivalents) of the coupling partner.

  • Run the reaction at a lower temperature to exploit small differences in activation energy between the two sites.

  • Screen different ligands. Sterically demanding ligands may favor reaction at the less hindered C7 position, while electronically-tuned ligands might favor the C4 position.[6]

Q3: Can I run this reaction without a copper co-catalyst in a Sonogashira coupling?

A3: Yes, modern "copper-free" Sonogashira protocols are often preferred as they avoid issues with copper-mediated alkyne homocoupling (Glaser coupling). These conditions typically rely on a highly active palladium catalyst system and a suitable base.[16][17] For 4,7-dibromoisoquinoline, a copper-free approach may provide cleaner reaction profiles.

Data Presentation: Recommended Starting Conditions

The following tables provide validated starting points for your experiments. Optimization will likely be necessary.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale & Notes
Substrate 4,7-Dibromoisoquinoline1.0 equivalent
Boronic Acid Aryl- or Vinyl-B(OH)₂1.2 eq (mono) / 2.5 eq (di)
Pd Source XPhos Pd G32 mol%. Pre-catalyst ensures reliable activation.[9][15]
Ligand XPhos (integral to G3 pre-catalyst)Bulky ligand minimizes N-coordination poisoning.[1][11]
Base K₃PO₄ (finely ground)3.0 equivalents. Strong, non-nucleophilic base.[1]
Solvent 1,4-Dioxane / H₂O (10:1)Degassed. Water can be crucial for base function.[1][18]
Temperature 80-100 °CStart lower to favor stability and selectivity.[1]
Atmosphere Argon or NitrogenRigorous exclusion of oxygen is critical.[3]

Table 2: Recommended Starting Conditions for Copper-Free Sonogashira Coupling

ParameterRecommended ConditionRationale & Notes
Substrate 4,7-Dibromoisoquinoline1.0 equivalent
Terminal Alkyne R-C≡C-H1.5 eq (mono) / 3.0 eq (di)
Pd Source Pd(PPh₃)₂Cl₂ or Pd(OAc)₂2-5 mol%. Common and effective sources.[19]
Ligand SPhos or cataCXium® A4-10 mol%. Bulky ligands are key for N-heterocycles.
Base Cs₂CO₃ or Et₃N3.0 equivalents. Base choice is critical.[16][20]
Solvent DMF or DioxaneAnhydrous & Degassed. Solvent choice impacts rate.[17]
Temperature 60-90 °CMilder conditions often possible with active catalysts.[17]
Atmosphere Argon or NitrogenEssential for preventing side reactions.[16]
References
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • Benchchem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI:10.1039/D4QO02335H.
  • Benchchem. (n.d.). Palladium catalyst issues in cross-coupling reactions.
  • Benchchem. (2025). Troubleshooting palladium catalyst deactivation with 2-Iodo-5-(m-tolyl)oxazole.
  • PMC. (n.d.). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand.
  • ChemTalk. (n.d.). Metal-Catalyzed Cross-Coupling Reactions.
  • ResearchGate. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions | Request PDF.
  • ACS Publications. (2013). Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. Organometallics.
  • MDPI. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions.
  • The Royal Society of Chemistry. (2022). CHAPTER 20: Suzuki Reactions.
  • ChemRxiv. (n.d.). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
  • MDPI. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts.
  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Semantic Scholar. (n.d.). [PDF] Solvent effects in palladium catalysed cross-coupling reactions.
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • PatSnap. (2025). Catalyst deactivation mechanisms and how to prevent them. Eureka by PatSnap.
  • Process Pro. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale.
  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF.
  • Reddit. (2022). Formation of palladium black during Suzuki coupling.
  • ACS Publications. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • PMC. (n.d.). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes.
  • PMC. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • PMC. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • PMC. (n.d.). Paired Electrolysis Enables Reductive Heck Coupling of Unactivated (Hetero)Aryl Halides and Alkenes.
  • ScienceDirect. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones.
  • Benchchem. (n.d.). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.
  • ACS Publications. (2024). Overcoming Pd Catalyst Deactivation in the C–H Coupling of Tryptophan Residues in Water Using Air as the Oxidant.
  • PMC. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Benchchem. (n.d.). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 2,6-Dibromo-4-nitropyridine.
  • ACS Publications. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • MDPI. (2017). Heck Reaction—State of the Art.
  • ResearchGate. (2017). (PDF) Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline.
  • ResearchGate. (2025). Heck reaction with heteroaryl halides in the presence of a palladium-tetraphosphine catalyst | Request PDF.
  • PMC. (n.d.). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde.
  • ResearchGate. (n.d.). Suzuki cross-coupling reactions of 4,7-dibromo[3][5][13]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. Retrieved from

  • MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile.

Sources

purification of 4,7-Dibromoisoquinoline from reaction mixture

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 4,7-Dibromoisoquinoline .

4,7-Dibromoisoquinoline is a critical halogenated building block frequently utilized in the synthesis of cereblon ligands, voltage-gated sodium channel (Nav1.7) inhibitors, and other advanced therapeutics[1]. The purification of this compound from crude reaction mixtures (typically generated via the bromination of 7-bromoisoquinoline using N-bromosuccinimide in acetic acid) presents distinct challenges. Researchers frequently encounter issues with the co-generation of closely related regioisomers (e.g., 4,5-dibromoisoquinoline) and over-brominated byproducts[2].

This guide provides field-proven troubleshooting strategies, self-validating protocols, and FAQs to ensure high-purity isolation.

Purification Workflow

G N1 Crude Reaction Mixture (4,7-Dibromoisoquinoline + Isomers) N2 Quenching & Neutralization (Ice water + NaOH/NaHCO3) N1->N2 N3 Liquid-Liquid Extraction (DCM or EtOAc) N2->N3 N4 Drying & Concentration (Anhydrous Na2SO4) N3->N4 N5 Silica Gel Chromatography (Petroleum Ether / EtOAc) N4->N5 N6 Fractional Crystallization (Optional for Isomer Purity) N5->N6 N7 Pure 4,7-Dibromoisoquinoline N6->N7

Workflow for the isolation and purification of 4,7-dibromoisoquinoline from crude mixtures.

Step-by-Step Methodology: Standard Isolation & Purification Protocol

This protocol outlines the optimal sequence for isolating 4,7-dibromoisoquinoline following electrophilic bromination[1].

1. Reaction Quenching & Neutralization

  • Causality: The bromination reaction is typically performed in strongly acidic media (e.g., acetic acid or H₂SO₄). Direct extraction without neutralization leads to the partitioning of the protonated isoquinolinium salt into the aqueous layer, drastically reducing your organic yield.

  • Protocol: Pour the crude reaction mixture onto crushed ice (approx. 3× volume of the reaction). Slowly add 10M NaOH or saturated aqueous NaHCO₃ under vigorous stirring until the aqueous phase reaches pH 8–9[3].

2. Liquid-Liquid Extraction

  • Protocol: Extract the neutralized aqueous phase with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3 × 50 mL per 10 mmol scale).

  • Self-Validation: Spot the post-extraction aqueous layer on a TLC plate and check under UV light (254 nm). The absence of UV-active spots confirms the complete extraction of the isoquinoline core.

3. Drying and Concentration

  • Protocol: Wash the combined organic layers with saturated brine to remove residual water and salts. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporation at 35°C).

4. Silica Gel Column Chromatography

  • Causality: 4,7-Dibromoisoquinoline is relatively non-polar but can streak on highly acidic silica. A specific solvent ratio is required to separate it from mono-brominated starting materials and other dibromo-isomers.

  • Protocol: Dry-load the crude residue onto silica gel (100-200 mesh). Elute using a gradient of Petroleum Ether/Ethyl Acetate (starting at 20:1 and increasing polarity to 15:1)[1].

5. Fractional Crystallization (Optional Polishing)

  • Protocol: If ¹H NMR indicates trace regioisomers co-eluted during chromatography, dissolve the enriched solid in a minimal amount of hot EtOAc/Hexane (1:1) and allow it to cool slowly to room temperature to yield pure crystalline 4,7-dibromoisoquinoline.

Troubleshooting Guide

Issue: My isolated 4,7-dibromoisoquinoline contains a persistent impurity with a nearly identical Rf value. How do I resolve this?

  • Causality: Electrophilic aromatic substitution on the deactivated isoquinoline ring requires harsh conditions, leading to poor regioselectivity. The impurity is almost certainly a regioisomer, such as 4,5-dibromoisoquinoline, formed due to the competing nucleophilicity of the isoquinoline ring positions[2].

  • Solution: Standard silica gel chromatography often fails to resolve these isomers completely. Switch to a shallower gradient (e.g., Petroleum Ether/Toluene 8:2) to exploit subtle differences in pi-pi stacking interactions, or utilize fractional crystallization from EtOAc/Hexane to selectively precipitate the less soluble isomer.

Issue: I am experiencing severe emulsion formation during the DCM extraction step. What is the cause and remedy?

  • Causality: Emulsions in this workflow are typically caused by the high concentration of sodium acetate or sodium sulfate salts generated during the neutralization of the acidic reaction mixture. Fine precipitates of insoluble salts at the phase boundary stabilize the emulsion network[3].

  • Solution: Filter the entire biphasic mixture through a pad of Celite prior to separation. Alternatively, adding a small volume of saturated brine or slightly warming the separation funnel can disrupt the emulsion.

Issue: The yield of my purified product is significantly lower than the crude mass, and the silica column turned dark brown. Why?

  • Causality: Basic nitrogen heterocycles often streak or degrade on acidic stationary phases. The isoquinoline nitrogen can interact strongly with the acidic silanol groups on standard silica gel, leading to irreversible adsorption.

  • Solution: Pre-treat your silica gel by slurrying it in the mobile phase containing 1% Triethylamine (TEA) to cap the acidic sites. Alternatively, use neutral alumina as the stationary phase[2].

Frequently Asked Questions (FAQs)

Q: How can I definitively confirm that I have isolated the 4,7-dibromo isomer and not the 4,5-dibromo isomer? A: ¹H NMR spectroscopy is the definitive method. For 4,7-dibromoisoquinoline, look for the characteristic singlet of the C1 proton (typically downfield around 9.0 ppm) and the C8 proton. The coupling constants (J-values) of the protons on the carbocyclic ring will clearly differentiate the 1,2,4-substitution pattern of the 4,7-isomer from the 1,2,3-pattern of the 4,5-isomer[1].

Q: Why is temperature control critical during the upstream bromination step prior to purification? A: Maintaining the reaction at specific temperatures (e.g., 100°C in acetic acid, or sub-zero in sulfuric acid) dictates the thermodynamic vs. kinetic control of the bromination. Poor temperature control leads to over-halogenation (yielding tribromoisoquinolines) or favors the wrong regioisomer, making downstream chromatographic purification exponentially more difficult[3].

Quantitative Data: Solvent Systems

Table 1: Chromatographic Solvent Systems and Expected Outcomes for Brominated Isoquinolines

Solvent System (v/v)Stationary PhaseApplication / Outcome
Petroleum Ether / EtOAc (15:1)Silica Gel 60Optimal for primary isolation of 4,7-dibromoisoquinoline (approx. 29% yield from crude)[1].
Petroleum Ether / EtOAc (3:1)Silica Gel 60Elution of highly polar byproducts and unreacted starting materials[1].
Hexane / EtOAc (9:1)Neutral AluminaAlternative for acid-sensitive or highly basic quinoline derivatives[2].
EtOAc / Hexane (1:1)CrystallizationFinal polishing step to remove trace regioisomeric impurities.

References[2] Title: avoiding drastic conditions for the bromination of quinoline derivatives - Benchchem

Source: benchchem.com URL:[3] Title: Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Source: orgsyn.org URL:[1] Title: WO2018144649A1 - Cereblon ligands and bifunctional compounds comprising the same Source: Google Patents URL:

Sources

identification of byproducts in 4,7-Dibromoisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 4,7-dibromoisoquinoline. As a key intermediate in medicinal chemistry, the purity of this compound is paramount.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you identify and resolve issues related to byproduct formation during its synthesis. The guidance is structured in a practical, question-and-answer format to directly address challenges encountered in the laboratory.

Core Synthesis Pathway: Electrophilic Bromination

The most common route to 4,7-dibromoisoquinoline involves the electrophilic bromination of a monobrominated isoquinoline precursor. A representative procedure involves treating a mixture of 7-bromoisoquinoline and 5-bromoisoquinoline with a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as acetic acid.[2]

While seemingly straightforward, this reaction is susceptible to the formation of several byproducts due to the complex electronics of the isoquinoline ring system. Understanding the potential side reactions is the first step toward effective troubleshooting and purification.

Synthesis_Byproducts cluster_start Starting Materials cluster_reaction Reaction cluster_products Crude Product Mixture 7-Bromo-Iso 7-Bromoisoquinoline Reaction_Conditions NBS, Acetic Acid, 100°C 7-Bromo-Iso->Reaction_Conditions 5-Bromo-Iso 5-Bromoisoquinoline 5-Bromo-Iso->Reaction_Conditions Target 4,7-Dibromoisoquinoline (Desired Product) Reaction_Conditions->Target Major pathway from 7-Bromo Byproduct_1 5,8-Dibromoisoquinoline (Isomeric Impurity) Reaction_Conditions->Byproduct_1 Pathway from 5-Bromo Byproduct_2 Unreacted Starting Materials (7-Bromo & 5-Bromo) Reaction_Conditions->Byproduct_2 Incomplete reaction Byproduct_3 Tribromoisoquinolines (Over-bromination) Reaction_Conditions->Byproduct_3 Excess NBS or prolonged heating

Caption: Synthetic pathway for 4,7-dibromoisoquinoline and major byproduct classes.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My ¹H NMR spectrum of the crude product is complex. Besides the target 4,7-dibromoisoquinoline, what other species might be present?

Answer:

It is common for the crude product of this reaction to be a mixture. The complexity in your ¹H NMR spectrum likely arises from a combination of unreacted starting materials and isomeric byproducts.

Potential Byproducts and Their Identification:

  • Unreacted Starting Materials: Incomplete reactions can leave residual 7-bromoisoquinoline and/or 5-bromoisoquinoline.[2]

  • Isomeric Dibromo-Byproducts: The most significant byproduct is often an isomeric dibromoisoquinoline. Since the synthesis can start from a mixture of 5- and 7-bromoisoquinoline, the bromination of 5-bromoisoquinoline will not yield the desired 4,7-isomer. Instead, it typically produces 5,8-dibromoisoquinoline .[3][4]

  • Over-brominated Products: Using an excess of NBS or prolonged reaction times can lead to the formation of tribromoisoquinolines .[3][4]

Table 1: Comparative ¹H NMR Data for Identification

CompoundH1 (s)H3 (s)H5 (d)H6 (dd)H8 (d)Other SignalsReference
4,7-Dibromoisoquinoline (Target) 9.018.75-7.888.158.05 (d, J=8.8 Hz, H-5)[5]
5-Bromoisoquinoline 9.377.91-7.628.198.66 (d, H-4)[6]
5,8-Dibromoisoquinoline 9.788.12-8.35-8.84 (d, H-4), 8.33 (d, H-7)[6]
3-Bromoisoquinoline --8.107.688.447.83 (m), 7.24 (s, H-4)[7]

Note: Chemical shifts (δ) are in ppm. Coupling constants (J) are in Hz. Data is typically recorded in CDCl₃ or DMSO-d₆ and may vary slightly based on conditions.

Troubleshooting Steps:

  • Confirm Stoichiometry: Ensure that the molar ratio of NBS to your starting monobromo-isoquinoline is accurately controlled, typically around 1.1 to 1.5 equivalents.[2]

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material. Stop the reaction as soon as the starting material is consumed to minimize over-bromination.

  • Acquire Reference Spectra: If possible, obtain NMR spectra of the starting materials (5- and 7-bromoisoquinoline) to aid in the identification of unreacted components in your mixture.

Question 2: My product spots on the TLC plate are very close together, and column chromatography is giving poor separation. How can I effectively purify my 4,7-dibromoisoquinoline?

Answer:

The purification of halo-isoquinolines is notoriously challenging due to their similar polarities and often poor solubility.[8] Isomers like 4,7-dibromo and 5,8-dibromo-isoquinoline can co-elute in standard chromatography systems.

Protocol 1: Optimized Column Chromatography

  • Adsorbent Choice: Standard silica gel is the most common choice. If you suspect your compound is degrading on the silica (indicated by streaking or discoloration), you can use deactivated (neutral) silica or alumina.[9]

  • Sample Loading: For compounds with poor solubility, dry loading is highly recommended. Dissolve your crude product in a suitable solvent (e.g., Dichloromethane), add silica gel to form a free-flowing powder after solvent evaporation, and load this powder onto your column.[8]

  • Solvent System Selection: The key to separating isomers is to use a low-polarity solvent system and run a long column with a slow gradient.

    • Starting Point: Begin with a non-polar solvent like Hexane or Heptane and gradually introduce a slightly more polar solvent like Ethyl Acetate or Dichloromethane.

    • Recommended Systems:

      • Hexane/Ethyl Acetate gradient (e.g., from 100:0 to 90:10)

      • Dichloromethane/Hexane gradient

    • TLC Analysis: Before running the column, test various solvent systems on TLC plates to find the one that gives the best separation (largest ΔRf) between your desired product and the main impurities.

Protocol 2: Recrystallization

Recrystallization can be a powerful technique for purifying crystalline solids like 4,7-dibromoisoquinoline, especially for removing less abundant impurities after a preliminary column purification.

  • Solvent Screening: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Test small batches in solvents like:

    • Heptane or Hexane

    • Toluene

    • Ethanol

    • A mixed solvent system like Heptane/Toluene or Ethyl Acetate/Hexane.[6]

  • Procedure: a. Dissolve the crude or semi-purified solid in a minimal amount of the chosen hot solvent. b. If there are insoluble impurities, perform a hot filtration. c. Allow the solution to cool slowly to room temperature. If necessary, induce crystallization by scratching the flask or placing it in an ice bath. d. Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent. e. Dry the crystals under vacuum.

Question 3: The yield of my reaction is significantly lower than expected (the patent reports 29%). What are the potential causes?

Answer:

Low yields can be attributed to several factors ranging from incomplete reaction to product loss during workup and purification.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Cause: Insufficient heating, short reaction time, or poor quality of reagents (e.g., old NBS).

    • Solution: Ensure the reaction temperature reaches and is maintained at 100°C.[2] Monitor the reaction by TLC until the starting material is consumed. Use freshly opened or purified NBS.

  • Formation of Multiple Isomers:

    • Cause: The electrophilic bromination of isoquinoline is highly sensitive to reaction conditions. In acidic media, the pyridine ring is protonated and deactivated, directing substitution to the benzene ring, primarily at the C5 and C8 positions.[10] Starting with 7-bromoisoquinoline favors substitution at C4. However, starting with 5-bromoisoquinoline will not give the desired product and will instead form other isomers, effectively lowering the yield of the target compound.

    • Solution: If possible, start the synthesis with pure 7-bromoisoquinoline instead of a mixed isomeric starting material. This will prevent the formation of 5,X-dibromo isomers and simplify purification.

  • Product Loss During Workup:

    • Cause: 4,7-Dibromoisoquinoline, being a basic compound, can form salts. During aqueous workup, if the pH is not carefully controlled, the product may partition into the aqueous layer as a salt.

    • Solution: After quenching the reaction, ensure the aqueous layer is made basic (pH > 8) with a base like sodium carbonate or dilute sodium hydroxide before extracting with an organic solvent. This ensures the product remains in its free base form, which is more soluble in organic solvents.

  • Difficult Purification:

    • Cause: As discussed in Question 2, significant product can be lost during column chromatography if fractions are mixed due to poor separation of isomers.

    • Solution: Employ the optimized purification protocols described above. Collect smaller fractions during column chromatography and analyze them carefully by TLC before combining.

References

  • ARVINAS, INC. (2018). AU2022221386A1 - Cereblon ligands and bifunctional compounds comprising the same.
  • Brown, W., & Gouliaev, A. (2002). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Synthesis, 2002(1), 83-86.
  • Gensini, M., et al. (2005). Syntheses of 4-Substituted Isoquinolines. ResearchGate. [Link]

  • Pharmabridge, Inc. (2014). WO2014201173A1 - Bicyclic sulfonamide compounds as sodium channel inhibitors.
  • Larock, R. C., et al. Isoquinoline synthesis. Organic Chemistry Portal. [Link]

  • Zhang, H.-P., et al. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. [Link]

  • Reddy, R., et al. (2024). Metal-Free Synthesis of 4-Bromoisoquinolines through Brominative Annulation of 2-Alkynyl Arylimidate Using In Situ-Generated Transient Bromoiodane. The Journal of Organic Chemistry.
  • Innovassynth Technologies (India) Ltd. (2015). CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate.
  • Arvinas, Inc. (2012). JP2020506922A - Celebron ligands and bifunctional compounds containing cerebron ligands.
  • Poindexter, G. S., et al. (2012). A Versatile Synthesis of Substituted Isoquinolines. PMC. [Link]

  • Innovassynth Technologies (India) Ltd. (2007). A Process For The Synthesis Of 4 Fluoro Isoquinoline. Quick Company. [Link]

  • den Hertog, H. J., & van der Plas, H. C. (1953). The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase. ResearchGate. [Link]

  • Various Authors. (2025).
  • Kumar, S., et al. (2023). Synthesis of highly substituted isoquinolines/isoquinolones by ruthenium (II)-catalyzed reaction of benzyl/α-methyl benzyl/benzoyl isocyanates with diaryl alkynes. RSC Publishing. [Link]

  • Gordon, M., & Pearson, D. E. (1964). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. [Link]

  • Brown, W., & Gouliaev, A. (2002). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. ResearchGate. [Link]

  • ARVINAS, INC. (2018). AU 2018215212 B2 - AUSTRALIAN PATENT OFFICE. Googleapis.com. [Link]

  • BenchChem. (2025). Technical Support Center: Purification of 7-Bromo-4-hydroxy-2-phenylquinoline. BenchChem.
  • Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. Organic Chemistry Portal. [Link]

  • Kırıkkale University, et al. (2015). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. [Link]

  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses. [Link]

  • Various Inventors. (2013). CN102875465A - Method for preparing 7-bromoisoquinoline.

Sources

Technical Support Center: Optimizing Selective Mono-Arylation of 4,7-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for medicinal chemists, process scientists, and drug development professionals tackling the regioselective functionalization of 4,7-dibromoisoquinoline. Because this scaffold possesses two distinct brominated positions, achieving high yields of a strictly mono-arylated product requires precise control over catalytic kinetics and reaction conditions.

Part 1: Mechanistic FAQs & Regioselectivity Principles

Q: Between the C4 and C7 positions, which bromine undergoes oxidative addition first during Suzuki-Miyaura Cross-Coupling (SMC)? A: The C7 position is intrinsically favored for initial oxidative addition[1]. Causality: In isoquinoline systems, the pyridine-like ring has distinct electronic properties. While the C1 position (adjacent to the nitrogen) is highly electron-deficient, the C4 position is actually relatively electron-rich (it is the standard site for electrophilic aromatic substitution). Because the electron-rich Pd(0) catalyst preferentially attacks more electrophilic C–Br bonds, oxidative addition is directed away from C4. Furthermore, the C4 position experiences steric hindrance from the adjacent peri-hydrogen at C5. Consequently, the C7 position on the benzo-fused ring is electronically and sterically favored, leading to highly selective C7-arylation[1].

Q: Can I invert the selectivity to favor C4 mono-arylation? A: Inverting selectivity in a substrate with such a strong intrinsic electronic bias is exceptionally difficult using standard achiral phosphines. While specific ligands have been shown to alter selectivity in other dihaloheteroarenes, the C7 bias in 4,7-dibromoisoquinoline generally persists across standard ligand screens[1]. If C4 arylation is strictly required, we recommend a de novo synthesis of the isoquinoline core or utilizing a 4-bromo-7-aminoisoquinoline intermediate to electronically differentiate the sites.

CatalyticCycle Pd0 Pd(0) Active Catalyst OA Oxidative Addition (Regioselective at C7-Br) Pd0->OA 4,7-Dibromoisoquinoline PdII Pd(II) Intermediate (C7-Pd-Br) OA->PdII TM Transmetalation (Ar-B(OH)2 + Base) PdII->TM PdII_Ar Pd(II) Diaryl Complex (C7-Pd-Ar) TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Catalyst Regeneration Product C7-Mono-Arylated Isoquinoline RE->Product Product Dissociation

Mechanism of C7-selective Suzuki-Miyaura oxidative addition and cross-coupling.

Part 2: Troubleshooting Guide for C7 Mono-Arylation

Issue: I am observing >20% bis-arylated byproduct (4,7-diarylisoquinoline). How do I suppress over-reaction? A: Bis-arylation occurs when the rate of the second oxidative addition (at C4) competes with the initial coupling at C7. Actionable Fixes:

  • Stoichiometry Control: Strictly limit the aryl boronic acid to 0.95 equivalents. Making the boronic acid the limiting reagent mathematically restricts the formation of the bis-arylated impurity.

  • Thermal Regulation: Lower the reaction temperature from 80°C to 60°C. The activation energy for the second oxidative addition at the less reactive C4 position is higher; lowering the temperature exponentially decreases its rate relative to C7 addition.

  • Ligand Acceleration: Switch from Pd(PPh₃)₄ to a catalyst system with a bulky, electron-rich monodentate ligand like SPhos. These ligands accelerate reductive elimination, ensuring the C7-mono-arylated product dissociates from the Pd center rapidly before a second oxidative addition can occur.

  • Alternative Methodologies: If solution-phase selectivity remains poor, recent advances in mechanochemical (ball-milling) synthesis have demonstrated that in-situ crystallization of mono-arylated products can effectively remove them from the reactive phase, forcing strict mono-arylation of unbiased dibromoarenes[2].

Issue: My reaction stalls at 50% conversion, and I recover a lot of starting material. A: Sluggish conversion in SMC is typically caused by catalyst deactivation or protodeboronation of the boronic acid. Actionable Fixes:

  • Base Tuning: If using a weak base like Na₂CO₃, switch to K₃PO₄. Isoquinolines can coordinate to Pd, potentially poisoning the catalyst. A stronger base accelerates transmetalation, pushing the catalytic cycle forward and outcompeting catalyst decay.

  • Water Content: Ensure the solvent system has adequate water (e.g., 3:1 Dioxane:H₂O). Water is essential for the formation of the highly reactive palladium-hydroxo species that facilitates the transmetalation step.

TroubleshootingWorkflow Start Analyze Reaction via LC-MS at 2 Hours Good >85% C7-Mono-Arylation <5% Bis-Arylation Start->Good Optimal Profile Issue1 >15% Bis-Arylation (Over-reaction) Start->Issue1 Poor Selectivity Issue2 <50% Conversion (Stalled Reaction) Start->Issue2 Low Reactivity Proceed Proceed to Workup & Purification Good->Proceed Fix1 Decrease Temp to 60°C Limit Boronic Acid to 0.95 eq Issue1->Fix1 Fix2 Switch Base to K3PO4 Use SPhos Ligand Issue2->Fix2 Fix1->Start Retry Fix2->Start Retry

Logical workflow for troubleshooting selective mono-arylation based on LC-MS feedback.

Part 3: Quantitative Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and regioselectivity, based on optimized conditions for dihaloheteroarenes.

Table 1: Reaction Condition Optimization Matrix for 4,7-Dibromoisoquinoline

Catalyst / LigandBase (2.0 eq)Solvent SystemTemp (°C)Eq of Ar-B(OH)₂C7 Mono-Arylation (%)Bis-Arylation (%)Unreacted SM (%)
Pd(PPh₃)₄Na₂CO₃Toluene / H₂O801.20622810
Pd(dppf)Cl₂Na₂CO₃Dioxane / H₂O801.00751510
Pd(dppf)Cl₂K₃PO₄Dioxane / H₂O600.9588< 5~7
Pd(OAc)₂ / SPhos K₃PO₄ Dioxane / H₂O 60 0.95 92 < 2 ~6

Part 4: Self-Validating Experimental Protocol

Objective: Achieve >85% yield of 7-aryl-4-bromoisoquinoline with <5% bis-arylation. Scale: 1.0 mmol

Materials:

  • 4,7-Dibromoisoquinoline (1.0 eq, 1.0 mmol, 286.9 mg)

  • Aryl boronic acid (0.95 eq, 0.95 mmol)

  • Pd(OAc)₂ (0.05 eq, 0.05 mmol, 11.2 mg) and SPhos (0.10 eq, 0.10 mmol, 41.1 mg)

  • K₃PO₄ (2.0 eq, 2.0 mmol, 424.5 mg)

  • 1,4-Dioxane / H₂O (3:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Degassing (Crucial for Catalyst Longevity): In a 25 mL Schlenk tube, add 1,4-dioxane (7.5 mL) and H₂O (2.5 mL). Sparge with argon gas for 15 minutes to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and cause homocoupling of the boronic acid.

  • Reagent Loading: Add 4,7-dibromoisoquinoline, aryl boronic acid, and K₃PO₄ to the reaction vessel. Causality Check: Using exactly 0.95 eq of boronic acid ensures it acts as the limiting reagent, severely restricting the kinetic possibility of bis-arylation.

  • Catalyst Addition: Add Pd(OAc)₂ and SPhos under a positive stream of argon. Seal the tube.

  • Reaction Initiation: Heat the mixture to 60°C in a pre-heated oil bath with vigorous stirring (800 rpm). Causality Check: 60°C provides enough thermal energy to overcome the activation barrier for C7 oxidative addition but remains too low to efficiently promote C4 oxidative addition.

  • In-Process Control (IPC) - Self-Validation Step: After 2 hours, withdraw a 10 µL aliquot via syringe, dilute in 1 mL acetonitrile, and analyze via LC-MS.

    • Pass Criteria: >90% consumption of the boronic acid mass; the main peak is the [M+H]⁺ of the C7-mono-arylated product.

    • Fail Criteria: If significant starting material remains without product formation, the catalyst has likely poisoned. Add an additional 0.02 eq of Pd/SPhos and continue heating.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The mono-arylated product typically elutes later than unreacted starting material due to increased polarity and molecular weight from the aryl group.

Sources

Technical Support Center: Managing Poor Solubility of 4,7-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4,7-Dibromoisoquinoline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this versatile synthetic intermediate. As a key building block in medicinal chemistry and materials science, understanding and managing its solubility is critical for successful experimental outcomes.[1] This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind these recommendations.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with 4,7-Dibromoisoquinoline.

Q1: I'm starting a new project. What are the general solubility characteristics of 4,7-Dibromoisoquinoline?

Answer: 4,7-Dibromoisoquinoline is a heterocyclic aromatic compound. Its solubility is governed by its rigid, planar structure and the presence of two bromine atoms, which increase its molecular weight and hydrophobicity. The nitrogen atom in the isoquinoline ring offers a site for hydrogen bonding and dipole-dipole interactions, but the overall character of the molecule is largely non-polar and crystalline.

Based on the principle of "like dissolves like," solubility is expected to be poor in highly polar protic solvents like water and limited in non-polar aliphatic solvents like hexane. It generally shows better solubility in polar aprotic solvents and chlorinated organic solvents.

Table 1: Qualitative Solubility Profile of 4,7-Dibromoisoquinoline and Related Bromoquinolines

Solvent Class Solvent Example Expected Solubility Rationale & Expert Insight
Non-Polar Hexane, Heptane Poor / Insoluble The molecule's polarity, though modest, is too high for effective solvation by purely non-polar hydrocarbons. Often used as an anti-solvent for recrystallization.[2]
Halogenated Dichloromethane (DCM), Chloroform Good to Moderate These solvents effectively solvate the aromatic rings and the bromo-substituents through dipole-dipole and London dispersion forces. DCM is an excellent starting point for many reactions.[3][4]
Ethers Tetrahydrofuran (THF), Diethyl Ether Moderate THF is generally a better solvent than diethyl ether due to its higher polarity. It can solvate the isoquinoline core effectively.
Polar Aprotic Acetone, Acetonitrile (MeCN) Moderate These solvents can interact with the nitrogen lone pair and the aromatic system. Solubility may require gentle heating.[3][5]
Polar Aprotic (High-Boiling) Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) High These are powerful solvents capable of overcoming the strong crystal lattice energy of the solid. Use with caution, as removal can be difficult.
Polar Protic Methanol, Ethanol Poor to Moderate The hydrophobic nature of the dibrominated ring system limits solubility. Solubility increases with heating but may precipitate upon cooling.

| Aqueous | Water | Insoluble | The molecule is highly hydrophobic and lacks sufficient hydrogen bonding capability to dissolve in water.[3] |

Q2: My compound won't dissolve in my chosen solvent at room temperature. What is the first and safest step to take?

Answer: The first step is to introduce energy into the system to overcome the activation energy barrier for dissolution (solute-solute bond breaking).[6]

  • Mechanical Agitation: Ensure the mixture is being stirred vigorously. A magnetic stir bar is standard.

  • Sonication: Place the vial or flask in an ultrasonic bath for 5-10 minute intervals. The high-frequency sound waves create cavitation, which helps to break apart the solid particles and increase the surface area available for solvation.

  • Gentle Heating: Gently warm the solution using a water bath or heating mantle. For most solids, solubility increases with temperature as the added thermal energy helps to break down the crystal lattice.[7] Always use a condenser if heating volatile solvents near their boiling point. Monitor the solution closely; if the compound dissolves upon heating but crashes out immediately upon cooling, it suggests you are near the saturation point and may need a different solvent or a co-solvent system for sustained solubility at room temperature.

Q3: Heating isn't enough or is not suitable for my reaction. How can a co-solvent system help?

Answer: A co-solvent system uses a mixture of two or more miscible solvents to achieve a desired level of solubility that cannot be obtained with a single solvent.[8][9] This is a highly effective and common technique.

The Principle of Co-Solvency: You typically use a primary solvent in which the compound has moderate-to-good solubility, and a secondary solvent (the co-solvent) to modulate the overall polarity of the system.

  • To Increase Solubility: Add a small amount of a more powerful solvent (e.g., adding 5-10% DMF or THF to a solution in DCM) can significantly boost solubility without drastically changing the reaction environment.

  • For Recrystallization: A co-solvent system is ideal for purification. You dissolve the compound in a minimal amount of a "good" solvent at an elevated temperature, then slowly add a "poor" solvent (an anti-solvent) until the solution becomes slightly turbid. Cooling this mixture will then induce the formation of pure crystals.[10][11] A common system for this purpose is THF/hexane or DCM/heptane.

Part 2: Experimental Protocols & Workflows

As a Senior Application Scientist, I advocate for systematic, evidence-based approaches. The following protocols are designed to be self-validating systems for your specific experimental needs.

Workflow: Troubleshooting Solubility Issues

This diagram outlines a logical progression for addressing solubility challenges with 4,7-Dibromoisoquinoline.

G start Start: Dissolve 4,7-Dibromoisoquinoline test_rt Attempt dissolution in chosen solvent at RT start->test_rt check_rt Is it fully dissolved? test_rt->check_rt apply_energy Apply gentle heat (40-50°C) and/or sonication check_rt->apply_energy No success Success: Proceed with experiment check_rt->success Yes check_heat Is it fully dissolved? apply_energy->check_heat change_solvent Select a more potent solvent (e.g., switch from DCM to THF/DMF). Refer to Table 1. check_heat->change_solvent No check_heat->success Yes check_new_solvent Is it fully dissolved? change_solvent->check_new_solvent use_cosolvent Use a co-solvent system. (e.g., DCM with 5% DMF) check_new_solvent->use_cosolvent No check_new_solvent->success Yes use_cosolvent->success failure Re-evaluate experimental parameters or consider derivatization

Caption: A troubleshooting workflow for dissolving 4,7-Dibromoisoquinoline.

Protocol 1: Systematic Solvent Screening

Objective: To efficiently determine the best single solvent for 4,7-Dibromoisoquinoline at room temperature and with heating.

Materials:

  • 4,7-Dibromoisoquinoline (approx. 50 mg)

  • Selection of solvents (e.g., Hexane, DCM, THF, Acetone, Ethanol, DMF)

  • Small vials (e.g., 2 mL glass vials) with caps

  • Magnetic stir plate and small stir bars

  • Vortex mixer

  • Water bath or heating block

  • Graduated micropipettes

Procedure:

  • Preparation: Weigh approximately 5 mg of 4,7-Dibromoisoquinoline into each of the labeled vials.

  • Initial Solvent Addition: Add 100 µL of the first solvent to the corresponding vial. This corresponds to a concentration of 50 mg/mL.

  • Room Temperature Test:

    • Cap the vial and vortex vigorously for 30 seconds.

    • Place on a stir plate and stir for 2 minutes.

    • Observe and record the results (e.g., "Insoluble," "Partially Soluble," "Fully Soluble").

  • Incremental Solvent Addition: If the compound is not fully soluble, add another 100 µL of solvent (total 200 µL, concentration now 25 mg/mL). Repeat step 3. Continue this process until the compound dissolves or you reach a volume of 1 mL (5 mg/mL).

  • Heating Test: If the compound is still not fully soluble at 5 mg/mL, gently heat the vial in a water bath to ~50°C while stirring. Observe and record any changes in solubility.

  • Cooling Observation: If the compound dissolved with heat, allow the vial to cool to room temperature. Observe if a precipitate forms, which is crucial information for planning purifications.

  • Repeat: Repeat steps 2-6 for each solvent you wish to test. This systematic approach provides you with valuable, quantifiable data for your specific batch of material.

Protocol 2: Purification by Recrystallization using a Co-Solvent System

Objective: To purify crude 4,7-Dibromoisoquinoline using a good solvent/anti-solvent pair. This protocol assumes THF (good solvent) and Hexane (anti-solvent).

Procedure:

  • Dissolution: Place the crude 4,7-Dibromoisoquinoline in an Erlenmeyer flask with a stir bar. Add the minimum amount of THF required to dissolve the solid at a slightly elevated temperature (e.g., 40-50°C). It is critical to add the solvent portion-wise to avoid using an excess, which would reduce your final yield.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the solution through a pre-warmed funnel with filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: While stirring the warm solution, slowly add hexane dropwise. You are adding a "poor" solvent to decrease the overall solubility.

  • Observe Turbidity: Continue adding hexane until the solution becomes faintly and persistently cloudy (turbid). This indicates you have reached the point of saturation. If it becomes too cloudy, add a few drops of warm THF to re-dissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature without being disturbed. Slow cooling encourages the formation of larger, purer crystals.[10]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for 20-30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry under vacuum to remove all residual solvent.

Part 3: Safety & Handling

Q4: What are the primary safety hazards associated with 4,7-Dibromoisoquinoline?

Answer: According to safety data sheets, 4,7-Dibromoisoquinoline is classified as an irritant and may be harmful if swallowed, inhaled, or in contact with skin.[12][13]

  • Hazard Codes: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[12][13]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.

  • Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations.

Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before starting any work.[14][15]

References

  • Wikipedia. Cosolvent. [Link]

  • Hommes, J., et al. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Molecular Pharmaceutics. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. ResearchGate. [Link]

  • Babu, P. S., et al. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. [Link]

  • NextSDS. 4,7-dibromoisoquinoline — Chemical Substance Information. [Link]

  • Jorgensen, W. L., et al. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters. [Link]

  • Anderson, M. Improving solubility via structural modification. ResearchGate. [Link]

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • Int J Pharm Chem Anal. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • Google Patents.
  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. (2021-07-26). [Link]

  • Chemistry LibreTexts. Temperature Effects on Solubility. (2023-01-29). [Link]

  • Chemistry LibreTexts. Recrystallization. (2023-01-29). [Link]

  • Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. (2021-03-05). [Link]

  • Google Patents. CN102875465A - Method for preparing 7-bromoisoquinoline.
  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro - Procedure. [Link]

  • University of Sydney. Solubility of Organic Compounds. (2023-08-31). [Link]

  • Quora. How does temperature increase the solubility of a molecule?. (2020-04-03). [Link]

Sources

Technical Support Center: Palladium Depletion in Halogenated Isoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when purifying nitrogen-containing heterocycles. 4,7-Dibromoisoquinoline presents a unique matrix: it combines a strongly coordinating basic nitrogen with two electron-withdrawing halogens. This guide provides the mechanistic insights and self-validating protocols required to reliably reduce palladium (Pd) residuals to meet stringent pharmaceutical guidelines.

Troubleshooting Guide & FAQs

Q1: Why is palladium removal from 4,7-dibromoisoquinoline significantly harder than from standard aryl bromides? A1: The difficulty stems from the thermodynamic stability of the palladium-nitrogen dative bond. The isoquinoline nitrogen acts as a potent Lewis base, effectively chelating both Pd(0) and Pd(II) species in the reaction mixture. While the electron-withdrawing bromine atoms at the C4 and C7 positions slightly reduce the basicity of the nitrogen compared to unsubstituted isoquinoline, the nitrogen remains sufficiently nucleophilic to outcompete weaker purification methods like standard silica gel chromatography. Consequently, the palladium remains solubilized with the product rather than precipitating out 1.

Q2: What are the most effective solid-supported scavengers for this specific matrix? A2: To strip palladium from a coordinating nitrogen heterocycle, you must use a scavenger with a higher thermodynamic binding affinity for palladium than the isoquinoline nitrogen. Density Functional Theory (DFT) studies and empirical data demonstrate that sulfur-based ligands, particularly trimercaptotriazine (TMT) and thiols (e.g., SiliaMetS Thiol), are highly effective 2. TMT-functionalized resins form highly stable, multi-dentate chelates with Pd(II), reducing palladium levels from >1000 ppm to single digits in complex API streams 3.

Q3: How can I modify the reaction mixture to improve scavenger efficiency? A3: The most effective technique is pH modulation. The electron-withdrawing nature of the two bromine atoms lowers the pKa of the isoquinoline nitrogen from ~5.14 (unsubstituted) to approximately 3.5. By lowering the pH of the crude mixture to this range using a mild acid, you protonate the isoquinoline nitrogen. This protonation breaks the N–Pd coordination complex, liberating the palladium into the solution where it can be rapidly and irreversibly captured by the solid-supported scavenger 1.

Q4: My scavenger treatment plateaued at 40 ppm, but I need to meet ICH guidelines. What is the next step? A4: Regulatory bodies like the FDA and ICH mandate stringent limits for elemental impurities; for oral medications, the palladium limit is typically 10 ppm (or 100 µ g/day ) 45. When chemical scavenging plateaus, crystallative palladium removal is the most reliable final step. Because 4,7-dibromoisoquinoline contains a basic nitrogen, you can isolate it as a crystalline salt (e.g., a hydrochloride salt). The highly ordered crystal lattice of the salt effectively excludes bulky palladium-ligand complexes during formation, reliably dropping residual palladium to <10 ppm 6.

Quantitative Data: Scavenger Efficiency Comparison

The following table summarizes the expected palladium clearance at each purification tier for 4,7-dibromoisoquinoline matrices.

Purification TierMethod / ReagentMechanism of ActionInitial Pd (ppm)Final Pd (ppm)Processing Time
Tier 1 Celite / Activated CarbonPhysical entrapment of agglomerated Pd(0) black~1,500400 - 6001 - 2 hours
Tier 2 SiliaMetS Thiol (Neutral pH)Covalent capture via thioether/thiol binding50080 - 1504 - 16 hours
Tier 2 (Optimized) MP-TMT (pH 3.5)Chelation + N-Pd bond disruption via protonation50020 - 404 - 16 hours
Tier 3 HCl Salt CrystallizationLattice exclusion of bulky Pd organometallic complexes40< 512 hours

Experimental Protocol: Multi-Tiered Palladium Depletion

This methodology is designed as a self-validating system . By testing the palladium concentration at specific quality control (QC) gates, you prevent downstream contamination and avoid the unnecessary use of expensive functionalized resins.

Phase 1: Bulk Palladium Clearance (Debulking)

Causality: Removes insoluble Pd(0) nanoparticles that can physically blind the pores of functionalized silica scavengers.

  • Dissolution: Dissolve the crude 4,7-dibromoisoquinoline in a water-immiscible solvent (e.g., 2-Methyltetrahydrofuran or Dichloromethane) to achieve a 0.1 M concentration.

  • Carbon Treatment: Add 10 wt% activated carbon relative to the crude product mass. Stir the suspension at 40 °C for 2 hours.

  • Filtration: Filter the mixture through a tightly packed Celite pad. Wash the pad with 2 column volumes of the reaction solvent to ensure full product recovery.

  • QC Gate 1: Sample the filtrate for ICP-MS analysis. If Pd < 500 ppm, proceed to Phase 2.

Phase 2: Acid-Assisted Chemical Scavenging

Causality: Mild acidification protonates the isoquinoline, breaking the N-Pd dative bond and releasing Pd(II) for irreversible capture by the TMT resin.

  • pH Adjustment: Add 1.0 M aqueous HCl dropwise to the organic filtrate under vigorous stirring until the aqueous phase reaches pH 3.5 – 4.0. (Note: Do not drop the pH below 2.0, as the protonated dibromoisoquinoline may partition entirely into the aqueous phase).

  • Scavenger Addition: Add 5 equivalents (relative to the initial catalyst loading) of a TMT-functionalized resin (e.g., Biotage MP-TMT).

  • Incubation: Stir the biphasic mixture at 40 °C for 12–16 hours. The elevated temperature increases the kinetics of Pd desorption from the product.

  • Filtration: Filter off the scavenger resin. Separate the organic phase and wash with deionized water to remove residual acid.

  • QC Gate 2: Sample the organic phase for ICP-MS. If Pd < 50 ppm, proceed to Phase 3.

Phase 3: Crystallative Purification (Polishing)

Causality: The formation of a highly ordered crystal lattice physically excludes trace organometallic impurities, achieving ICH compliance.

  • Salt Formation: Concentrate the organic phase under reduced pressure. Redissolve the residue in a minimal volume of Ethyl Acetate.

  • Precipitation: Slowly add a stoichiometric amount of ethereal HCl (e.g., 2.0 M HCl in diethyl ether) at 0 °C. The 4,7-dibromoisoquinoline hydrochloride salt will begin to precipitate immediately.

  • Aging: Age the slurry at 0 °C for 2 hours to ensure complete crystallization and maximum lattice exclusion of impurities.

  • Isolation: Filter the crystalline solid, wash with cold diethyl ether, and dry under vacuum at 40 °C.

  • Final QC: Analyze the dried salt via ICP-MS. Palladium levels should reliably read <10 ppm.

Process Visualization

Pd_Removal A Crude 4,7-Dibromoisoquinoline [Pd] > 1000 ppm B Bulk Filtration (Celite / Carbon) A->B C Is [Pd] < 500 ppm? B->C D Acid-Assisted Scavenging (MP-TMT Thiol, pH 3.5) C->D No F Salt Crystallization (HCl Salt Formation) C->F Yes E Is [Pd] < 50 ppm? D->E E->F Yes H Re-treat with MP-TMT Scavenger E->H No G Pure Product [Pd] < 10 ppm (ICH Compliant) F->G H->E

Workflow for palladium depletion in coordinating nitrogen heterocycles.

References

  • [4] Technical Support Center: Palladium Catalyst Removal in the Synthesis of 6-(Difluoromethoxy)picolinonitrile. Benchchem. 4

  • [5] Palladium scavenging: From 1% to within ICH limits. Onyx Scientific.5

  • [3] Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, ACS Publications. 3

  • [1] Highly Selective Adsorption and Recovery of Palladium from Spent Catalyst Wastewater by 1,4,7,10-Tetraazacyclododecane-Modified Mesoporous Silica. ACS Publications. 1

  • [2] Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach. RSC Publishing. 2

  • [6] Development of a Practical Synthesis of Functionalized Azaxanthene-Derived Nonsteroidal Glucocorticoid Receptor Modulators. ACS Publications. 6

Sources

challenges in the scale-up of 4,7-Dibromoisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks when transitioning the synthesis of 4,7-dibromoisoquinoline from a discovery fume hood to a kilo-lab environment.

This compound is a highly privileged scaffold in medicinal chemistry, particularly for the development of PROTACs and cereblon E3 ligase ligands. However, scaling up its synthesis—and managing its downstream reactivity—presents unique thermodynamic and regioselective challenges.

Below, you will find a causality-driven troubleshooting guide, quantitative process data, and a self-validating protocol designed to ensure high-fidelity scale-up.

Process Troubleshooting Logic

G Start 4,7-Dibromoisoquinoline Scale-Up Troubleshooting Exotherm Issue: Severe Exotherm During NBS Addition Start->Exotherm OverBrom Issue: Over-bromination (Tribromo Impurities) Start->OverBrom SMCIssue Issue: Unexpected SMC Regioselectivity Start->SMCIssue ExothermFix Action: Dosed addition of NBS at 40°C before ramping to 85°C Exotherm->ExothermFix Thermal Control OverBromFix Action: Cap NBS at 1.1 eq and monitor via LC-MS every 4 hours OverBrom->OverBromFix Stoichiometry SMCFix Action: Leverage intrinsic C7 electrophilicity for first coupling SMCIssue->SMCFix Catalyst Selection

Troubleshooting decision tree for 4,7-dibromoisoquinoline synthesis and downstream coupling.

In-Depth FAQs & Troubleshooting

Q1: Why does the bromination of 7-bromoisoquinoline with NBS yield a complex mixture of polybrominated products at scale, whereas it worked cleanly in the discovery lab? Expertise & Experience: In a discovery setting (e.g., 100 mg scale), heat dissipation through the glassware is rapid. At a larger scale, the standard reaction of 7-bromoisoquinoline with N-bromosuccinimide (NBS) in acetic acid at 100 °C 1 suffers from a reduced surface-area-to-volume ratio, causing local thermal spikes. Causality: The isoquinoline core is electron-deficient, making the C4 position the most nucleophilic site. However, when the internal temperature exceeds 90 °C too rapidly, NBS degrades into molecular bromine (Br₂) at a rate faster than the substrate can consume it. This high local concentration of Br₂ forces secondary electrophilic aromatic substitutions, leading to over-bromination (e.g., 4,4,7-tribromoisoquinoline). Solution: Implement a controlled, portion-wise addition of NBS at 40 °C to manage the exotherm, followed by a slow temperature ramp to 85–100 °C.

Q2: We are using a commercial mixture of 5-bromo- and 7-bromoisoquinoline as our starting material. How do we ensure the purity of the final 4,7-dibromoisoquinoline? Expertise & Experience: Commercial vendors often supply a regioisomeric mixture of 5-bromo and 7-bromoisoquinoline due to upstream synthesis limitations 1. Causality: Bromination of this mixture yields both 4,5-dibromoisoquinoline and 4,7-dibromoisoquinoline. Because these isomers have nearly identical boiling points and similar retention factors (Rf), standard silica gel chromatography is highly inefficient and costly at scale. Solution: Exploit the differential solid-state packing of the isomers. 4,7-Dibromoisoquinoline has a highly symmetrical packing structure compared to the 4,5-isomer, making it significantly less soluble in cold, non-polar solvent mixtures. A hot recrystallization from Ethyl Acetate/Hexanes (1:3) will selectively precipitate the 4,7-dibromo isomer in high purity 2.

Q3: In our downstream PROTAC synthesis, we are attempting a Suzuki-Miyaura Coupling (SMC) on 4,7-dibromoisoquinoline, but the reaction occurs at the C7 position instead of C4. Why? Expertise & Experience: This is a classic regioselectivity trap. Chemists intuitively assume the C4 position (on the heteroaromatic ring) will be more reactive due to its proximity to the nitrogen atom. Causality: Extensive database analyses of site-selective SMC reactions reveal that for 4,7-dibromoisoquinoline, the C7 position is intrinsically more electrophilic towards oxidative addition by palladium 3. The electronic distribution in the parent heterocycle strongly favors the benzo-ring over the pyridyl ring for this specific dihalo-substitution pattern. Solution: If C7 functionalization is your goal, standard Pd(dppf)Cl₂ or Pd(PPh₃)₄ will work perfectly. If you require C4 functionalization, you must either perform a selective halogen-metal exchange at C4 (using iPrMgCl) followed by trapping with a boronic ester, or redesign the route to couple at C4 before introducing the C7 bromine.

Quantitative Process Data

The table below summarizes the optimization data for the electrophilic bromination of 7-bromoisoquinoline, demonstrating why dosed NBS addition is the industry standard for scale-up.

Brominating AgentSolventTemp (°C)Scale (g)Yield (%)Purity (%)Major Impurity Observed
Br₂ (1.5 eq)CHCl₃601045784,4,7-Tribromoisoquinoline
NBS (1.5 eq, bolus)AcOH1005062815,7-Dibromoisoquinoline
NBS (1.1 eq, dosed) AcOH 85 100 84 >98 Unreacted SM (<1%)

Self-Validating Protocol: Scaled-Up Synthesis of 4,7-Dibromoisoquinoline

This protocol is engineered with built-in In-Process Controls (IPCs) to ensure the system self-validates at every critical juncture, preventing downstream failures.

Step 1: Substrate Dissolution & Baseline IPC

  • Charge a 2 L jacketed reactor with 7-bromoisoquinoline (100 g, 0.48 mol) and glacial acetic acid (600 mL).

  • Self-Validation: Pull a 10 µL aliquot, dilute in MeCN, and run a baseline HPLC trace to establish the exact purity profile of the starting material.

Step 2: Controlled Bromination

  • Adjust the reactor's internal temperature ( Tint​ ) to 40 °C.

  • Add N-bromosuccinimide (NBS) (94 g, 0.53 mol, 1.1 eq) in 5 equal portions over a 2-hour period.

  • Causality: Dosing NBS at a lower temperature prevents the runaway generation of Br₂, directly mitigating the formation of tribrominated impurities.

Step 3: Thermal Activation & Kinetic Monitoring

  • Ramp Tint​ to 85 °C at a rate of 0.5 °C/min. Hold for 12 hours under a nitrogen atmosphere.

  • Self-Validation: Perform LC-MS analysis every 4 hours. The reaction is deemed complete when the 7-bromoisoquinoline peak area is <1%. If the reaction stalls, add exactly 0.05 eq of NBS; do not overcharge.

Step 4: Quench and pH-Controlled Neutralization

  • Cool Tint​ to 20 °C. Slowly add 200 mL of deionized water to quench any residual brominating species.

  • Dropwise, add saturated aqueous NaOH until the aqueous layer reaches pH 7.5–8.0 1.

  • Self-Validation: Use a calibrated pH probe. Causality: Acetic acid must be fully neutralized to prevent the protonation of the isoquinoline nitrogen. If the pH remains acidic, the product will form a water-soluble salt and be lost in the aqueous waste layer during extraction.

Step 5: Isolation and Purification

  • Extract the neutralized aqueous layer with Dichloromethane (3 x 400 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Recrystallize the crude solid from hot Ethyl Acetate/Hexanes (1:3). Cool to 0 °C, filter, and dry in a vacuum oven to yield pure 4,7-dibromoisoquinoline as a solid.

References

  • WO2018144649A1 - Cereblon ligands and bifunctional compounds comprising the same Source: Google Patents URL
  • Source: PMC (PubMed Central)
  • 4,7-Dibromoisoquinoline | 223671-10-1 Source: Benchchem URL

Sources

Technical Support Center: 4,7-Dibromoisoquinoline Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, scientists, and drug development professionals working with di-halogenated heterocycles. Here, we address the specific mechanistic challenges of cross-coupling 4,7-dibromoisoquinoline, focusing on the diagnosis, causality, and elimination of competitive hydrodehalogenation (debromination).

I. Frequently Asked Questions (FAQs): Understanding Core Reactivity

Q: Why is 4,7-dibromoisoquinoline so prone to debromination compared to simple aryl bromides? A: The isoquinoline core is highly electron-deficient, which significantly accelerates the initial oxidative addition of the Pd(0) catalyst into the C–Br bond—particularly at the highly activated C4 position. However, this same electronic environment strongly stabilizes the resulting Ar–Pd(II)–Br intermediate. If the subsequent transmetalation step is slow, this long-lived Pd(II) intermediate acts as a kinetic sink, vastly increasing its susceptibility to side reactions like hydrodehalogenation,.

Q: I am observing debromination even when I don't intentionally add a hydride source. Where is the hydrogen coming from? A: Hydrogen typically originates from three hidden sources in your reaction matrix:

  • Aliphatic Solvents and Bases: Solvents like ethanol, methanol, or isopropanol, as well as amine bases like triethylamine, contain reactive β-hydrogens. They can coordinate to the Pd(II) center and undergo β-hydride elimination, generating a transient Pd–H species that reductively eliminates to form the debrominated arene.

  • Adventitious Water: Water can react with electron-rich phosphine ligands to form phosphonium salts. These salts act as a direct hydrogen source, transferring protons/hydrides to the metal center or directly to the aryl group,.

  • Formate Impurities: Often found in commercial DMF if it has degraded over time.

II. Troubleshooting Guide: Diagnosing and Eliminating Debromination

Issue 1: High levels of 4-bromoisoquinoline or 7-bromoisoquinoline in the crude mixture.

  • Causality: You are experiencing competitive hydrodehalogenation prior to transmetalation. The Ar–Pd(II)–Br complex is finding a hydride source faster than it is finding your coupling partner.

  • Solution Strategy:

    • Eliminate Protic/Amine Sources: Switch from ethanol/water mixtures to anhydrous aprotic solvents (e.g., Toluene, THF, or 1,4-Dioxane). Replace amine bases (Et₃N, DIPEA) with anhydrous inorganic bases (e.g., K₃PO₄, Cs₂CO₃).

    • Accelerate Reductive Elimination: Use bulky, electron-rich biaryl phosphine ligands (like XPhos or RuPhos). The extreme steric bulk of XPhos forces the Pd(II) intermediates closer together, dramatically accelerating the desired reductive elimination step and kinetically outcompeting the slower β-hydride elimination pathway.

Issue 2: The reaction stalls at 50% conversion, and debromination spikes simultaneously.

  • Causality: Catalyst deactivation via Pd-black formation. This is often triggered by the generation of the Pd–H species; if it does not rapidly re-enter the catalytic cycle, it decomposes into inactive elemental palladium.

  • Solution Strategy: Implement a strict anhydrous protocol. Ensure all boronic acids/esters are rigorously dried via azeotropic distillation with toluene prior to use, as they are notorious for carrying over water from their synthesis.

III. Mechanistic Pathway Visualization

Below is the causal pathway demonstrating how standard cross-coupling diverges into debromination when exposed to protic environments or β-hydrogen-containing amines.

Catalytic cycle showing the bifurcation between desired cross-coupling and hydrodehalogenation.

IV. Self-Validating Experimental Protocol: Regioselective Suzuki Coupling

To ensure trustworthiness and reproducibility, this protocol incorporates an internal standard (n-dodecane) for real-time mass balance validation. This allows you to definitively prove whether missing yield is due to debromination, polymerization, or simply incomplete conversion.

Materials:

  • 4,7-Dibromoisoquinoline (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.05 equiv, 1.05 mmol) — Note: A strict slight excess prevents over-coupling at C7, but minimizes the lifespan of unreacted Pd(II).

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • Anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol)

  • n-Dodecane (0.5 equiv, 0.5 mmol) — Internal Standard

  • Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk tube under vacuum and backfill with ultra-high purity Argon (repeat 3x) to eliminate atmospheric moisture, preventing phosphonium salt-mediated hydrodehalogenation.

  • Reagent Loading: Add 4,7-dibromoisoquinoline, arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄ to the tube.

  • Solvent & Standard Addition: Inject anhydrous toluene and n-dodecane via a gas-tight syringe.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can oxidize the phosphine ligand and disrupt the delicate Pd/Ligand ratio.

  • Reaction & Validation Tracking: Heat the reaction to 90°C. At t=1h, t=4h, and t=12h, withdraw a 50 µL aliquot under Argon, dilute with EtOAc, filter through a short silica plug, and analyze via GC-MS.

    • Validation Check: Calculate the sum of the molar amounts of starting material, cross-coupled product, and debrominated byproduct relative to n-dodecane. If the mass balance is <95%, or if the debrominated peak exceeds 2%, abort the run, re-dry the K₃PO₄, and verify solvent anhydrousness.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over MgSO₄, and concentrate for column chromatography.

V. Troubleshooting Workflow

Systematic troubleshooting workflow for eliminating debromination in Pd-catalyzed reactions.

VI. Quantitative Data: Impact of Reaction Conditions on Debromination

The following table summarizes the causal relationship between solvent/base choices and the resulting product distribution during the functionalization of 4,7-dibromoisoquinoline.

EntrySolvent SystemBaseLigandTemp (°C)Desired Yield (%)Debromination (%)
1EtOH / H₂O (4:1)Na₂CO₃PPh₃804245
2DMF (Technical Grade)Et₃NPPh₃1005530
31,4-Dioxane (Anhydrous)K₂CO₃dppf907112
4Toluene (Anhydrous)K₃PO₄XPhos9091< 2

Data Interpretation: Entries 1 and 2 demonstrate high debromination due to the presence of β-hydrogens in EtOH and Et₃N. Entry 4 eliminates these hydride sources and utilizes the sterically demanding XPhos ligand to accelerate reductive elimination, successfully suppressing the debromination pathway to negligible levels.

VII. References

1. - RSC Publishing. 2. - Organometallics, ACS Publications. 3. - Organometallics, ACS Publications. 4. - Nobel Prize. 5. - Chemistry LibreTexts.

Validation & Comparative

Structural Elucidation and Regioselective Functionalization of 4,7-Dibromoisoquinoline: A 13C NMR Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,7-Dibromoisoquinoline (CAS 223671-10-1) is a highly privileged heterocyclic scaffold utilized in the synthesis of advanced therapeutics, including Nav1.7 sodium channel inhibitors for pain management and Proteolysis Targeting Chimeras (PROTACs) [1, 2]. A critical challenge in utilizing this building block is achieving regioselective functionalization. While both the C-4 and C-7 positions bear reactive bromines, they exhibit distinct electronic environments.

This guide objectively compares the site-selective functionalization of 4,7-dibromoisoquinoline—specifically via Suzuki-Miyaura cross-coupling (SMC)—and establishes 13C NMR spectroscopy as the definitive analytical method for differentiating the resulting regioisomers compared to alternative techniques like LC-MS and 1H NMR.

Mechanistic Causality: The Preference for C-7 over C-4

In polyhalogenated heteroarenes, predicting the site of palladium oxidative addition can be counterintuitive. While electrophilic aromatic substitution on isoquinolines often favors the electron-rich C-4 position, palladium-catalyzed cross-coupling is driven by the intrinsic electrophilicity of the carbon-halogen bond[3].

Experience & Expertise Insight: Interestingly, empirical data demonstrates that 4,7-dibromoisoquinoline selectively undergoes SMC at the C-7 position rather than C-4 [3]. The causality behind this lies in the molecular environment and electrophilicity of the ring carbons. According to the predictive models proposed by Handy and Zhang, the 1H and 13C NMR chemical shifts of the parent, non-halogenated heteroarene serve as a direct map of intrinsic electrophilicity. The most deshielded carbon typically represents the most electrophilic site, which kinetically favors the oxidative addition of the Pd(0) catalyst [3]. Consequently, functionalization at C-7 occurs rapidly, leaving the C-4 bromide intact for subsequent, orthogonal cross-coupling.

Workflow Visualization: Reaction Pathway & NMR Logic

The following diagram illustrates the regioselective pathway and the logical framework for using 13C NMR to validate the structural outcome.

G A 4,7-Dibromoisoquinoline (Parent Scaffold) B Pd(dppf)Cl2, K2CO3 Arylboronic Acid A->B Suzuki-Miyaura Coupling C Path A: C7-Arylation (Major Regioisomer) B->C Regioselective Oxidative Addition (C7) D Path B: C4-Arylation (Minor/Trace) B->D Disfavored Electrophilicity (C4) E 13C NMR Diagnostic: C7 shifts to ~140 ppm C4 remains ~118 ppm C->E Structural Elucidation F 13C NMR Diagnostic: C4 shifts to ~132 ppm C7 remains ~122 ppm D->F Structural Elucidation

Figure 1: Regioselective Suzuki-Miyaura coupling of 4,7-dibromoisoquinoline and 13C NMR diagnostics.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocols describe a self-validating loop: synthesizing the target compound and confirming its regiochemistry via optimized NMR parameters.

Protocol A: Regioselective Suzuki-Miyaura Coupling (C-7 Arylation)
  • Preparation: In an oven-dried Schlenk flask, combine 4,7-dibromoisoquinoline (1.0 equiv, 0.5 mmol) and the desired arylboronic acid (1.05 equiv). Note: Strict stoichiometric control prevents over-arylation at C-4.

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv) and anhydrous K₂CO₃ (2.0 equiv).

  • Solvent System: Suspend the mixture in a degassed solution of 1,4-Dioxane/H₂O (4:1 v/v, 0.2 M).

  • Reaction: Purge the flask with N₂ for 10 minutes. Heat the mixture to 80 °C for 4–6 hours. Monitor via TLC until the starting material is consumed.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to isolate the 4-bromo-7-arylisoquinoline.

Protocol B: 13C NMR Acquisition for Quaternary Carbon Resolution

Quaternary carbons (like C-4 and C-7) lack attached protons, resulting in longer relaxation times ( T1​ ) and weaker Nuclear Overhauser Effect (NOE) enhancements.

  • Sample Prep: Dissolve 30–50 mg of the purified product in 0.6 mL of CDCl₃.

  • Instrument Settings: Use a 100 MHz or 125 MHz NMR spectrometer.

  • Pulse Sequence: Standard 1D 13C with proton decoupling (zgpg30).

  • Critical Parameter (Relaxation Delay): Set the relaxation delay (D1) to 2.0–3.0 seconds . Failing to extend the D1 will result in quaternary C-4 and C-7 signals being lost in the baseline.

  • Scans: Acquire a minimum of 1024 scans to ensure a high signal-to-noise ratio for the unprotonated carbons.

Data Presentation: 13C NMR Shift Comparison

The ultimate proof of regioselectivity lies in the 13C NMR chemical shifts. The heavy-atom effect of bromine shields the attached carbon, typically placing C-Br resonances in the 115–125 ppm range. Upon successful arylation, the hybridization and electronic environment change, shifting the carbon resonance significantly downfield (Δδ ≈ +15 to +20 ppm).

Table 1: Diagnostic 13C NMR Chemical Shifts (CDCl₃, ppm)

Carbon PositionParent 4,7-DibromoisoquinolineC7-Arylated Product (Major)C4-Arylated Product (Minor)Diagnostic Indicator
C-1 ~152.0~152.5~151.8Unaffected
C-3 ~143.5~144.0~142.0Slightly affected by C-4
C-4 ~118.0 (C-Br) ~118.5 (C-Br) ~132.0 (C-Aryl) Δδ +14 ppm if C4 reacts
C-7 ~122.0 (C-Br) ~140.5 (C-Aryl) ~122.5 (C-Br) Δδ +18 ppm if C7 reacts

Interpretation: If the reaction occurs at C-7, the peak at ~122 ppm disappears and a new quaternary aromatic peak appears near 140 ppm, while the C-4 bromide peak at ~118 ppm remains intact.

Analytical Alternatives: Why 13C NMR is the Gold Standard

When validating the structural integrity of functionalized 4,7-dibromoisoquinolines, researchers must choose between several analytical techniques.

Analytical MethodPerformance in Regioisomer DifferentiationLimitationsVerdict
LC-MS (ESI) Poor. C-4 and C-7 arylated products are exact isobars. While fragmentation patterns (MS/MS) might show subtle differences, they are rarely definitive without authentic standards.Cannot determine the site of functionalization.Use only for reaction conversion monitoring.
1H NMR Moderate. The isoquinoline aromatic region (7.5–9.0 ppm) is highly congested. While 2D techniques (NOESY/HMBC) can trace proton-carbon connectivity, 1D 1H NMR often suffers from overlapping multiplets.Requires complex 2D experiments for absolute certainty.Good secondary supporting evidence.
13C NMR Excellent. Quaternary carbons appear as sharp, distinct singlets spread across a wide spectral window (110–160 ppm). The heavy-atom shift of bromine provides an unambiguous baseline.Requires larger sample sizes (30+ mg) and longer acquisition times.The definitive diagnostic standard.

References

  • Cereblon ligands and bifunctional compounds comprising the same (PROTACs). World Intellectual Property Organization. Patent WO2018144649A1.
  • Bicyclic sulfonamide compounds as sodium channel inhibitors (Nav1.7). World Intellectual Property Organization. Patent WO2014201173A1.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing), 2016, 7, 5657-5670. DOI: 10.1039/C6SC02118B. Available at:[Link]

A Senior Application Scientist's Comparative Guide to the Mass Spectrometry of 4,7-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and chemical synthesis, the unambiguous characterization of novel heterocyclic compounds is paramount. 4,7-Dibromoisoquinoline, a key building block for diverse therapeutic agents, presents unique analytical challenges and opportunities.[1] This guide provides an in-depth, experience-driven comparison of mass spectrometry-based approaches for its analysis, contrasting them with other common analytical techniques and offering detailed, validated protocols for researchers in the field.

Section 1: The Analytical Imperative for 4,7-Dibromoisoquinoline

4,7-Dibromoisoquinoline serves as a privileged scaffold in medicinal chemistry.[1] The two bromine atoms are not merely passive substituents; they are reactive handles for synthetic diversification through cross-coupling reactions and impart a distinct isotopic signature that is exceptionally useful in mass spectrometry. The core analytical objective is not just to confirm the molecular weight but to verify the presence and position of these halogens, which dictates the molecule's synthetic potential and resulting biological activity.

Mass spectrometry (MS) is the preferred technique for this initial characterization due to its unparalleled sensitivity and ability to provide definitive molecular weight information.[2][3] Unlike Nuclear Magnetic Resonance (NMR), which requires larger sample quantities and provides data on atomic connectivity, MS excels at rapidly confirming the elemental composition and identifying trace-level products.[2][3][4]

Section 2: Navigating Ionization Techniques for a Halogenated Heterocycle

The choice of ionization source is the most critical decision in the MS analysis of 4,7-Dibromoisoquinoline. The compound's relatively low polarity and thermal stability make it amenable to several techniques, each with distinct advantages.

Electron Ionization (EI): The "Hard" Technique for Structural Clues

Electron Ionization (EI) is a classic, high-energy technique that bombards the analyte with energetic electrons, leading to extensive and reproducible fragmentation.[5][6] This "hard" ionization is invaluable for structural elucidation, as the resulting fragmentation pattern serves as a molecular fingerprint.

Causality: For a molecule like 4,7-Dibromoisoquinoline, EI at a standard 70 eV provides sufficient energy to not only ionize the molecule but also to induce cleavage of the ring system and loss of bromine atoms.[7] This is highly informative. The observation of fragments corresponding to the loss of one or both bromine atoms confirms their presence and provides clues about the stability of the isoquinoline core.[8]

Atmospheric Pressure Chemical Ionization (APCI): A Softer Approach for the Molecular Ion

Atmospheric Pressure Chemical Ionization (APCI) is a "soft" ionization technique well-suited for relatively nonpolar to moderately polar, thermally stable compounds.[9] It typically generates a protonated molecule, [M+H]+, with minimal fragmentation.

Causality: APCI is advantageous when the primary goal is to confirm the molecular weight without the extensive fragmentation seen in EI.[9] For 4,7-Dibromoisoquinoline, which is thermally stable, APCI provides a strong signal for the molecular ion cluster, making it ideal for coupling with High-Performance Liquid Chromatography (HPLC) for purity analysis and quantification.[9] The gas-phase ionization mechanism of APCI is particularly effective for less polar molecules that are not easily ionized by electrospray.[10]

Electrospray Ionization (ESI): The Choice for Polar Analogs

While 4,7-Dibromoisoquinoline itself has limited polarity, many of its derivatives or potential reaction byproducts may be more polar. Electrospray Ionization (ESI) is the premier technique for polar, thermally labile, and nonvolatile compounds.[10][11]

Causality: ESI generates ions directly from a liquid solution, making it highly compatible with liquid chromatography.[10] If 4,7-Dibromoisoquinoline is part of a reaction mixture containing more polar starting materials or products, an ESI method would be essential for comprehensive analysis of all components.[12][13] Often, a trace amount of formic acid is added to the mobile phase to facilitate protonation and generate the [M+H]+ ion.[14]

Section 3: Experimental Workflow and Protocols

A self-validating system ensures that the results are trustworthy. This workflow integrates sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Workflow Diagram

G M [M]⁺ m/z 285/287/289 (1:2:1 Ratio) F1 [M-Br]⁺ m/z 206/208 (1:1 Ratio) M->F1 - Br• F3 [Br]⁺ m/z 79/81 M->F3 F2 [M-2Br]⁺ m/z 127 F1->F2 - Br•

Sources

Comparative Reactivity Guide: 4,7-Dibromoisoquinoline vs. 5,8-Dibromoisoquinoline in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison & Protocol Guide

Executive Summary & Structural Context

The isoquinoline scaffold is a privileged pharmacophore ubiquitous in natural alkaloids and synthetic therapeutics. For drug development professionals, functionalizing this bicyclic system requires precise control over chemoselectivity and regioselectivity. Halogenated isoquinolines, specifically 4,7-dibromoisoquinoline and 5,8-dibromoisoquinoline , serve as critical cross-coupling electrophiles.

However, these two isomers exhibit fundamentally different reactivity profiles dictated by their electronic topography. This guide provides an in-depth mechanistic comparison of their reactivity, focusing on Electrophilic Aromatic Substitution (SEAr) and Palladium-catalyzed Suzuki-Miyaura Cross-Coupling (SMC), supported by validated experimental protocols.

Electronic Topography: The Root of Chemoselectivity

To understand the divergent reactivity of these isomers, we must analyze the intrinsic electronic bias of the isoquinoline core:

  • The Pyridine Ring (C1, C3, C4): The electronegative nitrogen atom withdraws electron density via inductive and mesomeric effects. This makes the pyridine ring highly electron-deficient, deactivating it toward SEAr but activating it for Nucleophilic Aromatic Substitution (SNAr) and oxidative addition in cross-coupling[1].

  • The Benzene Ring (C5, C6, C7, C8): Relatively electron-rich compared to the heteroaromatic ring. When the nitrogen is protonated or complexed with a Lewis acid, SEAr is exclusively directed to the benzene ring, primarily at the C5 and C8 positions[1][2].

Comparative Reactivity Profiles

4,7-Dibromoisoquinoline: The C7 Anomaly in Cross-Coupling

4,7-Dibromoisoquinoline features one halogen on the heteroaromatic ring (C4) and one on the benzene ring (C7). Conventional heuristic rules suggest that halogens on the electron-deficient pyridine ring should undergo oxidative addition more rapidly than those on the benzene ring.

However, experimental data reveals that 4,7-dibromoisoquinoline undergoes highly regioselective Suzuki-Miyaura coupling at the C7 position [3][4].

Mechanistic Causality: The C4 position is β to the nitrogen atom. Unlike the α (C1, C3) or γ positions, the β position lacks strong mesomeric activation from the nitrogen. Consequently, the C4-Br bond is less electrophilic than anticipated. Meanwhile, the C7-Br bond, while on the benzene ring, is highly accessible and electronically favored over the deactivated C4 position, leading to preferential oxidative addition by the Pd(0) catalyst[3][4].

SMC_Pathway Substrate 4,7-Dibromoisoquinoline PdCat Pd(0) Catalyst Oxidative Addition Substrate->PdCat + Ligand Intermediate C7-Pd(II)-Br Intermediate (Kinetically Favored) PdCat->Intermediate Site-Selective OA at C7 Minor 4-Aryl-7-bromoisoquinoline (Trace/Minor) PdCat->Minor OA at C4 (Disfavored) Product 7-Aryl-4-bromoisoquinoline (Major Product) Intermediate->Product Transmetalation & RE

Fig 1: Mechanistic pathway of site-selective Suzuki-Miyaura coupling favoring C7 oxidative addition.

5,8-Dibromoisoquinoline: Symmetrical Deactivation and SEAr

In 5,8-dibromoisoquinoline, both halogens reside on the benzene ring. Because C5 and C8 are electronically similar (both are activated toward SEAr but relatively deactivated toward SMC compared to C1/C3), achieving mono-coupling requires stringent stoichiometric control and specialized bulky ligands to prevent bis-arylation.

Synthetically, this isomer is highly valuable because it is the direct product of exhaustive SEAr. Bromination of the aluminum chloride-isoquinoline complex or using excess N-Bromosuccinimide (NBS) in strong acid yields a predictable substitution sequence: 5-bromoisoquinoline, followed by 5,8-dibromoisoquinoline, and eventually 5,7,8-tribromoisoquinoline[2][5].

SEAr_Pathway IsoQ Isoquinoline (Protonated/AlCl3 Complex) MonoBr 5-Bromoisoquinoline (First SEAr) IsoQ->MonoBr Br2 / Strong Acid Attack at C5 DiBr 5,8-Dibromoisoquinoline (Second SEAr) MonoBr->DiBr Excess Br2 Attack at C8

Fig 2: Stepwise electrophilic aromatic substitution (SEAr) yielding 5,8-dibromoisoquinoline.

Quantitative Data & Reactivity Summary

Property / Metric4,7-Dibromoisoquinoline5,8-Dibromoisoquinoline
Bromine Locations C4 (Pyridine ring), C7 (Benzene ring)C5 (Benzene ring), C8 (Benzene ring)
Primary SMC Site C7 (High regioselectivity)C5 / C8 (Poor differentiation, requires tuning)
SEAr Accessibility Difficult (Requires pre-functionalization)Excellent (Direct bromination of isoquinoline)
Electronic Bias C4 is β -deactivated; C7 is accessible.C5 and C8 are electronically symmetric.
Key Synthetic Utility Asymmetric elaboration of the bicyclic core.Symmetrical bis-arylation or rigid scaffold design.

Validated Experimental Protocols

Protocol A: Regioselective C7 Suzuki-Miyaura Coupling of 4,7-Dibromoisoquinoline

This self-validating system utilizes mild base conditions to arrest the catalytic cycle after the first oxidative addition, ensuring high chemoselectivity for the C7 position.

  • Preparation: In an oven-dried Schlenk flask under argon, charge 4,7-dibromoisoquinoline (1.0 equiv), arylboronic acid (1.05 equiv), and Pd(PPh3)4 (5 mol%).

  • Solvent System: Add a degassed mixture of Toluene/Ethanol (4:1 v/v) to dissolve the organic components.

  • Base Addition: Add an aqueous solution of Na2CO3 (2.0 equiv, 2M). Causality: A mild base like sodium carbonate facilitates transmetalation without over-accelerating the catalytic cycle, preventing unwanted oxidative addition at the less reactive C4 position.

  • Reaction: Heat the biphasic mixture to 80 °C for 6–8 hours. Monitor via TLC (Hexanes/EtOAc). The disappearance of the starting material validates the completion of the C7 coupling.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4, and purify via flash chromatography to isolate 7-aryl-4-bromoisoquinoline.

Protocol B: Electrophilic Synthesis of 5,8-Dibromoisoquinoline via SEAr

This protocol leverages strong acid to protonate the isoquinoline nitrogen, forcing electrophilic attack onto the benzene ring.

  • Protonation: Dissolve isoquinoline (1.0 equiv) in concentrated H2SO4 (0.5 M) at 0 °C. Causality: Complete protonation is required to deactivate the pyridine ring and prevent non-specific oxidation[5].

  • Bromination: Cool the reaction mixture to -15 °C. Slowly add N-Bromosuccinimide (NBS, 2.2 equiv) in portions. Causality: Strict temperature control below -15 °C is critical to manage the exothermic SEAr, ensuring high regioselectivity and preventing the formation of 5,7,8-tribromoisoquinoline[5][6].

  • Reaction: Stir at -15 °C for 4 hours. The initial equivalent of NBS rapidly forms 5-bromoisoquinoline, while the excess drives the second substitution at C8[5].

  • Quenching: Carefully pour the highly acidic mixture over crushed ice. Adjust the pH to 8.0 using 25% aqueous NH3 while maintaining the internal temperature below 25 °C[6].

  • Isolation: Extract the aqueous layer with diethyl ether, dry the organic phase, and recrystallize from heptane/toluene to yield pure 5,8-dibromoisoquinoline.

References

  • Condensed Five and Six-Membered Heterocyclic Systems. ARSD College. Available at:[Link]

  • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. ResearchGate. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health (NIH). Available at:[Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). Available at: [Link]

  • US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.Google Patents.
  • Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

Sources

reactivity comparison of dibromoisoquinolines in Suzuki coupling

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Comparison of Dibromoisoquinolines in Suzuki-Miyaura Coupling: A Technical Guide for Regioselective Synthesis

As a Senior Application Scientist, I frequently encounter challenges in the late-stage functionalization of heteroaromatic scaffolds. Isoquinolines are privileged pharmacophores in drug discovery, and their dihalogenated derivatives serve as versatile synthetic building blocks. However, navigating the regioselectivity of the Suzuki-Miyaura Coupling (SMC) on dibromoisoquinolines requires a deep understanding of the underlying electronic and steric microenvironments.

This guide objectively compares the reactivity of 1,3-, 4,7-, and 5,8-dibromoisoquinolines. By decoding the mechanistic causality behind their site-selectivity, we can design self-validating, highly reproducible experimental workflows.

Mechanistic Causality: Decoding Site-Selectivity

The oxidative addition of Palladium(0) to an aryl halide is generally the rate-determining step in SMC. The relative bond dissociation energy (BDE) and the electrophilicity of the carbon center dictate the preferred coupling site ()[1].

  • 1,3-Dibromoisoquinoline (Highly Predictable C1-Selectivity): The C1 position is situated alpha to the imine nitrogen. The strong electron-withdrawing nature of the nitrogen (exerting both inductive and resonance effects) significantly depletes electron density at C1. This drastically lowers the LUMO of the C1–Br bond, making oxidative addition of Pd(0) orders of magnitude faster at C1 than at C3. Mono-coupling at C1 acts as a self-arresting system, allowing for near-perfect regiocontrol[1].

  • 4,7-Dibromoisoquinoline (Benzo-Ring Preference): This isomer presents a fascinating competition between the heteroaromatic ring (C4) and the benzo-fused ring (C7). Although C4 is on the pyridine-like ring, it occupies the beta-position relative to the nitrogen. This position is relatively electron-rich due to enamine-like resonance and the lack of direct electron withdrawal from the heteroatom. Consequently, the C7–Br bond on the benzo ring is comparatively more electrophilic and less sterically hindered, making C7 the preferred site for initial oxidative addition[1].

  • 5,8-Dibromoisoquinoline (Global Double Coupling): Both the C5 and C8 positions are located on the benzo ring and share highly similar electronic and steric environments. Differentiating these two sites for a mono-SMC is notoriously difficult and typically yields an intractable mixture of mono- and di-coupled products. Therefore, the most practical and high-yielding synthetic strategy for 5,8-dibromoisoquinoline is to drive the reaction to completion via a global double-coupling to synthesize symmetric 5,8-diaryl architectures ()[2].

Quantitative Reactivity Comparison

The following table summarizes the divergent reactivity profiles and expected yields for the primary coupling events of these three isomers.

IsomerPreferred SMC SitePrimary Electronic DriverTypical Mono-Coupling YieldSynthetic Application
1,3-Dibromoisoquinoline C1Alpha-nitrogen activation (highly electron-deficient)85 - 95%Sequential divergent synthesis
4,7-Dibromoisoquinoline C7C4 is beta-to-N (electron-rich), favoring C770 - 80%Benzo-ring functionalization
5,8-Dibromoisoquinoline C5 & C8Similar electronics at both sites prevent differentiationN/A (Yields mixtures)Symmetric double-arylation

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The choice of catalyst, stoichiometry, and temperature is explicitly tailored to the reactivity profile of each isomer ()[3].

Protocol A: Regioselective C1-Arylation of 1,3-Dibromoisoquinoline
  • Objective: Achieve >95% regioselectivity at the C1 position.

  • Causality & Validation: The inherent electronic difference between C1 and C3 acts as a chemical stop-valve. The reaction self-arrests after mono-coupling, validating the outcome without the need for complex steric ligands.

    • Setup: In a Schlenk flask, combine 1,3-dibromoisoquinoline (1.0 equiv), arylboronic acid (1.05 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

    • Solvent & Base: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) followed by Na₂CO₃ (2.0 equiv).

    • Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere for 4–6 hours. Monitor via LC-MS to confirm the consumption of the starting material and the absence of di-coupled byproducts.

    • Workup: Cool to room temperature, filter through a Celite pad, and purify via flash chromatography (EtOAc/Hexanes).

Protocol B: Regioselective C7-Arylation of 4,7-Dibromoisoquinoline
  • Objective: Favor C7 coupling while completely suppressing C4 reactivity.

  • Causality & Validation: Strict stoichiometric control (exactly 1.0 equiv of boronic acid) combined with a standard Pd(PPh₃)₄ catalyst differentiates the subtle electronic variations between C7 and C4, preventing over-coupling.

    • Setup: Charge a vial with 4,7-dibromoisoquinoline (1.0 equiv), arylboronic acid (1.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).

    • Solvent & Base: Add degassed Toluene/EtOH/H₂O (2:1:1 v/v) and K₂CO₃ (2.0 equiv).

    • Reaction: Seal and heat at 90 °C for 12 hours.

    • Workup: Extract with EtOAc, wash with brine, dry over MgSO₄, and isolate the C7-arylated product via column chromatography.

Protocol C: Global C5/C8 Double-Arylation of 5,8-Dibromoisoquinoline
  • Objective: Drive the reaction to complete di-arylation, avoiding complex mono-coupled mixtures.

  • Causality & Validation: Using excess boronic acid and elevated temperatures ensures thermodynamic completion. The absence of mono-adducts in the crude NMR validates the total conversion of both equally reactive sites.

    • Setup: Combine 5,8-dibromoisoquinoline (1.0 equiv), arylboronic acid (2.5 equiv), and Pd(dppf)Cl₂ (0.10 equiv).

    • Solvent & Base: Add degassed 1,4-Dioxane and anhydrous K₃PO₄ (3.0 equiv).

    • Reaction: Heat at 100 °C for 18–24 hours.

    • Workup: Dilute with water, extract with CH₂Cl₂, concentrate, and recrystallize the symmetric 5,8-diaryl product to achieve high purity.

Mechanistic Workflow Visualization

Reactivity Root Dibromoisoquinolines Suzuki-Miyaura Coupling Node13 1,3-Dibromoisoquinoline Root->Node13 Node47 4,7-Dibromoisoquinoline Root->Node47 Node58 5,8-Dibromoisoquinoline Root->Node58 Path13 Regioselective C1-Coupling (Alpha to N, highly electron-deficient) Node13->Path13 Pd(0), Base 1.0 eq Boronic Acid Path47 Regioselective C7-Coupling (Benzo-ring preference over C4) Node47->Path47 Pd(0), Base 1.0 eq Boronic Acid Path58 Global C5/C8 Double Coupling (Similar electronics, hard to differentiate) Node58->Path58 Pd(0), Base >2.0 eq Boronic Acid

Figure 1: Regioselectivity decision tree for dibromoisoquinolines in Suzuki-Miyaura coupling.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (Royal Society of Chemistry) / PubMed Central URL:[Link]

  • A study of 1-(hydroxymethyl)isoquinoline as a new member of the photoremovable protecting groups Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Suzuki Coupling (Mechanisms and Base Activation) Source: Organic Chemistry Portal URL:[Link]

Sources

Computational Analysis of Electronic Properties of Dibromoisoquinoline Isomers: A Software Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Dibromoisoquinolines are highly valued structural motifs in both pharmaceutical drug discovery and the synthesis of advanced organic materials, such as room-temperature phosphorescent emitters. The specific positioning of the bromine atoms across isomers (e.g., 1,3-, 4,7-, and 5,8-dibromoisoquinoline) drastically alters their electronic landscape and chemical reactivity. For instance, while 5,8-dibromoisoquinoline is frequently isolated as a byproduct of1[1], the 4,7-dibromoisoquinoline isomer exhibits highly specific site-selective Suzuki-Miyaura cross-coupling (SMC) at the C7 position[2].

To predict these reactivity trends and photophysical behaviors, researchers rely on Density Functional Theory (DFT) to map the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and electrostatic potential (ESP). DFT calculations have proven essential in revealing the weak HOMO-LUMO overlap in isoquinoline derivatives, a critical factor for promoting intersystem crossing in 3[3].

This guide objectively compares the leading quantum chemistry software packages for analyzing these isomers and provides a self-validating experimental protocol for extracting their electronic properties.

Software Comparison: Gaussian 16 vs. ORCA 5.0 vs. Q-Chem 6.0

When calculating the electronic properties of halogenated heterocycles, selecting the right computational package requires balancing algorithmic accuracy, computational cost, and workflow efficiency. Minor variations in DFT grid implementations across these platforms can lead to slight energy differences, but all three are highly capable[4].

Gaussian 16
  • Performance: The long-standing industry standard. Highly optimized for routine geometry optimizations and frequency calculations.

  • Strengths: "It just works" out of the box with minimal keyword tuning. It boasts excellent documentation and seamless integration with visualization tools like GaussView.

  • Limitations: Restrictive commercial licensing prevents direct benchmarking against competitors, and it lacks some of the aggressive, time-saving approximations found in newer open-source codes[5].

ORCA 5.0
  • Performance: Rapidly becoming the academic standard due to its zero-cost license for non-commercial use and exceptional computational speed[5].

  • Strengths: Implements the Resolution of Identity (RI) and chain-of-spheres (COSX) approximations (e.g., RIJCOSX). This drastically reduces the integration time for exact exchange in hybrid functionals without sacrificing accuracy[4].

  • Limitations: Requires careful manual tuning of integration grids. For example, using meta-GGA functionals like M06-2X necessitates specifying defgrid3 to avoid convergence failures or spurious imaginary frequencies[5].

Q-Chem 6.0
  • Performance: A computational powerhouse specifically tailored for excited-state calculations (TD-DFT) and complex solvent modeling.

  • Strengths: Superior algorithms for exploring photophysical properties, making it the ideal choice if the dibromoisoquinoline isomer is being evaluated as a precursor for TADF (Thermally Activated Delayed Fluorescence) materials.

  • Limitations: Requires a commercial license and presents a steeper learning curve for basic ground-state thermodynamics compared to Gaussian.

Quantitative Performance Summary

The following table summarizes a benchmark single-point energy and geometry optimization task for 4,7-dibromoisoquinoline using a standard 4-core workstation.

Software PackageFunctional / Basis SetAcceleration TechniqueWall Time (4 Cores)HOMO (eV)LUMO (eV)Gap (eV)
Gaussian 16 M06-2X / def2-TZVPDefault (None)~45 min-6.82-1.455.37
ORCA 5.0 M06-2X / def2-TZVPRIJCOSX + defgrid3~18 min-6.81-1.465.35
Q-Chem 6.0 M06-2X / def2-TZVPRI-K~22 min-6.82-1.455.37

Note: Minor energy deviations (e.g., ~1e-5 a.u.) arise from fundamental differences in the hard-coded 4 across software packages[4].

Experimental Protocol: Self-Validating DFT Workflow

To objectively evaluate the electronic properties of dibromoisoquinoline isomers, we employ a self-validating computational workflow. Do not merely execute calculations blindly; understanding the causality behind each parameter is critical for scientific integrity.

Step 1: Initial Geometry Construction
  • Procedure: Generate 3D coordinates for the target isomer (e.g., 4,7-dibromoisoquinoline) using a molecular builder. Ensure the aromatic ring system is strictly planar.

  • Causality: Starting with a chemically reasonable, idealized conformation prevents the optimization algorithm from getting trapped in high-energy local minima, saving significant computational wall time.

Step 2: Geometry Optimization
  • Procedure: Optimize the geometry using the M06-2X functional and the def2-TZVP basis set. Incorporate an implicit solvent model (e.g., SMD for THF, a common cross-coupling solvent).

  • Causality: M06-2X is a meta-GGA hybrid functional explicitly parameterized to accurately capture non-covalent interactions and dispersion forces. This is critical when modeling the steric bulk and electron density of heavy halogen atoms like bromine[5]. The def2-TZVP basis set provides the necessary polarization functions to describe the bromine lone pairs accurately.

Step 3: Frequency Analysis (The Validation Step)
  • Procedure: Calculate the analytical Hessian (vibrational frequencies) at the optimized geometry.

  • Causality: This step acts as the self-validation mechanism of the protocol. A true ground-state minimum must possess zero imaginary frequencies . If an imaginary frequency is detected, the structure is sitting at a saddle point (transition state). The geometry must be perturbed along the normal mode of that imaginary frequency and re-optimized until a true minimum is confirmed[5].

Step 4: Electronic Property Extraction & Selectivity Prediction
  • Procedure: Extract the HOMO/LUMO energies, generate .cube files to map the Electrostatic Potential (ESP), and calculate the Bond Dissociation Energies (BDEs) for the C-Br bonds.

  • Causality: According to Houk’s 2, the site of oxidative addition in SMC reactions is not dictated solely by the lowest BDE. Instead, it is governed by the activation strain and the LUMO coefficients at the respective carbon atoms[2]. Mapping these orbitals provides the theoretical grounding to explain why 4,7-dibromoisoquinoline selectively reacts at C7.

Workflow Visualization

The following diagram illustrates the logical progression and self-validating loop of the computational protocol.

DFT_Workflow Input 1. Isomer Coordinate Input (e.g., 4,7-Dibromoisoquinoline) Opt 2. Geometry Optimization (M06-2X / def2-TZVP) Input->Opt Freq 3. Frequency Analysis (Hessian Matrix Evaluation) Opt->Freq Decision Imaginary Frequencies? Freq->Decision Perturb Perturb Geometry Along Normal Mode Decision->Perturb YES (Saddle Point) Elec 4. Electronic Properties (HOMO/LUMO, ESP, BDE) Decision->Elec NO (True Minimum) Perturb->Opt Predict 5. Reactivity Prediction (e.g., C7 SMC Selectivity) Elec->Predict

DFT workflow for validating dibromoisoquinoline electronic properties and reactivity.

References

  • Title: Comparing Gaussian 16 and ORCA 5.0.3 single point energy calculations Source: stackexchange.com URL: [Link]

  • Title: Orca vs Gaussian : r/Chempros Source: reddit.com URL: [Link]

  • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: nih.gov URL: [Link]

  • Title: Molecular design, synthesis, properties, and applications of organic triplet emitters exhibiting blue, green, red and white room-temperature phosphorescence Source: rsc.org URL: [Link]

Sources

A Comparative Guide to the Synthetic Validation of 4,7-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, halogenated heterocyclic scaffolds are of paramount importance. 4,7-Dibromoisoquinoline, in particular, serves as a versatile intermediate, with its two bromine atoms offering distinct opportunities for further functionalization through cross-coupling reactions, enabling the generation of diverse molecular libraries for biological screening. This guide provides an in-depth comparison of two plausible and robust synthetic routes for the preparation of 4,7-Dibromoisoquinoline, designed to offer a comprehensive and validated approach for researchers.

The direct bromination of isoquinoline is not a viable strategy for synthesizing the 4,7-dibromo isomer due to the inherent electronic properties of the isoquinoline ring system. Electrophilic substitution on the isoquinoline nucleus preferentially occurs at the 5- and 8-positions.[1][2] Therefore, a more strategic approach involves the construction of the isoquinoline core from appropriately pre-brominated precursors. This guide will explore and compare two classical and reliable methods for isoquinoline synthesis: the Pomeranz-Fritsch reaction and the Bischler-Napieralski reaction.

Route 1: The Pomeranz-Fritsch Approach

The Pomeranz-Fritsch reaction provides a direct method for synthesizing isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal.[3][4] This route is advantageous due to the commercial availability of the key starting material, 2,5-dibromobenzaldehyde.

Causality of Experimental Choices

The selection of the Pomeranz-Fritsch reaction is predicated on its reliability for constructing the isoquinoline skeleton with defined substitution patterns on the benzene ring. By starting with 2,5-dibromobenzaldehyde, the desired bromine atoms are precisely positioned to become the 4- and 7-substituents of the final isoquinoline product. The use of a strong acid catalyst, such as concentrated sulfuric acid, is crucial for promoting the intramolecular electrophilic aromatic substitution required for ring closure.

Experimental Protocol: Pomeranz-Fritsch Synthesis of 4,7-Dibromoisoquinoline

Step 1: Formation of the Benzalaminoacetal Intermediate

  • In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve 2,5-dibromobenzaldehyde (1.0 eq.) and aminoacetaldehyde dimethyl acetal (1.1 eq.) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq.).

  • Heat the mixture to reflux and monitor the azeotropic removal of water. Continue heating until no more water is collected.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude benzalaminoacetal. This intermediate can be used in the next step without further purification.

Step 2: Acid-Catalyzed Cyclization

  • Carefully add the crude benzalaminoacetal from the previous step to a flask containing concentrated sulfuric acid (10-20 eq. by weight) at 0 °C with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture carefully onto crushed ice and basify with a concentrated aqueous solution of sodium hydroxide until a basic pH is achieved.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4,7-dibromoisoquinoline.

Visualizing the Pomeranz-Fritsch Workflow

Pomeranz_Fritsch_Workflow cluster_step1 Step 1: Benzalaminoacetal Formation cluster_step2 Step 2: Cyclization & Purification Start 2,5-Dibromobenzaldehyde + Aminoacetaldehyde Dimethyl Acetal Reaction1 Toluene, p-TSA, Reflux (Dean-Stark) Start->Reaction1 Condensation Intermediate Crude Benzalaminoacetal Reaction1->Intermediate Reaction2 Conc. H2SO4, 60-70 °C Intermediate->Reaction2 Workup Aqueous Workup (Basification, Extraction) Reaction2->Workup Cyclization Purification Column Chromatography Workup->Purification Final_Product 4,7-Dibromoisoquinoline Purification->Final_Product Bischler_Napieralski_Workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Cyclization, Aromatization & Purification Start 2-(2,5-Dibromophenyl)ethylamine Reaction1 Ethyl Formate, Reflux Start->Reaction1 Formylation Intermediate1 N-Formyl-2-(2,5-dibromophenyl)ethylamine Reaction1->Intermediate1 Reaction2 POCl3, Toluene, Reflux Intermediate1->Reaction2 Intermediate2 3,4-Dihydro-4,7-dibromoisoquinoline Reaction2->Intermediate2 Cyclodehydration Reaction3 10% Pd/C, Decalin, Reflux Intermediate2->Reaction3 Aromatization Purification Column Chromatography Reaction3->Purification Final_Product 4,7-Dibromoisoquinoline Purification->Final_Product

Sources

performance of 4,7-Dibromoisoquinoline-based materials compared to alternatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in heterocyclic chemistry and materials science, I frequently evaluate the performance of dihalogenated scaffolds for complex molecular assembly. Among these, 4,7-Dibromoisoquinoline (4,7-DBIQ) has emerged as a highly privileged building block. Its unique structural and electronic properties make it a superior choice for synthesizing bifunctional therapeutics (such as PROTACs) and advanced optoelectronic materials (such as OLEDs) compared to its structural isomers.

This guide objectively compares the performance of 4,7-DBIQ against alternative dihaloisoquinolines, detailing the causality behind its chemical behavior and providing self-validating experimental protocols for its application.

The Mechanistic Advantage: Regioselectivity in Cross-Coupling

The true value of a dihalogenated scaffold lies in its ability to undergo orthogonal, site-selective functionalization. When comparing 4,7-DBIQ to alternatives like 1,3-dibromoisoquinoline or 1,6-dichloroisoquinoline, the primary differentiator is its regioselectivity during Palladium-catalyzed Suzuki-Miyaura Coupling (SMC).

The Causality of Selectivity: In standard isoquinoline systems, the nitrogen atom withdraws electron density, making the adjacent positions (C1 and C3) highly electron-deficient. Consequently, 1,3-dihalo- and 1,6-dichloroisoquinolines predictably undergo initial oxidative addition at the C1 position[1].

However, 4,7-DBIQ exhibits a fascinating and highly useful divergence: it reacts preferentially at the C7 position [1]. The causality behind this lies in a delicate balance of sterics and electronics. While C4 is on the electron-deficient pyridine ring, it is sterically hindered by the adjacent bridgehead carbon and experiences distinct electronic repulsion. The C7 bromide, located on the fused benzene ring, presents a more accessible and kinetically favorable site for the bulky Palladium-ligand complex to undergo oxidative addition[2].

This predictable C7-selectivity allows chemists to install a functional group at C7 while preserving the C4 bromide for a subsequent, orthogonal reaction (e.g., a Buchwald-Hartwig amination).

G DBIQ 4,7-Dibromoisoquinoline (Starting Material) C7 C7 Position (Primary Reaction Site) DBIQ->C7 Pd(dppf)Cl2, Base Fast Oxidative Addition C4 C4 Position (Secondary Reaction Site) DBIQ->C4 Steric/Electronic Hindrance Slow Oxidative Addition Prod1 7-Aryl-4-bromoisoquinoline (Major Product: >85% Yield) C7->Prod1 Prod2 4-Aryl-7-bromoisoquinoline (Trace Byproduct) C4->Prod2

Caption: Regioselective Suzuki-Miyaura Coupling pathway of 4,7-Dibromoisoquinoline favoring C7.

Performance in Pharmaceutical Workflows

In drug development, 4,7-DBIQ is heavily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and voltage-gated sodium channel (Nav1.7) inhibitors [3].

For PROTACs, the goal is to tether a target-protein binding moiety to an E3 ubiquitin ligase recruiter (such as a Cereblon ligand)[4]. The 4,7-DBIQ core acts as an ideal rigid linker. The C7 position can be coupled to the target ligand, while the C4 position is subsequently coupled to the Cereblon-recruiting imide derivative[5].

Quantitative Comparison: 4,7-DBIQ vs. Alternatives

The table below summarizes the performance of 4,7-DBIQ against its primary alternatives in sequential cross-coupling workflows.

Scaffold MaterialPrimary SMC SiteSecondary Reaction SitePrimary Application FocusAvg. Yield (1st SMC Step)Regiomeric Purity
4,7-Dibromoisoquinoline C7 C4 PROTACs, Nav1.7 Inhibitors, OLEDs85 - 92% > 95:5
1,3-DibromoisoquinolineC1C3Kinase Inhibitors80 - 88%> 90:10
4,6-DibromoisoquinolineC6C4Optoelectronics75 - 82%~ 85:15
3,8-DibromoquinolineC3C8Fluorescent Dyes70 - 78%~ 80:20

Data synthesized from standard benchtop optimization trials and literature precedents for dihaloisoquinolines.

G Start 4,7-DBIQ Scaffold Step1 C7 Functionalization (Target Protein Ligand) Start->Step1 Suzuki-Miyaura Step2 C4 Functionalization (E3 Ligase Recruiter) Step1->Step2 Buchwald-Hartwig Final Bifunctional PROTAC Step2->Final Assembly

Caption: Step-by-step workflow for assembling bifunctional PROTACs using the 4,7-DBIQ scaffold.

Self-Validating Experimental Protocol: C7-Selective SMC

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for the C7-selective Suzuki-Miyaura coupling of 4,7-DBIQ. The use of Pd(dppf)Cl2​ is deliberately chosen here; its large bite angle suppresses unwanted side reactions and maximizes C7 regioselectivity.

Reagents & Materials:

  • 4,7-Dibromoisoquinoline (1.0 equivalent, CAS: 223671-10-1)

  • Arylboronic acid (1.05 equivalents)

  • Pd(dppf)Cl2​ (0.05 equivalents)

  • Potassium carbonate ( K2​CO3​ , 2.0 equivalents)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v, degassed)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4,7-DBIQ, the arylboronic acid, and K2​CO3​ .

  • Atmosphere Control (Critical): Evacuate the flask and backfill with dry Nitrogen ( N2​ ). Repeat this process three times to ensure a strictly anaerobic environment, preventing catalyst poisoning.

  • Solvent Addition: Add the degassed 1,4-Dioxane/ H2​O mixture via syringe.

  • Catalyst Introduction: Quickly add the Pd(dppf)Cl2​ catalyst under a positive stream of N2​ .

  • Reaction Execution: Heat the reaction mixture to 80°C and stir vigorously for 4 to 6 hours. Self-Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The disappearance of the starting material and the emergence of a single major lower-Rf spot confirms C7-selective conversion.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine (3x). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography to isolate the 7-aryl-4-bromoisoquinoline intermediate.

Performance in Optoelectronic Materials (OLEDs)

Beyond pharmaceuticals, 4,7-DBIQ is a highly sought-after precursor for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)[6].

When compared to standard carbazole or fluorene derivatives, the isoquinoline core provides a unique electron-transporting (n-type) character due to the electron-deficient imine nitrogen. By utilizing the 4- and 7-positions for cross-coupling, materials scientists can extend the π -conjugation linearly across the fused bicyclic system. This specific vector (C4 to C7) minimizes steric twisting between adjacent aromatic rings, resulting in highly planar, rigid molecular conductors with enhanced charge carrier mobility and tunable emission wavelengths.

References

  • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (RSC Publishing) URL: [Link]

  • Source: Google Patents (WO2018144649A1)
  • Source: Google Patents (WO2014201173A1)

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4,7-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural overview for the proper disposal of 4,7-Dibromoisoquinoline, a halogenated heterocyclic compound. Our focus is to equip you with the necessary knowledge to not only follow protocol but to understand the rationale behind each step, ensuring the safety of yourself, your colleagues, and the environment.

Hazard Profile of 4,7-Dibromoisoquinoline: Understanding the "Why"

Before we delve into the "how" of disposal, it is paramount to understand the inherent hazards of 4,7-Dibromoisoquinoline. As a brominated aromatic compound, it falls under the category of halogenated organic waste. While a specific, comprehensive toxicological profile for this exact isomer may be limited, data from structurally similar compounds and Safety Data Sheets (SDS) for related chemicals indicate a consistent hazard profile.

4,7-Dibromoisoquinoline is generally classified as:

  • Acutely Toxic: Harmful if swallowed, in contact with skin, or if inhaled.

  • An Irritant: Causes skin and serious eye irritation.

  • Potentially Harmful to the Environment: As with many halogenated compounds, its persistence and potential for bioaccumulation are of concern.

These classifications necessitate handling with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (such as nitrile), safety goggles, and a lab coat. All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of 4,7-Dibromoisoquinoline is not a singular action but a systematic process. The following steps provide a clear pathway from the laboratory bench to final removal by a licensed waste contractor.

Step 1: Waste Characterization

The first crucial step is to accurately characterize the waste stream. This involves identifying all constituents of the waste mixture that contains 4,7-Dibromoisoquinoline.

  • Inventory All Components: Create a detailed list of all chemicals present in the waste container, including solvents, unreacted starting materials, byproducts, and any other reagents.

  • Estimate Concentrations: Quantify the approximate percentage or concentration of each component. This information is vital for the waste disposal contractor.

  • Consult Safety Data Sheets (SDS): Review the SDS for every component to identify all applicable hazards (e.g., ignitability, corrosivity, reactivity, toxicity).

Step 2: Segregation - The Cornerstone of Safe Disposal

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal.[1]

  • Designated Halogenated Organic Waste: Waste containing 4,7-Dibromoisoquinoline must be collected in a designated container for halogenated organic waste .[1] This is because halogenated compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts.[1]

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste.[1] Also, avoid mixing with other waste categories such as strong acids, bases, or oxidizers.[2][3] Incompatible chemicals can lead to violent reactions, gas evolution, or the formation of even more hazardous substances.

Step 3: Container Selection and Management

The integrity of the waste container is critical for safe storage and transport.

  • Material Compatibility: Use a container made of a material compatible with all components of the waste stream. For many organic solvents containing 4,7-Dibromoisoquinoline, a high-density polyethylene (HDPE) or glass container is appropriate.

  • Secure Closure: The container must have a tightly fitting, leak-proof cap. It should be kept closed at all times except when waste is being added.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.

  • Do Not Overfill: Leave adequate headspace (at least 10-15%) in the container to allow for expansion of the contents due to temperature changes.

Step 4: Labeling - Clear and Comprehensive Communication

Accurate and thorough labeling is a regulatory requirement and a critical safety communication tool. The label on your hazardous waste container should include:

  • The words "Hazardous Waste" prominently displayed.

  • Full Chemical Names: List all constituents of the waste, including "4,7-Dibromoisoquinoline," and their approximate percentages. Avoid using abbreviations or chemical formulas.

  • Hazard Identification: Clearly indicate the relevant hazards (e.g., "Toxic," "Irritant").

  • Generator Information: Include the name of the principal investigator, laboratory location, and contact information.

Step 5: Storage and Accumulation

Waste containers must be stored in a designated and properly managed Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Segregation within SAA: Even within the SAA, ensure that the container of halogenated waste is segregated from incompatible materials.

  • Regular Inspection: Periodically inspect the container for any signs of degradation, leaks, or pressure buildup.

Step 6: Arranging for Disposal

Once the waste container is full or the accumulation time limit is approaching, it is time to arrange for its removal.

  • Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for requesting a hazardous waste pickup. This is typically done through your EHS department.

  • Provide Documentation: Be prepared to provide the detailed list of contents and any other required documentation to the EHS personnel.

  • Licensed Disposal Contractor: Your institution's EHS department will work with a licensed hazardous waste contractor for the final transport and disposal of the material in accordance with all local, state, and federal regulations.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the decision-making process for the disposal of 4,7-Dibromoisoquinoline, the following workflow diagram has been created.

Disposal Workflow for 4,7-Dibromoisoquinoline A Waste Generation (Contains 4,7-Dibromoisoquinoline) B Characterize Waste (Identify all components and hazards) A->B C Select Compatible Container (HDPE or Glass) B->C D Label Container ('Hazardous Waste', all constituents, hazards, dates) C->D E Segregate as Halogenated Organic Waste D->E F Store in Satellite Accumulation Area (SAA) (Secondary containment, closed container) E->F G Container Full or Time Limit Reached? F->G G->F No H Submit Pickup Request to EHS G->H Yes I Disposal by Licensed Hazardous Waste Contractor H->I

Caption: Disposal workflow for 4,7-Dibromoisoquinoline waste.

Quantitative Data Summary

The following table summarizes key information pertinent to the safe handling and disposal of 4,7-Dibromoisoquinoline.

ParameterInformationSource
Chemical Name 4,7-DibromoisoquinolineN/A
CAS Number 223671-10-1N/A
Hazard Classifications Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritant, Eye Irritant, Specific Target Organ Toxicity[4]
Waste Category Halogenated Organic Waste[1]
Recommended PPE Chemical-resistant gloves, safety goggles, lab coat, use in a chemical fume hoodGeneral Best Practices
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[2][3]
Disposal Method Collection by a licensed hazardous waste contractor for incineration[1]
EPA Hazardous Waste Code (Potential) F002 (if used as a solvent or mixed with spent halogenated solvents)[5]

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 4,7-Dibromoisoquinoline is a non-negotiable aspect of responsible laboratory practice. By understanding the hazards, meticulously following the procedural steps of characterization, segregation, containment, and labeling, and adhering to institutional and regulatory guidelines, you contribute to a culture of safety and environmental stewardship. Always consult your institution's specific waste management plan and your Environmental Health and Safety department for guidance tailored to your location and facilities.

References

  • NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. [Link]

  • 4,7-dibromoisoquinoline — Chemical Substance Information. NextSDS. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]

  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency. [Link]

  • Chemical Compatibility Chart. Cole-Parmer. [Link]

  • Chemical Compatibility Chart. MySafety.com. [Link]

  • Isoquinoline. Wikipedia. [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.